Product packaging for Miniruby(Cat. No.:CAS No. 148498-98-0)

Miniruby

Cat. No.: B1177709
CAS No.: 148498-98-0
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Description

Miniruby (MW 10 kDa and 40 kDa) is a fluorescent biocytin-dextran compound widely used in neuroscience as an intracellular marker for labeling neurons. Its primary research value lies in its high electrophoretic mobility and strong affinity for avidin, making it an excellent tracer for detailed morphological studies . A key application is the intracellular filling of neurons in fixed brain slices, where its fluorescence allows researchers to visually monitor impalement and filling success in real-time until fine dendrites are brightly lit . After filling, tissues can be post-fixed and reacted using a standard ABC-DAB protocol, producing a light-stable reaction product that enables high-resolution visualization of injected neurons, their dendrites, and the initial segments of axons under bright-field microscopy . Furthermore, this compound is effectively used for retrograde tracing, where crystals of the compound are transported along newly formed nerve fibers, allowing scientists to map neuronal connectivity and pathways . It is also utilized to label specific cell types, such as microglia, for tracking and identification in complex co-culture systems or within organotypic brain slices . This combination of features makes this compound a versatile and sensitive tool for investigating neuronal structure, circuit mapping, and cellular morphology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

148498-98-0

Molecular Formula

C20H24O4Si

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to mRuby Fluorescent Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genetically encoded fluorescent proteins (FPs) have become indispensable tools for visualizing and quantifying cellular processes in real-time. Among these, red fluorescent proteins (RFPs) are particularly valuable for multicolor imaging and deep-tissue applications due to their longer excitation and emission wavelengths, which minimize phototoxicity and background autofluorescence.[1] This guide provides a comprehensive overview of mRuby, a bright monomeric red fluorescent protein, and its enhanced variants.

mRuby was engineered from the tetrameric protein eqFP611, isolated from the sea anemone Entacmaea quadricolor.[1] Its development marked a significant step forward by providing a truly monomeric RFP with excellent brightness, a large Stokes shift, and exceptional pH stability, making it a versatile tool for a wide range of applications in cellular and molecular biology.[1][2]

Core Properties and Quantitative Data

mRuby and its successors, mRuby2 and mRuby3, were developed to overcome limitations of earlier RFPs, such as oligomerization and suboptimal photophysical properties.[3][4] The engineering efforts focused on improving monomericity, brightness, and photostability.

Quantitative Spectroscopic and Physical Properties

The key characteristics of the mRuby family of proteins are summarized below. These properties make them suitable for demanding applications, including live-cell imaging and Förster Resonance Energy Transfer (FRET).

PropertymRubymRuby2mRuby3UnitReference(s)
Excitation Max (λex) 558~558~559nm[1][3]
Emission Max (λem) 605~605~605nm[1][3]
Stokes Shift 47~47~46nm[1]
Molar Extinction Coefficient (ε) 112,000113,000135,000M⁻¹cm⁻¹[1][3]
Quantum Yield (QY) 0.350.380.39-[1][3]
Brightness (ε × QY / 1000) 39.242.952.7-[1][3]
Photostability ModerateImprovedHigh (200% > mRuby2)-[3][4]
Maturation (t₁/₂) at 37°C 2.8--hours[1]
Oligomeric State MonomerMonomerMonomer-[1][3]
pKa 4.4---[5]
Fluorescence Lifetime 2.6--ns[1]

Development and Engineering

The creation of mRuby was a multi-step protein engineering endeavor aimed at converting the obligate tetramer eqFP611 into a functional monomer.[1] This process involved breaking the subunit interfaces, followed by extensive mutagenesis to restore fluorescence and improve folding.

From Tetramer to Monomer: The Engineering Pathway of mRuby

The initial challenge in engineering a monomeric version of eqFP611 was the loss of fluorescence upon disrupting the oligomeric interfaces.[6] The development pathway involved:

  • Interface Disruption: Introduction of key mutations known to break the A/B and A/C subunit interactions in related tetrameric FPs.[6]

  • Directed Evolution: Seven rounds of random mutagenesis and four rounds of multi-site-directed mutagenesis were performed to recover brightness and enhance proper folding of the monomeric variant.[1]

  • Targeting Signal Removal: A cryptic peroxisomal targeting signal (PTS) at the C-terminus of eqFP611 was identified and removed to ensure even cytosolic distribution.[2][7]

  • Codon Optimization: The final mRuby sequence was codon-optimized for efficient expression in mammalian systems, resulting in a 5- to 8-fold increase in fluorescence signal in HEK293 cells.[1]

This extensive engineering process resulted in a final mRuby protein with 28 amino acid substitutions and a four-residue truncation compared to the original eqFP611.[1]

G eqFP611 eqFP611 (Tetramer) - Bright - Oligomeric - Peroxisomal Targeting InterfaceMutation Interface Disruption (e.g., T122R, F194A) eqFP611->InterfaceMutation MonomerIntermediate Non-fluorescent Monomer - Poor folding & maturation InterfaceMutation->MonomerIntermediate DirectedEvolution Directed Evolution - Random & Site-Directed Mutagenesis (11 rounds total) MonomerIntermediate->DirectedEvolution BrightMonomer Bright Monomer with PTS - Fluorescence recovered - Retains C-terminal Peroxisomal Targeting Signal (PTS) DirectedEvolution->BrightMonomer PTSRemoval C-Terminus Modification - Removal of PTS BrightMonomer->PTSRemoval mRuby_final mRuby (Final Monomer) - Bright & Monomeric - No subcellular localization artifacts - Codon-optimized for mammalian expression PTSRemoval->mRuby_final

Engineering pathway from tetrameric eqFP611 to monomeric mRuby.

Applications in Research and Drug Development

mRuby's unique properties make it a powerful tool for a variety of applications.

  • Subcellular Localization: As a monomer, mRuby is an excellent fusion tag for labeling proteins and organelles without causing aggregation or mislocalization. It has been successfully used to visualize the endoplasmic reticulum, microtubules, and peroxisomes.[1][8]

  • Multi-Color Imaging: The red-shifted spectrum of mRuby allows it to be used alongside cyan, green, and yellow FPs with minimal spectral overlap.

  • FRET-Based Biosensors: mRuby and its variants are highly effective FRET acceptors. The Clover-mRuby2 pair, for instance, has one of the highest Förster radii (r₀ = 6.3 nm) of any FRET pair, enabling the development of highly sensitive biosensors for detecting kinase activity, ion concentrations, and protein-protein interactions.[3][9] The large spectral separation between the green donor (Clover) and red acceptor (mRuby) minimizes donor bleedthrough and direct acceptor excitation.[10]

Principle of Clover-mRuby FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore. When the donor (e.g., Clover) is excited, it can transfer its energy to a nearby acceptor (e.g., mRuby2/3) if they are within a specific distance (typically 1-10 nm) and their emission/excitation spectra overlap.[11] This results in quenched donor fluorescence and sensitized acceptor emission, which can be measured to report on molecular proximity.

G cluster_0 No FRET (Proteins Separated) cluster_1 FRET Occurs (Proteins Interact) Excitation1 Excitation (488-505 nm) Clover1 Clover (Donor) Excitation1->Clover1 Emission1 Clover Emission (~515 nm) Clover1->Emission1 Fluorescence mRuby1 mRuby (Acceptor) Excitation2 Excitation (488-505 nm) Clover2 Clover (Donor) Excitation2->Clover2 mRuby2 mRuby (Acceptor) Clover2->mRuby2 Energy Transfer Quenched Quenched Emission Clover2->Quenched Emission2 mRuby Emission (~605 nm) mRuby2->Emission2 Fluorescence

The principle of Förster Resonance Energy Transfer (FRET) using Clover and mRuby.

Experimental Protocols

Detailed protocols should be optimized for specific cell lines and experimental goals. The following provides a generalized methodology based on cited literature.

Plasmid Construction and Transfection
  • Vector Design: The mRuby coding sequence can be cloned into a mammalian expression vector (e.g., pcDNA3.1) with appropriate promoters (e.g., CMV). For fusion proteins, mRuby can be attached to the N- or C-terminus of a protein of interest, often with a flexible peptide linker (e.g., GGTGGS) to ensure proper folding of both moieties.

  • Cell Culture: Human Embryonic Kidney (HEK293) or HeLa cells are commonly used.[1][8] They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Cells are typically seeded on glass-bottom dishes or multi-well plates to reach 70-90% confluency on the day of transfection. Transfection can be performed using standard lipid-based reagents (e.g., Lipofectamine) according to the manufacturer's protocol. Expression of the fluorescent fusion protein is typically sufficient for imaging 24-48 hours post-transfection.[8]

Fluorescence Microscopy and Imaging
  • Instrumentation: Imaging can be performed on a variety of systems, including widefield epifluorescence, laser-scanning confocal, or spinning-disk confocal microscopes.[1][8]

  • Excitation and Emission: For mRuby, excitation is typically achieved using a 558 nm or 561 nm laser line.[1] Emission is collected through a bandpass filter centered around 605-680 nm.[1] For multi-color imaging with a green FP like EGFP, EGFP can be excited at 488 nm and its emission collected between 500-550 nm.[1]

  • Live-Cell Imaging: For live-cell experiments, maintain cells at 37°C and 5% CO₂ using a stage-top incubator. Use minimal laser power to reduce phototoxicity and photobleaching, especially for long time-lapse experiments.

Spectroscopic Characterization (In Vitro)
  • Protein Purification: Express mRuby in E. coli (e.g., JM109(DE3) strain) and purify the protein using Ni-NTA affinity chromatography if a His-tag is included.

  • Spectral Measurement: Record absorption spectra on a spectrophotometer and fluorescence excitation/emission spectra on a spectrofluorometer.[1]

  • Maturation Assay: To determine the maturation half-time, monitor the increase in fluorescence emission at 605 nm over time for a purified protein solution kept at 37°C.[1]

General Experimental Workflow for Cellular Imaging

The process of using mRuby as a cellular marker involves several key stages, from initial plasmid design to final image analysis.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Plasmid 1. Plasmid Design - Fuse mRuby to gene of interest - Select mammalian expression vector Culture 2. Cell Culture - Plate cells (e.g., HeLa, HEK293) on glass-bottom dish Plasmid->Culture Transfect 3. Transfection - Introduce plasmid into cells - Incubate for 24-48 hours Culture->Transfect Microscopy 4. Fluorescence Microscopy - Excite at ~560 nm - Collect emission at >600 nm Transfect->Microscopy Analysis 5. Image Processing & Analysis - Quantify localization, intensity, or FRET Microscopy->Analysis

A typical experimental workflow for imaging mRuby fusion proteins in mammalian cells.

References

Miniruby: A Technical Guide to its Spectral Properties and Applications in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties and applications of Miniruby, a monomeric red fluorescent protein. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this versatile tool in cellular imaging and as a reporter in signaling pathways.

Core Photophysical and Biochemical Properties of this compound

This compound, also known as mRuby, is a monomeric variant of the red fluorescent protein eqFP611, derived from the sea anemone Entacmaea quadricolor.[1] It has been engineered to be an effective marker in a multitude of cell biology applications due to its brightness, photostability, and monomeric nature, which is crucial for creating functional protein fusions.[1][2]

The key quantitative properties of this compound and its improved variants, mRuby2 and mRuby3, are summarized in the table below for easy comparison.

PropertymRubymRuby2mRuby3
Excitation Maximum (nm) 558559558
Emission Maximum (nm) 605600592
Stokes Shift (nm) 474134
Molar Extinction Coefficient (M⁻¹cm⁻¹) 112,000113,000128,000
Quantum Yield 0.350.380.45
Brightness 39.242.957.6
pKa 4.45.34.8
Maturation Half-Time (hours at 37°C) 2.82.52.3

Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, divided by 1000.[3]

Experimental Protocols

Cloning of this compound Fusion Proteins

This protocol outlines the general steps for creating a fusion construct of a gene of interest with this compound for expression in mammalian cells.

a. Vector Selection:

  • A common choice for mammalian expression is the pcDNA3 vector or its variants.[1][4] Plasmids containing the mRuby sequence, such as mRuby-N1 or mRuby-C1, are commercially available and can be used to create N-terminal or C-terminal fusions, respectively.[3]

b. Primer Design and PCR:

  • Design primers to amplify the gene of interest. The primers should include restriction sites compatible with the multiple cloning site of the this compound vector.

  • Ensure that the gene of interest is in-frame with the this compound coding sequence. For C-terminal fusions (Gene-of-Interest-mRuby), the stop codon of the gene of interest must be removed. For N-terminal fusions (mRuby-Gene-of-Interest), the start codon of the gene of interest may need to be optimized.

  • Perform PCR to amplify the gene of interest.

c. Digestion and Ligation:

  • Digest both the PCR product and the this compound vector with the chosen restriction enzymes.

  • Purify the digested vector and insert.

  • Ligate the insert into the vector using T4 DNA ligase.

d. Transformation and Verification:

  • Transform the ligation product into competent E. coli cells (e.g., DH5α).

  • Select for transformed colonies on an appropriate antibiotic plate.

  • Pick colonies, grow overnight cultures, and isolate plasmid DNA.

  • Verify the correct insertion and orientation of the gene of interest by restriction digest and/or Sanger sequencing.

Live-Cell Imaging of this compound Expressing Cells

This protocol provides a general workflow for imaging mammalian cells transiently expressing a this compound fusion protein.

a. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293, HeLa, or NIH3T3) in an appropriate medium.

  • Seed the cells onto a glass-bottom dish or chamber slide suitable for microscopy.

  • Transfect the cells with the this compound fusion plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

  • Allow 24-48 hours for protein expression.

b. Imaging Setup:

  • Use a fluorescence microscope equipped with a suitable laser line for excitation and an appropriate emission filter. For this compound, excitation is typically performed with a 561 nm laser.[5]

  • The emission should be collected in a range that encompasses the 605 nm peak, for instance, between 600 and 650 nm.

  • Use an objective with a numerical aperture appropriate for the desired resolution.

c. Image Acquisition:

  • Place the cells on the microscope stage. If long-term imaging is required, use an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Locate the transfected cells by identifying the red fluorescence.

  • To minimize phototoxicity, use the lowest possible laser power and exposure time that provide a sufficient signal-to-noise ratio.[5][6]

  • Acquire images or time-lapse series as required for the experiment.

This compound in Signaling Pathways: Genetically Encoded Calcium Indicators

This compound has been instrumental in the development of genetically encoded calcium indicators (GECIs), such as jRCaMP1a and jRCaMP1b.[7][8] These biosensors allow for the visualization of calcium dynamics in living cells and organisms.

The general principle of these sensors involves the fusion of a circularly permuted this compound (cp-mRuby) to a calcium-binding domain, typically calmodulin (CaM), and the M13 peptide.[7][9] In the absence of calcium, the biosensor is in a low fluorescence state. Upon calcium binding to CaM, a conformational change occurs, bringing CaM and the M13 peptide together. This change in the protein structure alters the chromophore environment within cp-mRuby, leading to an increase in its fluorescence intensity.

GECI_Mechanism cluster_low_ca Low [Ca²⁺] cluster_high_ca High [Ca²⁺] cp-mRuby_low cp-mRuby (Low Fluorescence) CaM_low Calmodulin cp-mRuby_high cp-mRuby (High Fluorescence) cp-mRuby_low->cp-mRuby_high Conformational Change M13_low M13 Peptide CaM_high Calmodulin-Ca²⁺ M13_high M13 Peptide CaM_high->M13_high Binding Ca_ion Ca²⁺ Ca_ion->CaM_low Binding

Mechanism of a this compound-based genetically encoded calcium indicator (GECI).

The following diagram illustrates a typical experimental workflow for using an mRuby-based biosensor.

experimental_workflow Cloning 1. Cloning (mRuby-Biosensor Construct) Transfection 2. Transfection (Mammalian Cells) Cloning->Transfection Expression 3. Protein Expression (24-48 hours) Transfection->Expression Imaging 4. Live-Cell Imaging (Fluorescence Microscopy) Expression->Imaging Stimulation 5. Cellular Stimulation (e.g., agonist addition) Imaging->Stimulation Analysis 6. Data Analysis (Fluorescence Intensity Change) Imaging->Analysis Stimulation->Analysis

Experimental workflow for using an mRuby-based biosensor.

References

Navigating the Red Spectrum: A Technical Guide to mRuby's Photostability and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular imaging and drug discovery, the selection of robust fluorescent probes is paramount. This guide provides an in-depth technical overview of mRuby, a high-performance monomeric red fluorescent protein, focusing on its core photophysical properties: brightness and photostability. This document is intended to serve as a comprehensive resource for researchers leveraging fluorescent proteins in their experimental designs.

Clarification on "Miniruby" vs. "mRuby" : It is important to distinguish the fluorescent protein mRuby from the neuronal tracer Mini-Ruby . The latter is a biotinylated dextran amine used for neuroanatomical tracing and is not a fluorescent protein. This guide focuses exclusively on the genetically encoded fluorescent protein, mRuby , and its variants, which are widely used as reporters in cellular and molecular biology.

Quantitative Photophysical Properties of mRuby and its Variants

The utility of a fluorescent protein is fundamentally determined by its brightness and its resistance to photobleaching. The following tables summarize the key quantitative parameters for mRuby and its improved variants, mRuby2 and mRuby3, providing a comparative view with other common fluorescent proteins.

Table 1: Brightness and Spectral Properties of mRuby Variants

PropertymRubymRuby2mRuby3EGFP (for comparison)mCherry (for comparison)
Excitation Max (nm) 558[1][2]559559[3]488587[4]
Emission Max (nm) 605[1][2]600600[3]507610[4]
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **112,000[1]113,000125,000[3]56,00072,000[4]
Quantum Yield (Φ) 0.35[1][2]0.380.39[3]0.600.22[4]
Brightness (EC x QY / 1000) 39.242.948.833.615.8
Stokes Shift (nm) 47[1][5]41411923
pKa 4.4[2]5.15.0[3]6.04.5

Table 2: Photostability and Maturation of mRuby Variants

PropertymRubymRuby2mRuby3
Photobleaching Probability 5.3 x 10⁻⁶[6]--
Photostability (t₁/₂ in seconds under arc-lamp) -45135[3]
Half-maturation time at 37°C (hours) 2.8[1][5]<1<1

Experimental Methodologies

Accurate characterization of fluorescent protein properties relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a molecule absorbs light at a particular wavelength.

Protocol: Alkaline Denaturation Method This method is commonly used for chromophores that are stable in alkali, like the one in mRuby.

  • Protein Purification : Purify the mRuby protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography) to ensure high purity.

  • Concentration Determination : Determine the protein concentration using a colorimetric assay such as the BCA assay.

  • Alkaline Denaturation :

    • Prepare a solution of the purified mRuby in a neutral buffer (e.g., 1x PBS, pH 7.4).

    • Measure the absorbance spectrum of the native protein.

    • Add a high concentration of NaOH (e.g., 0.5 M to 1.0 M final concentration) to the protein solution to denature the protein and release the chromophore.[6]

    • Incubate until the denaturation is complete, which can be monitored by the stabilization of the absorbance spectrum.

    • Measure the absorbance of the denatured chromophore at the peak absorbance wavelength of the denatured GFP-like chromophore (around 446-454 nm).

  • Calculation :

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of the denatured chromophore, using the known extinction coefficient of the denatured GFP chromophore at that wavelength.[6]

    • The molar extinction coefficient of the native mRuby can then be calculated using the absorbance of the native protein at its excitation maximum and the determined protein concentration.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7]

Protocol: Comparative Method This method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

  • Standard Selection : Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with mRuby (e.g., Rhodamine 101 in ethanol, Φ = 0.96).[8]

  • Sample and Standard Preparation :

    • Prepare a series of dilute solutions of both the mRuby sample and the fluorescent standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Spectroscopic Measurements :

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Calculation :

    • Integrate the area under the emission spectrum for both the sample and the standard.

    • The quantum yield of the mRuby sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.[7]

Assessment of Photostability

Photostability refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light.

Protocol: Time-Lapse Imaging of Live Cells This method provides a biologically relevant measure of photostability under realistic imaging conditions.

  • Cell Culture and Transfection :

    • Culture a suitable mammalian cell line (e.g., HeLa or HEK293) in appropriate media.

    • Transfect the cells with a plasmid encoding the mRuby variant.

  • Microscopy Setup :

    • Use a widefield or confocal microscope equipped with a suitable laser line for exciting mRuby (e.g., 561 nm).

    • Set the imaging parameters (laser power, exposure time, etc.) to levels typically used for live-cell imaging to ensure the results are relevant.[9]

  • Time-Lapse Imaging :

    • Acquire a time-lapse series of images of the mRuby-expressing cells.

    • Continuously illuminate the cells with the excitation light.

  • Data Analysis :

    • Measure the mean fluorescence intensity of individual cells or a region of interest at each time point.

    • Plot the fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[1] This can be determined by fitting the decay curve to an exponential function.

Visualizing Key Relationships and Workflows

The Interplay of Brightness and Photostability

The brightness of a fluorescent protein is a product of its ability to absorb light (extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). Photostability, while a separate property, is crucial for maintaining a usable signal over the course of an imaging experiment.

Logical Relationship of Key Fluorescent Protein Properties Brightness Brightness UsableSignal Usable Signal Over Time Brightness->UsableSignal contributes to ExtinctionCoefficient Molar Extinction Coefficient (ε) ExtinctionCoefficient->Brightness determines QuantumYield Quantum Yield (Φ) QuantumYield->Brightness determines Photostability Photostability Photostability->UsableSignal enables Workflow for Fluorescent Protein Characterization Start Start: Plasmid Encoding FP Expression Protein Expression (e.g., E. coli) Start->Expression Purification Protein Purification (Chromatography) Expression->Purification Purity Purity & Concentration (SDS-PAGE, BCA Assay) Purification->Purity Spectral Spectral Characterization (Absorbance/Emission Spectra) Purity->Spectral Brightness Brightness Measurement (EC & QY) Purity->Brightness Photostability Photostability Assay (Photobleaching) Purity->Photostability Spectral->Brightness Analysis Data Analysis & Comparison Brightness->Analysis Photostability->Analysis End End: Characterized FP Analysis->End Applications of mRuby in Drug Discovery mRuby mRuby Fluorescent Protein HCS High-Content Screening mRuby->HCS Target Target Engagement mRuby->Target Signaling Signaling Pathway Analysis (FRET Biosensors) mRuby->Signaling Vivo In Vivo Imaging mRuby->Vivo DrugDiscovery Drug Discovery & Development HCS->DrugDiscovery Target->DrugDiscovery Signaling->DrugDiscovery Vivo->DrugDiscovery

References

Unveiling the Photophysical Core of mRuby: A Technical Guide to its Quantum Yield and Extinction Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of fluorescent proteins, the mRuby family stands out for its bright red emission, photostability, and utility in a range of cellular imaging applications. This technical guide provides a comprehensive overview of the core photophysical properties of mRuby—its quantum yield and extinction coefficient—underpinned by detailed experimental protocols and logical workflows. This document is intended to serve as a critical resource for researchers leveraging mRuby in their experimental designs, particularly in areas such as cellular localization, protein dynamics, and FRET-based assays.

A Note on Nomenclature: It is crucial to distinguish the fluorescent protein mRuby from the neurotracer Miniruby . The latter is a biotinylated dextran amine conjugated to tetramethylrhodamine, used for neuronal tracing. This guide focuses exclusively on the genetically encoded fluorescent protein, mRuby.

Core Photophysical Parameters of mRuby

The brightness of a fluorescent protein is a composite of its ability to absorb light (extinction coefficient) and the efficiency with which it converts absorbed photons into emitted fluorescence (quantum yield). For mRuby, these key parameters have been meticulously characterized, establishing it as a superior marker in the red spectral range.[1]

PropertyValueUnitReference
Quantum Yield (Φ) 0.35dimensionlessKredel et al., 2009[1]
Molar Extinction Coefficient (ε) 112,000M⁻¹cm⁻¹Kredel et al., 2009[1]
Excitation Maximum (λex) 558nmKredel et al., 2009[1]
Emission Maximum (λem) 605nmKredel et al., 2009[1]
Brightness 39.2mM⁻¹cm⁻¹Kredel et al., 2009[1]
Fluorescence Lifetime (τ) 2.6 ± 0.1nsKredel et al., 2009[1]

Experimental Protocols

The determination of the quantum yield and extinction coefficient of mRuby requires precise and robust methodologies. The following sections detail the experimental protocols adapted from the primary literature that first characterized these properties.[1]

Determination of Fluorescence Quantum Yield

The quantum yield of mRuby was determined using a comparative method, which involves referencing its fluorescence intensity to a standard with a known quantum yield.[1]

Protocol:

  • Reference Standard Selection: The fluorescent protein eqFP611, with a known quantum yield of 0.45, was used as the reference standard.[1]

  • Sample Preparation: Purified mRuby and eqFP611 proteins were prepared in a 1x Phosphate-Buffered Saline (PBS) solution at a pH of 7.0.[1] A series of dilutions are prepared for both the sample and the standard to ensure that the absorbance values are within the linear range of the spectrophotometer, typically below 0.1.

  • Absorbance Measurement: The absorbance spectra of both the mRuby and eqFP611 solutions were recorded using a spectrophotometer. The absorbance at the excitation wavelength (532 nm) was noted for each solution.[1]

  • Fluorescence Measurement: The fluorescence emission spectra of the mRuby and eqFP611 solutions were recorded using a spectrofluorometer. The same excitation wavelength (532 nm) was used for both the sample and the standard.[1]

  • Data Analysis: The integrated fluorescence intensity (the area under the emission curve) was calculated for both mRuby and the eqFP611 standard.

  • Quantum Yield Calculation: The quantum yield of mRuby (Φ_sample) was calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    Where:

    • Φ_std is the quantum yield of the standard (0.45 for eqFP611).

    • I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (assumed to be the same for dilute aqueous solutions).

Determination of Molar Extinction Coefficient

Due to the exceptional stability of mRuby, the standard alkaline denaturation method for determining the extinction coefficient was not feasible. Therefore, the dynamic difference method was employed.[1]

Protocol:

  • Principle of the Dynamic Difference Method: This method relies on measuring the change in absorbance as the protein matures from a non-fluorescent to a fluorescent state. The concentration of the mature chromophore can be determined by measuring the fluorescence intensity and relating it to a known concentration of a reference fluorescent protein.

  • Sample Preparation: A freshly prepared, immature mRuby protein solution is used.

  • Spectroscopic Monitoring: The absorbance spectrum of the mRuby solution is monitored over time at 37°C. The absorbance at the peak wavelength (558 nm) will increase as the chromophore matures.

  • Fluorescence Correlation: Simultaneously, the fluorescence emission at 605 nm is measured to track the maturation process.[1]

  • Concentration Determination: The final concentration of the mature mRuby is determined by comparing its fluorescence to a standard of known concentration.

  • Extinction Coefficient Calculation: The molar extinction coefficient (ε) is then calculated using the Beer-Lambert law:

    ε = A / (c * l)

    Where:

    • A is the maximal absorbance of the fully matured protein at 558 nm.

    • c is the molar concentration of the mature protein.

    • l is the path length of the cuvette (typically 1 cm).

Experimental Workflows and Signaling Pathways

mRuby's utility extends to visualizing subcellular structures and dynamic cellular processes. A notable application is in the study of peroxisome inheritance, where a variant of mRuby containing a C-terminal peroxisomal targeting signal (mRuby-PTS) is utilized.[1]

Peroxisomal Targeting of mRuby-PTS

The targeting of mRuby to peroxisomes is mediated by the Peroxisomal Targeting Signal 1 (PTS1), a C-terminal tripeptide (e.g., -SKL). This signal is recognized by the PEX5 receptor, which then facilitates the import of the protein into the peroxisome.

Peroxisomal_Targeting_of_mRuby_PTS cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome mRuby_PTS_mRNA mRuby-PTS mRNA Ribosome Ribosome mRuby_PTS_mRNA->Ribosome Translation mRuby_PTS_protein mRuby-PTS Protein (unfolded) Ribosome->mRuby_PTS_protein Folded_mRuby_PTS Folded mRuby-PTS (with exposed PTS1) mRuby_PTS_protein->Folded_mRuby_PTS Folding Complex mRuby-PTS-PEX5 Complex Folded_mRuby_PTS->Complex PTS1 Recognition PEX5 PEX5 Receptor PEX5->Complex Docking_Complex Docking/Translocation Machinery (PEX14, etc.) Complex->Docking_Complex Binding Docking_Complex->PEX5 Recycling Imported_mRuby mRuby-PTS (in peroxisome) Docking_Complex->Imported_mRuby Translocation Peroxisome_Inheritance_Workflow Transfection Co-transfect mammalian cells with mRuby-PTS and H2B-EGFP plasmids Incubation Incubate for 24-48 hours for protein expression Transfection->Incubation Imaging Live-cell imaging using confocal microscopy Incubation->Imaging Channel1 Red Channel (mRuby-PTS) Visualize Peroxisomes Imaging->Channel1 Channel2 Green Channel (H2B-EGFP) Visualize Chromatin Imaging->Channel2 Analysis Analyze peroxisome distribution during different stages of mitosis (prophase, metaphase, anaphase, telophase) Channel1->Analysis Channel2->Analysis Conclusion Determine the pattern of peroxisome inheritance Analysis->Conclusion

References

The Evolution of a Monomeric Star: A Technical Guide to the History and Development of mRuby

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The advent of fluorescent proteins (FPs) has irrevocably transformed the landscape of biological and biomedical research, enabling the visualization of molecular processes within living cells. Among the extensive palette of FPs, the red fluorescent protein mRuby has emerged as a particularly robust and versatile tool. This technical guide provides an in-depth exploration of the history and development of mRuby, from its ancestral origins to its modern-day variants. We delve into the molecular engineering strategies employed in its creation, detail the experimental protocols for its characterization, and present its key photophysical properties in a comparative format. Furthermore, we illustrate its application in elucidating cellular signaling pathways and provide visualizations of its evolutionary trajectory and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals leveraging fluorescent protein technology.

Introduction: The Quest for a Monomeric Red Fluorescent Protein

The story of mRuby begins with the need for bright, stable, and monomeric red fluorescent proteins for cellular imaging. While early green fluorescent protein (GFP) variants were monomeric, many red fluorescent proteins derived from Anthozoa species, such as DsRed, exhibited an obligate tetrameric structure. This tendency to oligomerize can lead to artifacts when fusing them to proteins of interest, causing mislocalization, aggregation, and altered function.

The progenitor of mRuby is the tetrameric red fluorescent protein eqFP611, isolated from the sea anemone Entacmaea quadricolor.[1] eqFP611 displayed promising characteristics, including a large Stokes shift and high fluorescence quantum yield.[1] However, its obligate tetrameric nature limited its utility as a protein fusion tag.[1] This provided the impetus for the directed evolution of a truly monomeric variant, a journey of meticulous molecular engineering that culminated in the creation of mRuby.[2]

The Genesis of mRuby: A Directed Evolution Approach

The transformation of the tetrameric eqFP611 into the monomeric mRuby was a testament to the power of directed evolution. This process mimics natural selection in the laboratory, iteratively introducing mutations and screening for variants with desired properties.

The Starting Material: eqFP611

The F102I variant of eqFP611 was selected as the initial template due to its improved expression at 37°C.[2] The primary challenge was to disrupt the subunit interfaces without abolishing fluorescence.

Engineering Monomerization

Initial attempts to monomerize eqFP611 by introducing mutations known to disrupt the A/B and A/C subunit interfaces of other fluorescent proteins resulted in a significant loss of fluorescence.[2] This highlighted the intricate relationship between subunit association and chromophore maturation and stability.

Iterative Mutagenesis and Screening

To recover and enhance fluorescence while maintaining a monomeric state, a multi-pronged strategy involving both random and site-directed mutagenesis was employed.[2] This iterative process involved:

  • Error-prone PCR: To introduce random mutations throughout the gene.

  • Multi-site-directed mutagenesis: To introduce specific mutations predicted to improve folding and chromophore maturation.

  • Screening: Colonies of E. coli expressing the mutant libraries were screened for bright red fluorescence.

After numerous rounds of evolution, a variant with 28 amino acid substitutions and a four-amino-acid deletion at the C-terminus was identified and named mRuby.[2] The final step involved codon optimization for efficient expression in mammalian systems.[3]

The evolutionary path from eqFP611 to mRuby is depicted in the following diagram:

mRuby_Evolution eqFP611 eqFP611 (Tetramer) Monomeric_Intermediate Monomeric Intermediate (Low Fluorescence) eqFP611->Monomeric_Intermediate Interface Disruption (e.g., T122R, F194A) mRuby mRuby (Monomer) Monomeric_Intermediate->mRuby Directed Evolution (28 mutations, C-terminal truncation)

Caption: Evolutionary pathway from the tetrameric eqFP611 to the monomeric mRuby.

Photophysical Properties of mRuby and its Descendants

The success of mRuby spurred the development of improved variants with enhanced brightness, photostability, and other desirable characteristics. The key photophysical properties of mRuby, mRuby2, and mRuby3 are summarized in the table below for easy comparison.

PropertymRubymRuby2mRuby3
Excitation Maximum (nm)558559558
Emission Maximum (nm)605600592
Molar Extinction Coeff. (M⁻¹cm⁻¹)112,000113,000128,000
Quantum Yield (QY)0.350.380.45
Brightness (EC × QY / 1000)39.242.957.6
pKa4.45.14.8
Maturation Half-Time (min)168~120136.5
Photostability (t₁/₂ in s)-123349

Note: Values can vary slightly depending on the measurement conditions and reporting source.

Experimental Protocols

This section provides a general overview of the key experimental protocols used in the development and characterization of mRuby.

Directed Evolution of Fluorescent Proteins

The following workflow outlines a typical directed evolution experiment for generating novel fluorescent protein variants.

Directed_Evolution_Workflow Start Parental Fluorescent Protein Gene Mutagenesis Introduce Mutations (Error-prone PCR, Site-directed Mutagenesis) Start->Mutagenesis Library Gene Library of Variants Mutagenesis->Library Transformation Transform into E. coli Library->Transformation Screening Screen Colonies for Desired Phenotype (e.g., Brightness) Transformation->Screening Selection Select Best Variants Screening->Selection Next_Round Use Best Variant as Template for Next Round Selection->Next_Round Next_Round->Mutagenesis Iterate

Caption: A generalized workflow for the directed evolution of fluorescent proteins.

Methodology:

  • Template Preparation: The gene encoding the parent fluorescent protein is cloned into an E. coli expression vector.

  • Mutagenesis:

    • Error-prone PCR: The gene is amplified under conditions that introduce random mutations (e.g., using a low-fidelity polymerase or biased nucleotide concentrations).

    • Site-directed Mutagenesis: Specific mutations are introduced using primers containing the desired nucleotide changes.

  • Library Construction: The mutated genes are ligated back into the expression vector to create a library of variants.

  • Transformation: The library is transformed into a suitable E. coli strain.

  • Screening: The transformed bacteria are plated on a solid medium and induced to express the fluorescent protein variants. Colonies are then visually screened for the desired properties (e.g., brightness, color) using a fluorescence microscope or a colony scanner.

  • Selection and Iteration: The brightest or most promising colonies are selected, and the corresponding plasmids are isolated. The mutated gene can then be sequenced to identify beneficial mutations and used as the template for the next round of directed evolution.

Fluorescent Protein Purification

Methodology:

  • Expression: E. coli cells transformed with the fluorescent protein expression vector are grown in a liquid culture and induced to express the protein.

  • Cell Lysis: The cells are harvested by centrifugation and lysed to release the intracellular proteins. This can be achieved through methods such as sonication, French press, or enzymatic lysis with lysozyme.

  • Clarification: The cell lysate is centrifuged at high speed to pellet cellular debris.

  • Chromatography: The supernatant containing the soluble proteins is subjected to chromatographic purification. A common method for fluorescent proteins is hydrophobic interaction chromatography (HIC).

    • Binding: The lysate is loaded onto the HIC column in a high-salt buffer. The fluorescent protein, being hydrophobic, binds to the resin.

    • Washing: The column is washed with a high-salt buffer to remove loosely bound contaminants.

    • Elution: The fluorescent protein is eluted from the column by applying a low-salt buffer, which disrupts the hydrophobic interactions.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Spectroscopic Characterization

Methodology:

  • Absorbance Spectroscopy: The absorbance spectrum of the purified protein is measured using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λabs) and the molar extinction coefficient are determined.

  • Fluorescence Spectroscopy: The excitation and emission spectra are measured using a spectrofluorometer. The wavelengths of maximum excitation (λex) and emission (λem) are determined.

  • Quantum Yield Determination: The fluorescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., rhodamine B).

  • Maturation Time Measurement: The rate of chromophore maturation is determined by monitoring the increase in fluorescence over time at a specific temperature (e.g., 37°C) after protein synthesis is initiated or after purification of the non-matured protein.[2]

  • Photostability Measurement: The photostability is assessed by continuously illuminating the protein with a specific light source and measuring the decay of fluorescence intensity over time.

Applications of mRuby in Cellular Imaging and Signaling

mRuby and its derivatives have become invaluable tools for a wide range of cell biology applications.

Subcellular Localization

The monomeric nature of mRuby makes it an excellent tag for tracking the localization and dynamics of fusion proteins. It has been successfully used to label various subcellular structures, including the endoplasmic reticulum, microtubules, and peroxisomes.[1][2]

Peroxisome Inheritance

A significant discovery made during the development of mRuby was the identification of a cryptic peroxisomal targeting signal (PTS) at the C-terminus of its parent protein, eqFP611.[2] By creating an mRuby variant containing this PTS (mRuby-PTS), researchers were able to visualize the process of peroxisome inheritance during mitosis in mammalian cells.[2] This revealed a mechanism of ordered partitioning, where peroxisomes cluster around the poles of the mitotic spindle, ensuring their equal distribution to daughter cells.[2]

Peroxisome_Inheritance Interphase Interphase: Peroxisomes distributed in cytoplasm Metaphase Metaphase: Peroxisomes cluster at spindle poles Interphase->Metaphase Mitotic Entry Anaphase Anaphase: Equal segregation of peroxisome clusters Metaphase->Anaphase Spindle Elongation Daughter_Cells Daughter Cells: Inherit equal numbers of peroxisomes Anaphase->Daughter_Cells Cytokinesis FRET_Workflow Constructs Create Fusion Constructs: Protein A-Donor (e.g., Clover) Protein B-Acceptor (e.g., mRuby2) Transfection Co-express in Cells Constructs->Transfection Imaging Fluorescence Microscopy Transfection->Imaging Excitation Excite Donor Fluorophore Imaging->Excitation No_FRET No Interaction: Donor Emission Detected Excitation->No_FRET Distance > 10nm FRET Interaction: Energy Transfer -> Acceptor Emission Detected Excitation->FRET Distance < 10nm Analysis Quantify FRET Efficiency No_FRET->Analysis FRET->Analysis

References

Miniruby: A Technical Guide to a Versatile Red Fluorescent Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the red fluorescent protein Miniruby, its protein sequence, and common expression vectors. It is designed to be a core resource for researchers and professionals in the fields of molecular biology, cell biology, and drug development, offering detailed experimental protocols and quantitative data to facilitate the successful application of this powerful research tool.

Introduction to this compound

This compound is a monomeric red fluorescent protein derived from the tetrameric protein eqFP611, originally isolated from the sea anemone Entacmaea quadricolor.[1][2] Its development was driven by the need for a bright and photostable red fluorescent marker for live-cell imaging applications. This compound exhibits a large Stokes shift, with excitation and emission maxima at approximately 558 nm and 605 nm, respectively, making it well-suited for multicolor imaging and Förster Resonance Energy Transfer (FRET) studies.[2] An improved variant, mRuby2, offers enhanced brightness and photostability.[3] This guide will focus on the foundational this compound (mRuby) protein.

This compound Protein Sequence

The amino acid sequence of mRuby, a monomeric variant of eqFP611, is provided below. This sequence has been optimized for expression in mammalian systems.[2]

Quantitative Properties of this compound

The photophysical properties of this compound make it a valuable tool for a variety of imaging applications. Key quantitative data are summarized in the table below.

PropertyValueReference
Excitation Maximum558 nm[2]
Emission Maximum605 nm[2]
Stokes Shift47 nm[2]
Molar Extinction Coefficient113,000 M⁻¹cm⁻¹[4]
Quantum Yield0.35[4]
Brightness39.55[4]
pKa4.5[1]
Oligomeric StateMonomer[2]

This compound Expression Vectors

A variety of expression vectors are available for expressing this compound in different host systems. The choice of vector depends on the specific application, the host organism, and the desired level of expression control.

Vector SystemHost OrganismPromoterSelection MarkerKey Features
pET Vectors (e.g., pET-28a)E. coliT7KanamycinHigh-level, inducible protein expression for purification.
pcDNA3.1Mammalian CellsCMVNeomycin (G418)Constitutive high-level expression in a variety of mammalian cell lines.
pLentiMammalian CellsCMV/EF1aPuromycin/BlasticidinLentiviral vector for stable, long-term expression in dividing and non-dividing cells.
pBADE. coliaraBADAmpicillinTightly controlled, inducible expression.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cloning this compound into a Bacterial Expression Vector (pET-28a)

This protocol describes the cloning of the this compound gene into the pET-28a vector for inducible expression in E. coli.

Workflow for Cloning this compound into pET-28a

Cloning_Workflow cluster_prep Preparation cluster_digestion Restriction Digestion cluster_ligation Ligation cluster_transformation Transformation & Selection Miniruby_Gene This compound Gene (PCR amplified) Digestion Digest with NdeI and XhoI Miniruby_Gene->Digestion pET28a pET-28a Vector pET28a->Digestion Ligation Ligate this compound into pET-28a Digestion->Ligation Transformation Transform into DH5α E. coli Ligation->Transformation Selection Select on Kanamycin Plates Transformation->Selection Verification Verify by Sequencing Selection->Verification

Caption: Cloning workflow for inserting the this compound gene into the pET-28a expression vector.

Materials:

  • This compound gene (e.g., synthesized or PCR-amplified from a template)

  • pET-28a vector

  • Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffer

  • T4 DNA Ligase and buffer

  • Competent E. coli DH5α cells

  • LB agar plates with kanamycin (50 µg/mL)

  • DNA purification kits

Procedure:

  • PCR Amplification: Amplify the this compound coding sequence using PCR primers that add NdeI and XhoI restriction sites to the 5' and 3' ends, respectively.

  • Restriction Digest: Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI enzymes.

  • Purification: Purify the digested this compound insert and pET-28a vector using a gel extraction or PCR cleanup kit.

  • Ligation: Ligate the digested this compound insert into the linearized pET-28a vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells.

  • Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the correct insertion of the this compound gene by restriction digest and Sanger sequencing.

Expression and Purification of this compound from E. coli

This protocol details the expression of His-tagged this compound in E. coli BL21(DE3) and subsequent purification using nickel-affinity chromatography.

Workflow for this compound Expression and Purification

Expression_Purification_Workflow cluster_expression Expression cluster_purification Purification Transform Transform pET-Miniruby into BL21(DE3) Induce Induce with IPTG Transform->Induce Harvest Harvest Cells Induce->Harvest Lyse Lyse Cells Harvest->Lyse Bind Bind to Ni-NTA Resin Lyse->Bind Wash Wash Resin Bind->Wash Elute Elute this compound Wash->Elute

Caption: Workflow for the expression and purification of His-tagged this compound from E. coli.

Materials:

  • pET-28a-Miniruby plasmid

  • Competent E. coli BL21(DE3) cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity resin

Procedure:

  • Transformation: Transform the pET-28a-Miniruby plasmid into competent E. coli BL21(DE3) cells.

  • Culture Growth: Inoculate a single colony into LB medium with kanamycin and grow overnight at 37°C. The next day, inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or with a French press.

  • Binding: Clarify the lysate by centrifugation and apply the supernatant to a pre-equilibrated Ni-NTA resin.

  • Washing: Wash the resin with wash buffer to remove unbound proteins.

  • Elution: Elute the His-tagged this compound protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE.

Transfection of this compound into Mammalian Cells for Expression

This protocol outlines the transient transfection of a mammalian expression vector containing this compound (e.g., pcDNA3.1-Miniruby) into HEK293T cells using Lipofectamine 2000.[5][6][7]

Workflow for Mammalian Cell Transfection

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Plate_Cells Plate HEK293T Cells Prepare_DNA Prepare DNA- Lipofectamine Complex Plate_Cells->Prepare_DNA Add_Complex Add Complex to Cells Prepare_DNA->Add_Complex Incubate Incubate 24-48h Add_Complex->Incubate Visualize Visualize Expression (Fluorescence Microscopy) Incubate->Visualize

Caption: Workflow for transiently transfecting mammalian cells with a this compound expression vector.

Materials:

  • HEK293T cells

  • pcDNA3.1-Miniruby plasmid DNA

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[8]

  • Complex Formation:

    • In one tube, dilute the pcDNA3.1-Miniruby plasmid DNA in Opti-MEM.

    • In a separate tube, dilute the Lipofectamine 2000 reagent in Opti-MEM and incubate for 5 minutes at room temperature.[6]

    • Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[6]

  • Transfection: Add the DNA-Lipofectamine complexes dropwise to the cells in fresh, serum-free medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the medium with complete growth medium (DMEM with 10% FBS).

  • Expression Analysis: At 24-48 hours post-transfection, visualize this compound expression using a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).

Labeling F-actin with a this compound-Lifeact Fusion

This protocol describes the use of a this compound-Lifeact fusion protein to visualize the F-actin cytoskeleton in live mammalian cells. Lifeact is a 17-amino-acid peptide that binds to F-actin without interfering with its dynamics.[9][10]

Workflow for F-actin Labeling

Actin_Labeling_Workflow cluster_construct Construct Generation cluster_expression Expression cluster_imaging Imaging Clone Clone this compound-Lifeact Fusion Gene Transfect Transfect into Mammalian Cells Clone->Transfect Express Express Fusion Protein Transfect->Express Image Live-Cell Imaging (Confocal Microscopy) Express->Image

Caption: Workflow for visualizing F-actin in live cells using a this compound-Lifeact fusion protein.

Procedure:

  • Construct Generation: Clone the coding sequence for the Lifeact peptide in-frame with the this compound coding sequence in a mammalian expression vector (e.g., pcDNA3.1). A flexible linker sequence between this compound and Lifeact is recommended.

  • Transfection: Transfect the this compound-Lifeact expression vector into the mammalian cells of interest using the protocol described in section 5.3.

  • Expression: Allow the cells to express the fusion protein for 24-48 hours.

  • Live-Cell Imaging: Image the live cells using a confocal or spinning-disk microscope equipped for red fluorescence detection. The this compound-Lifeact fusion protein will specifically label F-actin structures such as stress fibers, lamellipodia, and filopodia.

Application in Signaling Pathway Analysis

This compound can be used as a reporter in biosensors to monitor various signaling pathways. For example, it can be incorporated into a genetically encoded calcium indicator (GECI) to visualize changes in intracellular calcium concentrations.

Representative Calcium Signaling Pathway

Calcium_Signaling cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_effector Effector Activation cluster_release Calcium Release cluster_sensor Detection Stimulus Agonist GPCR GPCR Stimulus->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Miniruby_Sensor This compound-based Ca²⁺ Sensor Ca_release->Miniruby_Sensor binds to Fluorescence Fluorescence Change Miniruby_Sensor->Fluorescence

Caption: A generalized Gq-coupled GPCR signaling pathway leading to intracellular calcium release, which can be monitored by a this compound-based biosensor.

In this pathway, agonist binding to a Gq-coupled G-protein coupled receptor (GPCR) activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. A this compound-based calcium sensor would change its fluorescence intensity upon binding to the released calcium, allowing for real-time visualization of this signaling event.[4][11][12][13][14]

Conclusion

This compound is a robust and versatile red fluorescent protein with broad applications in molecular and cellular biology. Its favorable photophysical properties, monomeric nature, and the availability of a wide range of expression vectors make it an excellent choice for protein tagging, live-cell imaging, and the development of biosensors for studying dynamic cellular processes. This guide provides the essential information and protocols to enable researchers to effectively utilize this compound in their experimental systems.

References

Miniruby Chromophore Maturation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miniruby is a monomeric red fluorescent protein (RFP) that has become a valuable tool for in vivo imaging and other biological applications. A critical parameter for any fluorescent reporter is its chromophore maturation time, which dictates the kinetics of fluorescence appearance after protein synthesis. This guide provides a comprehensive overview of the chromophore maturation of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying biochemical pathways.

Note on "this compound": Publicly available scientific literature does not extensively reference a distinct fluorescent protein named "this compound." It is highly probable that "this compound" is used as a synonym for or is a very closely related derivative of the well-characterized monomeric red fluorescent protein, mRuby . Therefore, this guide will focus on the maturation properties of mRuby, which is considered the parent protein.

Quantitative Data: Maturation Time of mRuby and Other Red Fluorescent Proteins

The maturation of a fluorescent protein is the post-translational process of folding and chromophore biosynthesis. The maturation rate is often expressed as the half-time (t½), which is the time required for 50% of the protein molecules to become fluorescent. The maturation of mRuby has been characterized in vitro at 37°C.[1]

Fluorescent ProteinMaturation Half-Life (t½)Organism/SystemTemperature (°C)Citation(s)
mRuby 2.8 hours in vitro37[1]
mCherry~40 - 52 minutesE. coli / Budding Yeast37[1][2][3]
DsRed (Wild-Type)~12 - 27 hoursin vitroRoom Temp / 37[4][5]
mKate2< 20 minutesin vitro37[6][7][8]
TagRFP~100 minutesin vitro37[9]
mPlum~100 minutesin vitro37[10]

Chromophore Maturation Pathway of Red Fluorescent Proteins

The maturation of red fluorescent proteins like mRuby is a multi-step, autocatalytic process that occurs after the protein is translated. It involves a series of post-translational modifications to a specific tripeptide motif (typically XYG) within the protein, leading to the formation of the mature chromophore. The process for many red fluorescent proteins is understood to follow a branched pathway.

ChromophoreMaturation cluster_main Chromophore Maturation Pathway cluster_key Key Polypeptide Newly Synthesized Polypeptide Chain Folded Correctly Folded Protein Polypeptide->Folded Folding Cyclized Cyclized Intermediate Folded->Cyclized Cyclization OxidizedGreen Oxidized Intermediate (Green Chromophore Precursor) Cyclized->OxidizedGreen First Oxidation (O2 dependent) DehydratedGreen Dehydrated Intermediate (Mature Green Chromophore) OxidizedGreen->DehydratedGreen Dehydration OxidizedBlue Oxidized Intermediate (Blue Chromophore) OxidizedGreen->OxidizedBlue Second Oxidation (O2 dependent) DehydratedRed Dehydrated Intermediate (Mature Red Chromophore) OxidizedBlue->DehydratedRed Dehydration Key1 ---> Main Pathway to Red Chromophore Key2 ---> Branched Pathway to Green Chromophore

Biochemical pathway of red fluorescent protein chromophore maturation.

Experimental Protocols

In Vitro Measurement of Chromophore Maturation Time

This protocol is adapted from the method used to determine the maturation half-life of mRuby.[1] It involves monitoring the increase in fluorescence of a purified protein solution over time.

Materials:

  • Purified this compound/mRuby protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer with temperature control

  • Cuvettes suitable for fluorescence measurements

Procedure:

  • Protein Expression and Purification: Express the this compound/mRuby protein in a suitable expression system (e.g., E. coli). Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography) to ensure high purity.

  • Sample Preparation: Dilute the purified protein solution to an optical density (OD) of approximately 0.1 at the excitation maximum of the mature chromophore (~558 nm for mRuby). This is crucial to avoid inner filter effects that can lead to artificially shortened maturation times.[1]

  • Spectrofluorometer Setup: Set the spectrofluorometer to the excitation and emission wavelengths of the mature this compound/mRuby chromophore (for mRuby, excitation at 558 nm and emission at 605 nm).[1] Set the temperature of the sample holder to 37°C.

  • Maturation Time Course: Place the cuvette with the diluted protein solution into the spectrofluorometer and immediately start recording the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over a period of several hours (e.g., 8-12 hours or until the fluorescence signal plateaus).

  • Data Analysis: Plot the fluorescence intensity as a function of time. The resulting curve should show a sigmoidal or exponential increase as the chromophore matures. Fit the data to a suitable model (e.g., a first-order kinetic model or a sigmoidal curve) to determine the maturation half-life (t½).

In Vivo Measurement of Chromophore Maturation Time Using Translation Inhibitors

This method allows for the determination of maturation time within living cells by halting protein synthesis and observing the subsequent increase in fluorescence from the pool of already synthesized, but not yet mature, protein.

Materials:

  • Cell line or organism expressing this compound/mRuby

  • Cell culture medium or growth medium

  • Translation inhibitor (e.g., cycloheximide for eukaryotic cells, chloramphenicol for bacteria)

  • Live-cell imaging setup (e.g., fluorescence microscope with an incubation chamber) or a plate reader with fluorescence capabilities.

Procedure:

  • Cell Culture and Expression: Culture the cells expressing this compound/mRuby under conditions that ensure active protein expression.

  • Baseline Fluorescence Measurement: Measure the initial fluorescence of the cells.

  • Addition of Translation Inhibitor: Add the translation inhibitor to the cell culture at a concentration sufficient to completely block protein synthesis.

  • Time-Lapse Imaging/Measurement: Immediately after adding the inhibitor, begin acquiring fluorescence images or measurements at regular intervals over time. Continue until the fluorescence signal reaches a plateau, indicating that all the pre-existing, immature protein has matured.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells at each time point. The increase in fluorescence after the addition of the inhibitor represents the maturation of the protein pool that was present at the time of translation arrest. Fit this increase to an appropriate kinetic model to calculate the maturation half-life.

ExperimentalWorkflow cluster_workflow In Vivo Maturation Time Measurement Workflow Start Start: Cells Expressing this compound MeasureInitial Measure Baseline Fluorescence Start->MeasureInitial AddInhibitor Add Translation Inhibitor (e.g., Cycloheximide) MeasureInitial->AddInhibitor TimeLapse Time-Lapse Fluorescence Measurement AddInhibitor->TimeLapse Plateau Fluorescence Reaches Plateau TimeLapse->Plateau Analyze Data Analysis: Fit Fluorescence Increase to Kinetic Model Plateau->Analyze Result Determine Maturation Half-Life (t½) Analyze->Result

Workflow for in vivo measurement of chromophore maturation time.

Conclusion

The maturation time of a fluorescent protein is a crucial factor to consider when designing experiments, particularly those involving the study of dynamic cellular processes. For this compound, based on the data available for its parent protein mRuby, researchers can expect a maturation half-life of approximately 2.8 hours at 37°C.[1] This relatively slow maturation should be taken into account when interpreting fluorescence data, especially in studies of gene expression, protein trafficking, and other time-sensitive biological events. The provided protocols offer robust methods for the empirical determination of maturation times, allowing for precise characterization of this important property in specific experimental contexts.

References

Methodological & Application

Application Notes and Protocols for Miniruby Fusion Protein Cloning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the creation of fusion proteins with Miniruby, a bright monomeric red fluorescent protein. These protocols are intended for researchers in cell biology, molecular biology, and drug development who wish to utilize this compound for tracking proteins of interest within various experimental systems.

Introduction to this compound

This compound is a monomeric red fluorescent protein derived from Entacmaea quadricolor that serves as an excellent tool for protein tagging and localization studies.[1] Its key advantages include its monomeric nature, which minimizes interference with the function of the fused protein of interest, and its bright red fluorescence with a large Stokes shift, making it suitable for multiplex imaging with other fluorescent proteins like EGFP.[2][3] this compound is also exceptionally resistant to denaturation at pH extremes.[2][3][4] When targeted to the endoplasmic reticulum, this compound has been shown to be about ten times brighter than EGFP.[2][3][4][5][6]

Quantitative Data of this compound

For successful experimental design, it is crucial to consider the spectral properties and performance characteristics of this compound. The following table summarizes the key quantitative data for this fluorescent protein.

PropertyValueReference
Excitation Maximum558 nm[2][3][4][5][6]
Emission Maximum605 nm[2][3][4][5][6]
Stokes Shift47 nm[2][3][4][5][6]
Molar Extinction Coefficient112,000 M⁻¹cm⁻¹[2]
Quantum Yield0.35[2]
Brightness~10x brighter than EGFP in the ER[2][3][4]
Maturation Half-Time (37°C)2.8 hours[2]
Oligomerization StateMonomer[2]
pKa4.4[2]

This compound Fusion Protein Cloning Strategy

The general strategy for creating a this compound fusion protein involves inserting the coding sequence of the protein of interest (POI) in-frame with the this compound coding sequence within an appropriate expression vector. The choice of vector will depend on the target expression system (e.g., mammalian cells, bacteria). This guide will focus on a traditional restriction enzyme-based cloning approach, which is a widely used and understood method.

Experimental Workflow

CloningWorkflow cluster_prep Preparation cluster_cloning Cloning cluster_verification Verification cluster_expression Expression & Analysis Vector Select & Prepare Expression Vector Digestion Restriction Enzyme Digestion of Vector & Insert Vector->Digestion Insert Amplify Gene of Interest (GOI) via PCR Insert->Digestion Ligation Ligation of Digested Vector & Insert Digestion->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Colony Screening (e.g., Colony PCR) Transformation->Screening Sequencing Plasmid DNA Purification & Sequencing Screening->Sequencing Transfection Transfection into Host Cells Sequencing->Transfection Expression Protein Expression & Analysis Transfection->Expression

Caption: A generalized workflow for cloning a this compound fusion protein.

Detailed Experimental Protocols

Vector Selection

The choice of expression vector is critical and depends on the intended application.

  • Mammalian Expression: For expression in mammalian cells, a vector with a strong constitutive promoter like the cytomegalovirus (CMV) promoter is recommended. The pcDNA3.1(+) vector is a suitable choice, offering high-level, constitutive expression in a variety of mammalian cell lines.[2][3][7][8]

  • Bacterial Expression: For protein production in E. coli, the pET series of vectors is a powerful and widely used system.[4][5][6][9][10] These vectors utilize a T7 promoter for high-level, inducible expression.

Primer Design for PCR Amplification of the Gene of Interest (GOI)

Primers are designed to amplify the coding sequence of your GOI and to add restriction enzyme sites that are compatible with the multiple cloning site (MCS) of your chosen expression vector.

  • N-terminal Fusion (GOI-Miniruby):

    • Forward Primer: Should include a start codon (ATG) and a restriction site (e.g., NheI) at the 5' end, followed by the sequence of the N-terminus of your GOI. The start codon should be in a Kozak consensus sequence (e.g., GCCACCATG) for efficient translation initiation in mammalian cells.

    • Reverse Primer: Should include a restriction site (e.g., BamHI) that is in-frame with the this compound sequence in the vector, followed by the reverse complement of the C-terminus of your GOI, excluding the stop codon. A short linker sequence (e.g., encoding Gly-Gly-Gly-Ser) can be included to ensure proper folding of both the GOI and this compound.

  • C-terminal Fusion (this compound-GOI):

    • Forward Primer: Should include a restriction site (e.g., BamHI) at the 5' end, followed by the sequence of the N-terminus of your GOI, including its own start codon.

    • Reverse Primer: Should include a restriction site (e.g., EcoRI) at the 5' end, followed by the reverse complement of the C-terminus of your GOI, including the stop codon.

PCR Amplification of GOI
  • Set up a standard PCR reaction using a high-fidelity DNA polymerase.

  • Use a plasmid containing your GOI as the template.

  • Perform PCR using the designed forward and reverse primers.

  • Run the PCR product on an agarose gel to verify the size and purity of the amplified GOI.

  • Purify the PCR product using a commercial PCR purification kit.

Restriction Enzyme Digestion
  • Digest both the purified PCR product and the chosen expression vector (containing the this compound sequence) with the selected restriction enzymes (e.g., NheI and BamHI for N-terminal fusion).

  • Follow the manufacturer's protocol for the specific restriction enzymes.

  • Heat-inactivate the enzymes if necessary.

  • Purify the digested vector and insert using a gel extraction kit to remove the small, cleaved fragments.

Ligation
  • Set up a ligation reaction using T4 DNA ligase.

  • Combine the digested vector and insert at an appropriate molar ratio (e.g., 1:3 vector to insert).

  • Incubate the reaction at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).

Transformation into E. coli
  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α).

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., ampicillin for pcDNA3.1).

  • Incubate the plates overnight at 37°C.

Screening and Verification
  • Pick several colonies and perform colony PCR using primers that flank the insertion site to screen for clones containing the insert.

  • Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.

  • Purify the plasmid DNA using a miniprep kit.

  • Verify the sequence and reading frame of the insert by Sanger sequencing.

Expression and Analysis in Mammalian Cells
  • Transfect the sequence-verified plasmid DNA into your mammalian cell line of choice using a suitable transfection reagent.

  • After 24-48 hours, visualize the expression of the this compound fusion protein using fluorescence microscopy. Excite at ~560 nm and detect emission at ~600-650 nm.[2]

  • Analyze the subcellular localization of the fusion protein and perform functional assays to ensure that the tag does not interfere with the protein's normal function.

Alternative Cloning Strategies

While the traditional restriction-ligation method is robust, other cloning techniques can offer advantages in terms of efficiency and seamlessness.

  • Ligation Independent Cloning (LIC): This method uses the 3' to 5' exonuclease activity of T4 DNA polymerase to create long, specific single-stranded overhangs, allowing for directional and seamless cloning without the need for ligase.[11][12][13][14][15]

  • Gateway Cloning: This is a high-throughput cloning system based on site-specific recombination, allowing for the easy transfer of a gene of interest between different Gateway-compatible vectors.[16][17][18][19][20]

Codon Optimization

For optimal expression, especially when expressing a protein in a heterologous system (e.g., a human protein in E. coli), it is advisable to optimize the codon usage of the this compound and the gene of interest to match that of the expression host.[21][22][23][24][25] Many commercial gene synthesis services offer codon optimization as part of their service.

Signaling Pathway and Workflow Diagrams

While this compound is a versatile tool for visualizing any protein of interest, a common application is to study the dynamics of proteins involved in cellular signaling. The diagram below illustrates a hypothetical scenario where a this compound-tagged receptor is used to visualize its trafficking upon ligand binding.

SignalingPathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor-Miniruby Endosome Early Endosome Receptor->Endosome Internalization Ligand Ligand Ligand->Receptor Binding Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling Endosome Endosome->Recycling Recycling->Receptor Recycling to Membrane

Caption: Visualizing receptor trafficking with a this compound fusion.

References

Live-Cell Imaging with Miniruby: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Miniruby, a bright and stable monomeric red fluorescent protein, for live-cell imaging applications. This compound is an excellent tool for visualizing subcellular structures and dynamics in real-time. This document outlines the properties of this compound, detailed protocols for its use, and examples of its application.

Introduction to this compound

This compound is a monomeric red fluorescent protein derived from the coral Entacmaea quadricolor. Its monomeric nature makes it an ideal fusion tag, as it is less likely to cause aggregation or interfere with the function of the protein of interest. With excitation and emission maxima at 558 nm and 605 nm respectively, this compound is well-suited for multicolor imaging experiments with spectrally distinct fluorescent proteins.[1][2] It exhibits exceptional resistance to denaturation at pH extremes.[1][2][3] Furthermore, this compound is approximately ten times brighter than EGFP when targeted to the endoplasmic reticulum.[1][2][3]

Quantitative Data

The photophysical and biochemical properties of this compound are summarized in the table below, alongside other common red fluorescent proteins for comparison.

PropertyThis compound (mRuby)mCherry
Excitation Maximum (nm) 558587
Emission Maximum (nm) 605610
Molar Extinction Coefficient (M⁻¹cm⁻¹) 112,00072,000
Quantum Yield 0.350.22
Brightness 39.215.8
Stokes Shift (nm) 4723
Photobleaching Probability 5.3 x 10⁻⁶N/A
Maturation Half-Time (hours at 37°C) 2.8~1
Monomeric YesYes

Brightness is the product of the molar extinction coefficient and the quantum yield. Data compiled from multiple sources.[1][4]

Experimental Protocols

Plasmid Transfection for Transient Expression of this compound Fusion Proteins

This protocol describes the transient transfection of mammalian cells with a plasmid encoding a this compound fusion protein using a lipid-based transfection reagent.

Materials:

  • Plasmid DNA encoding the this compound fusion protein of interest (e.g., this compound-Tubulin)

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipid-based transfection reagent (e.g., Lipofectamine 3000)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • In a sterile microcentrifuge tube, dilute 2.5 µg of the this compound fusion plasmid DNA in 125 µL of Opti-MEM.

    • In a separate sterile microcentrifuge tube, dilute 5 µL of the lipid-based transfection reagent in 125 µL of Opti-MEM.

    • Combine the diluted DNA and the diluted lipid reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently aspirate the growth medium from the cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.

    • Add the 250 µL of the DNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Expression:

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

    • Expression of the this compound fusion protein can typically be observed 24-48 hours post-transfection.

Generation of Stable Cell Lines Expressing this compound Fusion Proteins

This protocol outlines the generation of a stable cell line with constitutive expression of a this compound fusion protein using a lentiviral vector system.

Materials:

  • Lentiviral vector encoding the this compound fusion protein and a selectable marker (e.g., puromycin resistance)

  • HEK293T cells for lentivirus production

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Target mammalian cell line

  • Polybrene

  • Selection antibiotic (e.g., puromycin)

  • Complete growth medium

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral vector carrying the this compound fusion construct, and the packaging and envelope plasmids.

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be stored at -80°C.

  • Transduction of Target Cells:

    • Seed the target cells in a 6-well plate.

    • On the following day, replace the medium with fresh medium containing 8 µg/mL polybrene.

    • Add the desired amount of viral supernatant to the cells.

    • Incubate for 24-48 hours.

  • Selection of Stable Cells:

    • Two to three days after transduction, begin selection by replacing the medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal concentration should be determined by a kill curve for your specific cell line.

    • Replace the selective medium every 3-4 days.

    • Continue selection for 1-2 weeks until non-transduced cells are eliminated.

  • Expansion of Stable Pool:

    • Once a stable, resistant population of cells is established, expand the cells for further experiments.

Live-Cell Imaging of this compound-Expressing Cells

Materials:

  • Cells expressing the this compound fusion protein (transiently or stably)

  • Glass-bottom imaging dishes or chambered coverglass

  • CO₂-independent imaging medium or a microscope stage-top incubator

  • Fluorescence microscope equipped for live-cell imaging (inverted microscope, environmental control, and a camera sensitive to red fluorescence)

Procedure:

  • Cell Plating for Imaging:

    • Plate the this compound-expressing cells on glass-bottom dishes. Allow the cells to adhere and spread.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source and camera to warm up.

    • If using a stage-top incubator, set the temperature to 37°C and CO₂ to 5%.

    • Select the appropriate filter set for this compound (e.g., a TRITC or Texas Red filter set). Excitation should be around 560 nm and emission collection around 610 nm.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • If not using a stage-top incubator, replace the culture medium with CO₂-independent imaging medium just before imaging.

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Switch to fluorescence imaging. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

    • Acquire single images or time-lapse series as required for your experiment.

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis plasmid This compound Plasmid transfection Transfection plasmid->transfection stable_line Stable Cell Line Generation plasmid->stable_line cells Plate Cells on Imaging Dish transfection->cells stable_line->cells microscope Microscope Setup (37°C, 5% CO₂) cells->microscope acquisition Image Acquisition (Time-lapse) microscope->acquisition processing Image Processing acquisition->processing quantification Data Quantification processing->quantification

Caption: Workflow for live-cell imaging using this compound.

Peroxisome Inheritance During Mitosis

This compound can be targeted to specific organelles to study their dynamics. By fusing this compound to a peroxisomal targeting signal (PTS), the inheritance of peroxisomes during cell division can be visualized.[1]

G cluster_interphase Interphase cluster_mitosis Mitosis cluster_cytokinesis Cytokinesis interphase_cell Peroxisomes (this compound-PTS) Dispersed in Cytoplasm prophase Prophase: Peroxisomes begin to cluster interphase_cell->prophase Mitotic Entry metaphase Metaphase: Peroxisome clusters associate with spindle poles prophase->metaphase anaphase Anaphase: Clusters segregate with separating chromosomes metaphase->anaphase daughter_cells Daughter Cells: Equal inheritance of peroxisome clusters anaphase->daughter_cells Cell Division

References

Application Notes and Protocols for Transfection of Miniruby (mRuby) Plasmid in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the successful transfection of the Miniruby (mRuby) plasmid into mammalian cells. This compound, a bright monomeric red fluorescent protein, serves as an excellent tool for a variety of cellular imaging applications due to its spectral properties and resistance to pH changes.[1][2][3] These guidelines are intended to assist researchers in achieving high transfection efficiency and robust fluorescent protein expression for applications in cell biology, drug discovery, and functional genomics.

mRuby is a monomeric variant of the red fluorescent protein eqFP611, with excitation and emission maxima at 558 nm and 605 nm, respectively, providing a large Stokes shift of 47 nm.[1][2][3] Its resistance to denaturation at extreme pH makes it a versatile marker for various cellular compartments.[1][2][3] When targeted to the endoplasmic reticulum, mRuby has been reported to be about ten times brighter than EGFP.[1][2][3]

Data Presentation

Table 1: Properties of mRuby Fluorescent Protein
PropertyValueReference
Excitation Maximum558 nm[1][2]
Emission Maximum605 nm[1][2]
Stokes Shift47 nm[1][2]
Maturation Half-Time (37°C)2.8 hours[1]
Oligomerization StateMonomer[1]
pH StabilityHigh resistance to denaturation at pH extremes[1]
Relative Brightness~10-fold brighter than EGFP in the ER[1][2]
Table 2: Comparison of Common Transfection Methods
Transfection MethodAdvantagesDisadvantagesKey Optimization Parameters
Lipid-Based Transfection High efficiency for many cell lines, simple protocol, reproducible.[4]Cell-type dependent, potential cytotoxicity, cost of reagents.Lipid-to-DNA ratio, DNA concentration, cell confluency, incubation time.[5][6]
Electroporation High efficiency for a wide range of cells, including difficult-to-transfect and primary cells.[7][8]Requires specialized equipment, can lead to significant cell death if not optimized.[7]Pulse voltage, pulse width, pulse number, cell density, buffer composition.[7][9]

Experimental Protocols

Plasmid Preparation

High-quality, endotoxin-free plasmid DNA is crucial for achieving high transfection efficiency and minimizing cytotoxicity.[5][10]

  • Purification: Use a commercial endotoxin-free plasmid purification kit.

  • Quantification: Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of 1.8–2.0 is indicative of pure DNA.[5]

  • Storage: Store the purified plasmid DNA at -20°C.

Cell Culture
  • Cell Health: Ensure cells are healthy, actively dividing, and free from contamination. It is recommended to use cells with a low passage number.[11][12]

  • Seeding: Plate cells the day before transfection to achieve 70-90% confluency at the time of transfection.[6][10][12] Overly confluent or sparse cultures can lead to reduced transfection efficiency.

Lipid-Based Transfection Protocol (Example using a 6-well plate)

This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.[5]

Materials:

  • This compound plasmid DNA (1 µg/µL)

  • Lipid-based transfection reagent (e.g., Lipofectamine®)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete growth medium

  • 6-well tissue culture plates

  • Mammalian cells of interest

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 to 5 x 10^5 cells per well in 2 mL of complete growth medium.

  • Complex Formation:

    • DNA Dilution: In a sterile tube, dilute 2.5 µg of this compound plasmid DNA in 250 µL of serum-free medium. Mix gently.

    • Lipid Dilution: In a separate sterile tube, dilute 5 µL of the lipid-based transfection reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add the diluted DNA to the diluted lipid reagent. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for complex formation.[13]

  • Transfection:

    • Add the 500 µL of the DNA-lipid complexes dropwise to each well containing cells and medium.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.[13]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Post-Transfection: After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh complete growth medium if cytotoxicity is a concern.[13]

  • Analysis: Assess this compound expression using fluorescence microscopy or flow cytometry 24-72 hours post-transfection.

Electroporation Protocol

Electroporation conditions vary significantly between cell types and require optimization.[7][9]

Materials:

  • This compound plasmid DNA (1-5 µg/µL)

  • Mammalian cells in suspension

  • Ice-cold electroporation buffer

  • Electroporation cuvettes (e.g., 0.2 cm or 0.4 cm gap)

  • Electroporator

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.[7]

  • Electroporation:

    • Transfer 100 µL of the cell suspension to a pre-chilled electroporation cuvette.

    • Add 5-10 µg of this compound plasmid DNA to the cell suspension in the cuvette.

    • Gently mix the DNA and cells.

    • Place the cuvette in the electroporator and deliver the electrical pulse using optimized settings for your cell line.

  • Recovery:

    • Allow the cells to recover on ice for 10 minutes.

    • Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Analyze this compound expression using fluorescence microscopy or flow cytometry 24-72 hours post-transfection.

Post-Transfection Analysis

Fluorescence Microscopy

Fluorescence microscopy is a direct method to visualize the expression and subcellular localization of this compound.[14][15]

  • Procedure:

    • 24-72 hours post-transfection, wash the cells with PBS.

    • If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope equipped with a suitable filter set for red fluorescent proteins (Excitation: ~560 nm, Emission: ~610 nm).

Flow Cytometry

Flow cytometry provides a quantitative analysis of transfection efficiency and the level of this compound expression on a single-cell level.[16][17][18][19]

  • Procedure:

    • 24-72 hours post-transfection, harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend them in a suitable buffer (e.g., PBS with 2% FBS).

    • Analyze the cell suspension using a flow cytometer with an appropriate laser and filter combination to detect red fluorescence.

    • The percentage of fluorescent cells represents the transfection efficiency, and the mean fluorescence intensity indicates the average expression level.[20]

Mandatory Visualizations

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis plasmid High-Quality this compound Plasmid lipid Lipid-Based Transfection plasmid->lipid electro Electroporation plasmid->electro cells Healthy Mammalian Cells cells->lipid cells->electro microscopy Fluorescence Microscopy lipid->microscopy 24-72h flow Flow Cytometry lipid->flow 24-72h electro->microscopy 24-72h electro->flow 24-72h

Caption: General workflow for this compound plasmid transfection and analysis.

Lipid_Transfection_Detail start Start seed_cells Seed Cells (70-90% Confluency) start->seed_cells prep_dna Dilute this compound Plasmid in Serum-Free Medium seed_cells->prep_dna form_complex Combine and Incubate to Form Complexes (20 min) prep_dna->form_complex prep_lipid Dilute Lipid Reagent in Serum-Free Medium prep_lipid->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate (24-72h) add_complex->incubate analyze Analyze Expression incubate->analyze

Caption: Detailed workflow for lipid-based transfection.

Electroporation_Detail start Start prep_cells Prepare Cell Suspension in Electroporation Buffer start->prep_cells add_dna Add this compound Plasmid to Cells prep_cells->add_dna electroporate Deliver Electrical Pulse add_dna->electroporate recover Recover Cells on Ice (10 min) electroporate->recover plate_cells Plate Cells in Growth Medium recover->plate_cells incubate Incubate (24-72h) plate_cells->incubate analyze Analyze Expression incubate->analyze

Caption: Detailed workflow for electroporation.

References

Application Notes and Protocols for Subcellular Structure Labeling Using MiniSOG and its Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MiniSOG Technology

MiniSOG (Mini Singlet Oxygen Generator) is a genetically encoded fluorescent protein tag derived from Arabidopsis thaliana phototropin 2, engineered to serve as a versatile tool for cellular and subcellular imaging.[1][2][3][4] Upon illumination with blue light, MiniSOG generates singlet oxygen (¹O₂), a highly reactive oxygen species.[5][6][7] This property is harnessed for various applications, most notably for Correlated Light and Electron Microscopy (CLEM).[3][4] The photogenerated singlet oxygen can locally catalyze the polymerization of 3,3'-diaminobenzidine (DAB), forming an electron-dense precipitate that is visible by electron microscopy.[8] This unique dual functionality allows for the initial localization of a target protein via fluorescence microscopy, followed by high-resolution ultrastructural analysis using electron microscopy.

MiniSOG is a small protein of 106 amino acids, which is less than half the size of Green Fluorescent Protein (GFP), minimizing potential steric hindrance effects on the tagged protein.[3][4] Its ability to function without exogenous cofactors and in fixed tissues makes it a powerful tool for studying protein localization and cellular architecture in a wide range of biological contexts, from cultured cells to intact organisms.[3][4]

Engineered Variants: MiniSOG2 and SOPP3

To enhance the capabilities of MiniSOG, several variants have been engineered. These include MiniSOG2, which was developed through directed evolution for improved cell ablation applications, and the SOPP (Singlet Oxygen Photosensitizing Protein) series, such as SOPP3, which has been optimized for a higher singlet oxygen quantum yield.[9][10]

MiniSOG2 exhibits a blue-shifted absorbance spectrum compared to its predecessor and has demonstrated increased efficacy in inducing cell death upon illumination, making it a potent tool for targeted photodynamic therapy and cell ablation studies.[11]

SOPP3 is a variant of MiniSOG engineered to have a significantly higher quantum yield of singlet oxygen production. This increased efficiency can be advantageous for applications requiring more robust singlet oxygen generation, potentially reducing the required light dose and illumination times.

Quantitative Comparison of MiniSOG Variants

The selection of the appropriate MiniSOG variant depends on the specific experimental requirements. The following table summarizes the key quantitative properties of MiniSOG, MiniSOG2, and SOPP3.

PropertyMiniSOGMiniSOG2SOPP3
Size (amino acids) 106106~106
Excitation Max (nm) ~448~430Not explicitly stated, likely ~450
Emission Max (nm) ~500Not explicitly statedNot explicitly stated
Singlet Oxygen Quantum Yield (ΦΔ) ~0.03 (increases up to 10-fold with illumination)[5][7][12]Higher phototoxicity than MiniSOG[9][11]Higher than MiniSOG
Brightness ModerateData not availableData not available
Photostability Prone to photobleaching[9]Data not availableData not available

Principle of MiniSOG-Mediated Photooxidation

The core principle of MiniSOG's utility in CLEM lies in its ability to photosensitize the generation of singlet oxygen, which in turn polymerizes DAB into an osmiophilic polymer. This process provides the contrast necessary for electron microscopy.

G MiniSOG-Mediated Photooxidation Pathway MiniSOG MiniSOG-Fusion Protein ExcitedMiniSOG Excited MiniSOG* MiniSOG->ExcitedMiniSOG Excitation BlueLight Blue Light (450-490 nm) BlueLight->MiniSOG Absorption SingletOxygen Singlet Oxygen (¹O₂) ExcitedMiniSOG->SingletOxygen Energy Transfer Oxygen Molecular Oxygen (³O₂) DAB Diaminobenzidine (DAB) (soluble) SingletOxygen->DAB Oxidation PolymerizedDAB Polymerized DAB (insoluble, electron-dense) DAB->PolymerizedDAB Polymerization EM Electron Microscopy Detection PolymerizedDAB->EM Detection

Caption: MiniSOG photooxidation mechanism for CLEM.

Experimental Workflow for Correlated Light and Electron Microscopy (CLEM)

The following diagram outlines the major steps involved in a typical CLEM experiment using a MiniSOG-tagged protein of interest.

G Correlated Light and Electron Microscopy (CLEM) Workflow with MiniSOG cluster_0 Cell Culture and Transfection cluster_1 Light Microscopy cluster_2 Photooxidation cluster_3 Electron Microscopy Preparation cluster_4 Electron Microscopy and Correlation Transfection Transfect cells with MiniSOG-fusion construct Fixation Fix cells (e.g., with glutaraldehyde) Transfection->Fixation FluorescenceImaging Image MiniSOG fluorescence to locate protein of interest Fixation->FluorescenceImaging DABIncubation Incubate with DAB solution FluorescenceImaging->DABIncubation Illumination Illuminate with blue light to polymerize DAB DABIncubation->Illumination Osmium Post-fix with Osmium Tetroxide Illumination->Osmium Dehydration Dehydrate with ethanol series Osmium->Dehydration Embedding Embed in resin Dehydration->Embedding Sectioning Ultrathin sectioning Embedding->Sectioning EMImaging Image sections with TEM Sectioning->EMImaging Correlation Correlate LM and EM images EMImaging->Correlation

Caption: A typical CLEM experimental workflow.

Detailed Protocol for CLEM using MiniSOG

This protocol is adapted from established methods for using MiniSOG in cultured cells.[8]

Materials:

  • Cells cultured on gridded coverslips or dishes suitable for imaging

  • Plasmid DNA encoding the MiniSOG-fusion protein

  • Transfection reagent

  • Fixative solution: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.4

  • Wash buffer: 0.1 M sodium cacodylate buffer, pH 7.4

  • Quenching solution: 1 mg/mL sodium borohydride in 0.1 M sodium cacodylate buffer (prepare fresh)

  • DAB solution: 1 mg/mL 3,3'-diaminobenzidine tetrahydrochloride in 0.1 M sodium cacodylate buffer, pH 7.4 (prepare fresh and filter)

  • Post-fixation solution: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

  • Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration

  • Resin for embedding (e.g., Epon)

  • Uranyl acetate and lead citrate for staining

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on gridded coverslips or dishes.

    • Transfect cells with the MiniSOG-fusion plasmid using a suitable transfection reagent and allow for protein expression (typically 24-48 hours).

  • Fixation:

    • Wash cells once with wash buffer.

    • Fix cells with fixative solution for 1 hour at room temperature.

    • Wash cells three times with wash buffer.

  • Quenching (Optional but Recommended):

    • To reduce background from glutaraldehyde autofluorescence, incubate cells with freshly prepared quenching solution for 10 minutes at room temperature.

    • Wash cells three times with wash buffer.

  • Fluorescence Microscopy:

    • Mount the coverslip on a slide with a drop of wash buffer.

    • Using a fluorescence microscope, locate and capture images of cells expressing the MiniSOG-fusion protein. Use the grid on the coverslip to record the coordinates of the cells of interest.

  • Photooxidation:

    • Remove the coverslip from the slide and place it in a dish with the cells facing up.

    • Add the freshly prepared DAB solution to cover the cells.

    • Place the dish on the microscope stage and relocate the cells of interest.

    • Illuminate the cells with intense blue light (e.g., from a xenon lamp with a standard GFP filter set) for 5-10 minutes. The formation of a brownish precipitate should be visible in the illuminated area.

  • Electron Microscopy Preparation:

    • Carefully wash the coverslip three times with wash buffer.

    • Post-fix the cells with osmium tetroxide solution for 1 hour at room temperature in a fume hood.

    • Wash the cells three times with distilled water.

    • Dehydrate the cells through a graded ethanol series.

    • Infiltrate and embed the cells in resin according to the manufacturer's instructions.

    • Polymerize the resin.

  • Ultrathin Sectioning and Staining:

    • Relocate the area of interest on the embedded block using the grid pattern.

    • Trim the block and cut ultrathin sections (70-90 nm).

    • Collect the sections on EM grids.

    • Stain the sections with uranyl acetate and lead citrate.

  • Electron Microscopy and Correlation:

    • Image the sections using a transmission electron microscope (TEM).

    • Correlate the EM images with the previously acquired fluorescence microscopy images using cellular landmarks and the grid pattern.

Notes on Using MiniSOG2 and SOPP3:

  • MiniSOG2: Due to its blue-shifted excitation, optimal illumination might be achieved with a filter set centered closer to 430 nm. The protocol for CLEM is expected to be similar to that of MiniSOG.

  • SOPP3: Given its higher singlet oxygen quantum yield, the illumination time for photooxidation may be reduced. It is advisable to perform a time-course experiment to determine the optimal illumination duration to achieve sufficient DAB polymerization without causing ultrastructural damage.

Logical Relationship of MiniSOG Variants

The development of MiniSOG variants has been driven by the need for improved properties for specific applications.

G Evolution of MiniSOG Variants MiniSOG MiniSOG (Parental Protein) MiniSOG2 MiniSOG2 MiniSOG->MiniSOG2 Directed Evolution SOPP3 SOPP3 MiniSOG->SOPP3 Rational Design Application1 Correlated Light and Electron Microscopy (CLEM) MiniSOG->Application1 Application2 Cell Ablation/ Photodynamic Therapy MiniSOG2->Application2 Improvement2 Enhanced Phototoxicity MiniSOG2->Improvement2 SOPP3->Application1 Application3 Proximity Labeling SOPP3->Application3 Improvement1 Higher Singlet Oxygen Yield SOPP3->Improvement1

Caption: Development and applications of MiniSOG variants.

Conclusion

MiniSOG and its engineered variants have become invaluable tools for high-resolution imaging of subcellular structures. Their unique ability to serve as both a fluorescent marker and a catalyst for creating electron-dense precipitates enables powerful correlative microscopy studies. The continued development of new variants with enhanced properties promises to further expand the applications of this technology in cell biology, neuroscience, and drug development.

References

Application Notes and Protocols for Miniruby in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to mRuby: A Bright Monomeric Red Fluorescent Protein

mRuby is a monomeric red fluorescent protein (RFP) that serves as a powerful tool for a wide range of applications in fluorescence microscopy.[1][2] Derived from the tentacle fluorescent protein eqFP611 of the sea anemone Entacmaea quadricolor, mRuby has been engineered to overcome the oligomerization tendency of its parent protein, making it an excellent candidate for generating fusion proteins to study the localization, dynamics, and interactions of proteins of interest within living cells.[1] Its bright red fluorescence, high photostability, and large Stokes shift make it particularly well-suited for multicolor imaging experiments and Förster Resonance Energy Transfer (FRET) studies.[1][3]

This document provides detailed application notes and protocols for the effective use of mRuby and its improved variants, mRuby2 and mRuby3, in fluorescence microscopy.

Quantitative Data Presentation

The selection of a fluorescent protein is a critical step in experimental design. The following tables summarize the key photophysical properties of mRuby and its variants in comparison to the widely used Enhanced Green Fluorescent Protein (EGFP) and another common red fluorescent protein, mCherry. This data facilitates the selection of the most appropriate fluorescent tag for specific experimental needs.

Table 1: Photophysical Properties of mRuby and Variants Compared to EGFP and mCherry

PropertymRuby[1][4]mRuby2[5]mRuby3[3]EGFP[1][4]mCherry[1]
Excitation Max (nm) 558559558488587
Emission Max (nm) 605600592507610
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **112,000113,000128,00053,00072,000
Quantum Yield (QY) 0.350.380.450.600.22
Brightness (EC x QY / 1000) 39.242.957.631.815.8
Relative Brightness vs EGFP ~1.23x~1.35x~1.81x1.0x~0.5x
Stokes Shift (nm) 4741341923
Photostability (Bleaching half-time in s) ModerateImprovedHigh (200% > mRuby2)HighModerate
Maturation Half-time (hours at 37°C) 2.8[1]~2.5~2.3FastFast
Oligomeric State MonomerMonomerMonomerMonomerMonomer

Brightness is a product of the molar extinction coefficient and the quantum yield. Relative brightness provides a direct comparison to the commonly used EGFP.

Experimental Protocols

Protocol 1: Transient Transfection of Mammalian Cells with mRuby Plasmids

This protocol provides a general guideline for transiently transfecting mammalian cells with a plasmid encoding an mRuby fusion protein using a lipid-based transfection reagent such as Lipofectamine® 2000 or 3000. Optimization is recommended for each cell line and plasmid.

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa, NIH3T3)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • mRuby plasmid DNA (e.g., mRuby-N1 or mRuby-C1 from Addgene)[6]

  • Lipid-based transfection reagent (e.g., Lipofectamine® 2000 or 3000, Thermo Fisher Scientific)[7][8]

  • 6-well or 12-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in the tissue culture plates to ensure they reach 70-90% confluency at the time of transfection.

  • Preparation of DNA-Lipid Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of the mRuby plasmid DNA in 250 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of Lipofectamine® reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA (from Tube A) and the diluted Lipofectamine® (from Tube B). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of DNA-lipid complexes.

  • Transfection: a. Gently aspirate the culture medium from the cells and replace it with 1.5 mL of fresh, pre-warmed complete culture medium. b. Add the 500 µL of the DNA-lipid complex mixture dropwise to the cells in each well. c. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Expression: a. Return the plate to a 37°C, 5% CO₂ incubator. b. Allow 24-48 hours for the expression of the mRuby fusion protein. Fluorescence can typically be observed 12-24 hours post-transfection.[1]

  • Verification of Expression: a. After the incubation period, examine the cells under a fluorescence microscope using a standard TRITC or Texas Red filter set to confirm the expression and correct localization of the mRuby fusion protein.

Protocol 2: Live-Cell Imaging of mRuby-Expressing Cells

This protocol outlines the general procedure for imaging live mammalian cells expressing mRuby fusion proteins using a confocal laser scanning microscope.

Materials:

  • Transfected cells expressing the mRuby fusion protein

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Confocal microscope equipped with an environmental chamber (for temperature, CO₂, and humidity control)

  • High numerical aperture oil-immersion objective (e.g., 60x or 100x)

Procedure:

  • Preparation for Imaging: a. 24-48 hours post-transfection, replace the culture medium with pre-warmed live-cell imaging medium. b. Place the culture dish or slide on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO₂ levels are at 5%.

  • Microscope Setup: a. Turn on the microscope and the laser lines. Allow the system to warm up for at least 30 minutes for stability. b. Select a high numerical aperture oil-immersion objective for optimal light collection and resolution.

  • Image Acquisition Settings: a. Excitation: Use a 561 nm laser line for optimal excitation of mRuby.[1] b. Emission Detection: Set the emission detection window to approximately 570-650 nm. A more specific range of 607-683 nm can also be used.[2] c. Laser Power: Start with a low laser power (e.g., 1-5%) and increase gradually to achieve a good signal-to-noise ratio while minimizing phototoxicity.[9][10] d. Exposure Time/Dwell Time: Use the shortest exposure time or pixel dwell time that provides a clear image to reduce photobleaching and phototoxicity.[11][12] e. Pinhole: Adjust the pinhole to one Airy unit for optimal confocality. f. Detector Gain: Adjust the detector gain (PMT or HyD) to obtain a bright image without saturating the pixels.

  • Time-Lapse Imaging (Optional): a. For dynamic studies, set up a time-lapse acquisition sequence. b. Determine the appropriate time interval between frames based on the biological process being observed. c. To minimize phototoxicity during long-term imaging, reduce the laser power and exposure time as much as possible, and consider acquiring images at fewer Z-planes if 3D imaging is not essential.

  • Image Analysis: a. Acquired images can be analyzed using software such as ImageJ/Fiji or commercial imaging software to quantify fluorescence intensity, protein localization, and dynamics.

Visualizations: Signaling Pathways and Experimental Workflows

Peroxisome Inheritance During Mitosis

The following diagram illustrates the workflow for studying the ordered inheritance of peroxisomes during mitosis in mammalian cells using an mRuby-PTS (Peroxisomal Targeting Signal) fusion protein.[1][2]

Peroxisome_Inheritance cluster_transfection Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Transfection Co-transfect cells with mRuby-PTS and H2B-EGFP Imaging Image mitotic cells using confocal microscopy Transfection->Imaging 24-48h incubation Interphase Interphase: Peroxisomes evenly distributed Imaging->Interphase Observe cell cycle stages Metaphase Metaphase: Peroxisomes cluster at spindle poles Interphase->Metaphase Cell enters mitosis Anaphase Anaphase: Equal segregation to daughter cells Metaphase->Anaphase Chromosome segregation

Workflow for studying peroxisome inheritance.
Visualizing Mitochondrial Dynamics with mRuby-Mito

This diagram outlines the experimental workflow for labeling mitochondria with an mRuby-Mito fusion protein and analyzing their dynamic behavior, such as fission and fusion events.[13][14]

Mitochondrial_Dynamics cluster_prep Preparation cluster_live_imaging Live Imaging cluster_data_analysis Analysis Cloning Clone gene of interest into mRuby-Mito vector (e.g., Addgene #55874) Transfect Transfect mammalian cells Cloning->Transfect Timelapse Acquire time-lapse images of mitochondrial network Transfect->Timelapse 24h expression Quantify Quantify mitochondrial morphology, fission, and fusion events Timelapse->Quantify Image processing

Workflow for mitochondrial dynamics analysis.

References

Applications of Miniruby in Neurobiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miniruby is a highly effective neuroanatomical tracer used to map neuronal pathways in both in vitro and in vivo models. It is a conjugate of biotinylated dextran amine (BDA) with a molecular weight of 10,000 MW and the fluorescent molecule tetramethylrhodamine.[1] This composition allows for sensitive and detailed visualization of neuronal morphology. This compound functions as both an anterograde and retrograde tracer, enabling the comprehensive mapping of neural circuits.[1] Its fluorescence allows for direct visualization under a microscope, and the biotin moiety can be used for signal amplification through avidin-biotin-based histochemical methods.

Application Notes

This compound is a versatile tool for a range of neurobiological studies, including:

  • Mapping Neuronal Projections: this compound is widely used to trace the connections between different brain regions. When injected into a specific nucleus, it is taken up by the neuronal cell bodies and transported along their axons to their terminal fields (anterograde transport) or taken up by axon terminals and transported back to the cell body (retrograde transport).[1]

  • Studying Neuronal Morphology: The tracer fills the entire neuron, including the soma, dendrites, and fine axonal arborizations, providing a Golgi-like staining that allows for detailed morphological analysis of individual neurons.

  • Investigating Axonal Transport and Dynamics: The movement of this compound within neurons can be observed over time in live-cell imaging setups, providing insights into the dynamics of axonal transport.[1]

  • Use in Organotypic Brain Slices: this compound has been successfully used to label neurons and astrocytes in organotypic brain slice cultures, making it a valuable tool for studying neuronal connectivity and dynamics in a system that preserves some of the tissue architecture of the brain.[1][2]

  • Combination with Other Techniques: this compound tracing can be combined with immunohistochemistry to identify the neurochemical phenotype of the traced neurons and their synaptic targets.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Weight 10,000 MW[1]
Fluorophore Tetramethylrhodamine[1]
Excitation Maximum ~555 nm[3][4][5]
Emission Maximum ~580 nm[3][4][5]
Transport Direction Anterograde and Retrograde[1]
Fixability Lysine-fixable (can be fixed with aldehydes)[2]

Experimental Protocols

Protocol 1: Anterograde and Retrograde Tracing in Rodent Brain (in vivo)

This protocol describes the injection of this compound into a specific brain region of a rodent for subsequent histological analysis.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microsyringe (e.g., Hamilton syringe) with a fine glass micropipette

  • Surgical tools

  • Perfusion solutions: PBS and 4% paraformaldehyde (PFA) in PBS

  • Vibratome or cryostat for sectioning

  • Fluorescence microscope

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline or PBS to a final concentration of 5-10% (w/v). Centrifuge the solution to pellet any undissolved particles.

  • Anesthesia and Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Perform the surgery to expose the skull over the target brain region.

  • Injection: Lower the micropipette to the desired stereotaxic coordinates. Inject a small volume (e.g., 50-200 nL) of the this compound solution slowly over several minutes. Leave the pipette in place for an additional 5-10 minutes to minimize backflow.

  • Survival Period: Suture the incision and allow the animal to recover. The survival period for optimal transport is typically 7-14 days.

  • Perfusion and Fixation: After the survival period, deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA in PBS.

  • Tissue Processing: Dissect the brain and post-fix it in 4% PFA overnight at 4°C. Section the brain into 40-50 µm sections using a vibratome or cryostat.

  • Visualization: Mount the sections on glass slides and coverslip with an aqueous mounting medium. Visualize the fluorescently labeled neurons and their projections using a fluorescence microscope with appropriate filters for tetramethylrhodamine (Excitation: ~555 nm, Emission: ~580 nm).

Protocol 2: Neuronal Tracing in Organotypic Brain Slices (in vitro)

This protocol describes the application of this compound to organotypic brain slice cultures.

Materials:

  • Organotypic brain slice cultures

  • This compound (crystalline form)

  • Fine forceps or a pulled glass micropipette

  • Culture medium

  • Fluorescence microscope

Procedure:

  • Application of this compound: Under a dissecting microscope, carefully place a few small crystals of this compound onto the surface of the organotypic brain slice in the region of interest.[1] Alternatively, a concentrated solution of this compound can be pressure-injected into the slice.

  • Incubation: Return the slice culture to the incubator and incubate for 1-24 hours to allow for uptake and transport of the tracer.

  • Washing and Fixation: After the incubation period, wash the slices with fresh culture medium or PBS to remove any excess this compound. Fix the slices with 4% PFA in PBS for 1-2 hours at room temperature or overnight at 4°C.

  • Visualization: Mount the fixed slices on glass slides and visualize the labeled cells and processes using a fluorescence or confocal microscope.

Visualizations

experimental_workflow Experimental Workflow for this compound Neurotracing cluster_preparation Preparation cluster_application Application cluster_transport Transport cluster_processing Tissue Processing cluster_analysis Analysis prep_tracer Prepare this compound Solution injection Stereotaxic Injection of this compound prep_tracer->injection prep_animal Anesthetize Animal prep_animal->injection survival Survival Period (7-14 days) injection->survival perfusion Perfusion and Fixation survival->perfusion sectioning Brain Sectioning perfusion->sectioning imaging Fluorescence Microscopy sectioning->imaging analysis Data Analysis and Circuit Mapping imaging->analysis

Caption: Workflow for in vivo neurotracing with this compound.

logical_relationship This compound's Role in Understanding Neural Signaling This compound This compound Neurotracing mapping Mapping Neuronal Connectivity (Anatomical Circuit Diagram) This compound->mapping enables signal_prop Understanding Signal Propagation Pathways mapping->signal_prop is a prerequisite for neuro_computation Understanding Neural Computation and Information Processing mapping->neuro_computation provides structural basis for functional Functional Studies (e.g., Electrophysiology, Calcium Imaging) signal_prop->functional informs functional->neuro_computation contributes to

Caption: this compound's foundational role in circuit analysis.

References

Application Notes and Protocols: Ruby Reporters for Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

The term "Miniruby" in the context of gene expression reporters likely refers to one of two distinct systems: mRuby , a monomeric red fluorescent protein utilized for live-cell imaging in various organisms, or the RUBY reporter system , which enables visual, non-invasive monitoring of gene expression in plants through the production of a red pigment. This document provides detailed application notes and protocols for both systems, tailored for researchers, scientists, and drug development professionals.

Part 1: mRuby Fluorescent Protein

Introduction to mRuby

mRuby is a monomeric red fluorescent protein derived from the coral Entacmaea quadricolor.[1] Its bright fluorescence, large Stokes shift, and resistance to denaturation make it a valuable tool for a wide range of cellular imaging applications.[2][3][4] A codon-optimized variant of mRuby has shown a 5- to 8-fold increase in fluorescence signal in living HEK293 cells compared to the non-optimized version.[5][6]

Key Features and Advantages
  • Bright Red Fluorescence: mRuby is one of the brightest monomeric red fluorescent proteins available, providing a high signal-to-noise ratio.[1]

  • Monomeric Nature: Its monomeric structure prevents the aggregation issues often associated with other fluorescent proteins, making it ideal for creating fusion proteins without disrupting their function.[5]

  • Large Stokes Shift: With excitation and emission maxima at 558 nm and 605 nm respectively, mRuby has a significant Stokes shift of 47 nm, which minimizes spectral overlap in multicolor imaging experiments.[2][3][4]

  • High Photostability: mRuby exhibits good resistance to photobleaching, allowing for longer imaging sessions.

  • pH Stability: The protein maintains its fluorescence over a wide range of pH values, making it suitable for studies in various cellular compartments.[2][3][4]

Applications in Gene Expression Studies
  • Promoter Activity Assays: By placing the mRuby coding sequence under the control of a specific promoter, researchers can quantitatively measure the activity of that promoter by monitoring the intensity of red fluorescence.

  • Protein Localization and Trafficking: Fusing mRuby to a protein of interest allows for the visualization of its subcellular localization and dynamic movements within living cells.

  • Multi-Color Imaging: The spectral properties of mRuby make it an excellent partner for other fluorescent proteins, such as EGFP, in multi-color imaging experiments to simultaneously track different cellular events.[5]

  • In Vivo Imaging: Due to the reduced scattering of long-wavelength light, red fluorescent proteins like mRuby are well-suited for deep tissue imaging in animal models.[2]

Quantitative Data

The following table summarizes the key photophysical properties of mRuby and compares them with other common fluorescent proteins.

PropertymRubyEGFPmCherry
Excitation Maximum (nm)558488587
Emission Maximum (nm)605507610
Molar Extinction Coeff. (M⁻¹cm⁻¹)112,00056,00072,000
Quantum Yield0.350.600.22
Brightness*39.233.615.8
Maturation Half-Time (37°C)2.8 hours<1 hour~15 minutes
Stokes Shift (nm)471923
Reference[5]Takara Bio[7]Shaner et al., 2004

*Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, divided by 1000.

Experimental Protocols

This protocol describes the insertion of the mRuby coding sequence into a mammalian expression vector under the control of a promoter of interest.

  • Vector and Insert Preparation:

    • Obtain a mammalian expression vector with a suitable multiple cloning site (MCS) downstream of your promoter of interest.

    • Amplify the mRuby coding sequence using PCR. Design primers to add desired restriction sites to both ends of the insert that are compatible with the MCS of the vector.

  • Restriction Digest:

    • Digest both the expression vector and the purified mRuby PCR product with the chosen restriction enzymes.

    • Run the digested products on an agarose gel and purify the desired DNA fragments using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector, the mRuby insert, and T4 DNA ligase. Incubate at the recommended temperature and time.

  • Transformation:

    • Transform competent E. coli cells with the ligation product.

    • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for selection and incubate overnight at 37°C.

  • Screening and Verification:

    • Pick individual colonies and grow them in liquid LB medium with the selection antibiotic.

    • Isolate plasmid DNA from the overnight cultures using a miniprep kit.

    • Verify the correct insertion of the mRuby sequence by restriction digest analysis and Sanger sequencing.

This protocol outlines the procedure for introducing the mRuby expression vector into mammalian cells and subsequent fluorescence imaging.

  • Cell Culture and Seeding:

    • Culture mammalian cells (e.g., HEK293, HeLa) in the appropriate medium and conditions.[8][9]

    • One day before transfection, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 70-90% confluency on the day of transfection.[8][10]

  • Transient Transfection:

    • On the day of transfection, prepare the transfection complexes. For example, using a lipid-based reagent like FuGene HD, dilute the mRuby plasmid DNA and the transfection reagent in a serum-free medium like Opti-MEM.[8]

    • Incubate the mixture at room temperature to allow complexes to form.

    • Add the transfection complexes dropwise to the cells.

  • Expression and Imaging:

    • Incubate the cells for 24-48 hours to allow for mRuby expression.[5]

    • Before imaging, replace the culture medium with a pre-warmed live-cell imaging solution.[8]

    • Visualize the red fluorescence using a fluorescence microscope equipped with appropriate filters for mRuby (e.g., TRITC filter set).[5] Capture images using a sensitive camera.

Visualization of Experimental Workflow

mRuby_Workflow cluster_cloning Plasmid Construction cluster_cell_culture Cell Culture & Transfection cluster_imaging Data Acquisition PCR Amplify mRuby CDS Digest_Insert Digest Insert PCR->Digest_Insert Vector Expression Vector Digest_Vector Digest Vector Vector->Digest_Vector Ligation Ligate Digest_Insert->Ligation Digest_Vector->Ligation Transformation Transform E. coli Ligation->Transformation Verification Verify Plasmid Transformation->Verification Seed_Cells Seed Mammalian Cells Verification->Seed_Cells Transfection Transfect with mRuby Plasmid Seed_Cells->Transfection Expression Incubate (24-48h) Transfection->Expression Imaging Fluorescence Microscopy Expression->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

Figure 1: Experimental workflow for using mRuby as a gene expression reporter.

Part 2: RUBY Reporter System

Introduction to the RUBY Reporter System

The RUBY reporter is a non-invasive, visual reporter system primarily used in plants.[11] It enables the monitoring of gene expression and the selection of transgenic events without the need for specialized equipment or chemical substrates.[11][12] The system is based on the biosynthesis of the red pigment betalain.[11]

Mechanism of Action

The RUBY reporter consists of a single open reading frame that encodes three enzymes necessary for betalain biosynthesis, separated by self-cleaving 2A peptides.[13][14] When expressed, this polycistronic construct produces three individual enzymes that convert tyrosine, a ubiquitous amino acid, into the vividly red betalain pigment.[4][15]

Key Features and Advantages
  • Visual and Non-Invasive: The red pigmentation is clearly visible to the naked eye, allowing for direct and non-destructive monitoring of gene expression.[16][17]

  • No Substrate Required: The system utilizes the endogenous amino acid tyrosine, eliminating the need for external application of costly or toxic substrates.[4]

  • Effective Selection Marker: RUBY can be used to visually distinguish transgenic from non-transgenic tissues, streamlining the selection process in plant transformation.[11]

  • Quantitative Potential: The amount of betalain produced can be quantified spectrophotometrically, providing a quantitative measure of gene expression.[16][18]

Applications in Gene Expression Studies
  • Promoter Analysis: The RUBY system is used to study the spatial and temporal activity of promoters in different plant tissues and under various conditions.[19]

  • Transformation Efficiency: It serves as a rapid and effective tool to assess the efficiency of plant transformation protocols.[20][21]

  • Gene Editing Validation: RUBY can be used to visually track the presence of transgenes in genome editing experiments, facilitating the identification of transgene-free edited plants in subsequent generations.[22]

Quantitative Data

The following table provides examples of betalain quantification from plant tissues expressing the RUBY reporter.

Plant SpeciesTissuePromoterBetalain Content (mg/kg of tissue)Reference
Nicotiana benthamianaAgroinfiltrated Leaf35S110 - 1066[4][17]
Maize (Zea mays)SeedNot specified15.3 - 1028.7[4][17]
Maize (Zea mays)LeafNot specified15.3 - 1028.7[4][17]
Maize (Zea mays)RootNot specified15.3 - 1028.7[4][17]
Experimental Protocols

This protocol describes a general method for Agrobacterium-mediated transformation of plants with a RUBY reporter construct.

  • Construct Preparation:

    • Clone the RUBY reporter cassette into a plant transformation vector under the control of the promoter of interest. A common choice is the Cauliflower Mosaic Virus (CaMV) 35S promoter for constitutive expression.[14]

  • Agrobacterium Transformation:

    • Introduce the binary vector containing the RUBY construct into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).[4]

  • Plant Transformation:

    • Prepare plant explants (e.g., leaf discs, cotyledons) or use a method like the floral dip for Arabidopsis.[14]

    • Inoculate the explants with the Agrobacterium culture carrying the RUBY construct.

    • Co-cultivate the explants for a few days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing an appropriate antibiotic or herbicide to select for transformed cells.

    • Visually screen for the emergence of red-pigmented tissues (calli or shoots), indicating successful transformation and expression of the RUBY reporter.[22]

    • Regenerate whole plants from the transgenic tissues.

This protocol provides a method for extracting and quantifying betalain from plant tissues.

  • Tissue Homogenization:

    • Harvest a known weight (e.g., 20-50 mg) of plant tissue expressing the RUBY reporter.[18]

    • Grind the fresh or frozen tissue into a fine powder. Grinding with a plastic pestle without liquid nitrogen can be an effective and rapid method.[4][17]

  • Pigment Extraction:

    • Add an extraction buffer to the homogenized tissue. A common buffer is 50% methanol with 1 mM ascorbic acid and 0.5% formic acid.[18]

    • Vortex the mixture and centrifuge to pellet the cell debris.

  • Spectrophotometric Quantification:

    • Transfer the supernatant to a cuvette or a 96-well plate.

    • Measure the absorbance at 538 nm using a spectrophotometer.[18]

  • Calculation of Betalain Concentration:

    • Calculate the betacyanin concentration (BC) using the Beer-Lambert law: BC (mg/L) = (A * DF * MW * 1000) / (ε * L) Where:

      • A = Absorbance at 538 nm

      • DF = Dilution factor

      • MW = Molecular weight of betanin (~550 g/mol )

      • ε = Molar extinction coefficient of betanin (~60,000 L·mol⁻¹·cm⁻¹)

      • L = Path length of the cuvette/well (in cm)[4][18]

Visualization of the RUBY Reporter Pathway

RUBY_Pathway cluster_pathway Betalain Biosynthesis Pathway cluster_enzymes RUBY Reporter Enzymes Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA CYP76AD1 Betalamic_Acid Betalamic Acid L_DOPA->Betalamic_Acid DODA Cyclo_DOPA cyclo-DOPA L_DOPA->Cyclo_DOPA CYP76AD1 Betanidin Betanidin Betalamic_Acid->Betanidin Cyclo_DOPA->Betanidin Betanin Betanin (Red Pigment) Betanidin->Betanin GT

References

Application Notes and Protocols for Two-Photon Microscopy with mRuby

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the monomeric red fluorescent protein mRuby in two-photon microscopy applications. Two-photon microscopy is a powerful imaging technique that allows for deep tissue imaging with reduced phototoxicity and photobleaching, making it ideal for live-cell and in-vivo studies.[1][2] mRuby, a bright and photostable red fluorescent protein derived from Entacmaea quadricolor, serves as an excellent fluorescent probe for these applications.[3][4] Its large Stokes shift and red emission minimize autofluorescence and allow for clear visualization of subcellular structures and dynamic processes.[3][5]

It is important to distinguish mRuby from "Mini-ruby," a neurotracer composed of a biotinylated dextran amine conjugated to tetramethylrhodamine. While both are used in fluorescence microscopy, mRuby is a genetically encoded fluorescent protein, whereas Mini-ruby is a chemical dye used for neuronal tracing. This document will focus exclusively on the application of the fluorescent protein mRuby.

Quantitative Data Presentation

The photophysical and two-photon excitation properties of mRuby are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of mRuby

PropertyValueReference
Excitation Maximum (1-photon)558 nm[3]
Emission Maximum605 nm[3]
Molar Extinction Coefficient112,000 M⁻¹cm⁻¹[3]
Quantum Yield0.35[3]
Fluorescence Lifetime2.6 ns[3]
Stokes Shift47 nm[3]
Brightness*1.23[3]
pKa4.4[6]

*Brightness is the product of the molar extinction coefficient and quantum yield, normalized to that of EGFP.

Table 2: Two-Photon Excitation Properties of mRuby

PropertyValueReference
Peak Two-Photon Excitation Wavelength~1060 nm[7]
Two-Photon Action Cross-Section (at peak)4.0 GM[7]

Experimental Protocols

Labeling Strategies for mRuby Expression

Successful imaging with mRuby requires efficient expression of the fluorescent protein in the cells or organism of interest. The following are common methods for introducing the mRuby gene.

Protocol 3.1.1: Plasmid Transfection for Transient Expression in Cultured Cells

  • Plasmid Preparation: Obtain a mammalian expression vector containing the mRuby coding sequence. Plasmids for expressing mRuby fused to specific proteins or localization signals are commercially available or can be generated using standard molecular cloning techniques.

  • Cell Culture: Plate cells on an appropriate imaging dish or plate (e.g., glass-bottom dishes) to a confluency of 50-70% on the day of transfection.

  • Transfection:

    • For every 1 µg of plasmid DNA, use a commercially available transfection reagent according to the manufacturer's instructions.

    • Dilute the plasmid DNA and the transfection reagent in serum-free medium in separate tubes.

    • Combine the diluted DNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

    • Add the DNA-reagent complex dropwise to the cells.

  • Expression: Incubate the cells for 24-48 hours post-transfection to allow for mRuby expression before imaging. The half-maturation time for mRuby's chromophore is approximately 2.8 hours at 37°C.[3]

Protocol 3.1.2: Lentiviral Transduction for Stable Expression

  • Virus Production: Produce lentiviral particles containing the mRuby gene in a packaging cell line (e.g., HEK293T) by co-transfecting the lentiviral vector with packaging and envelope plasmids.

  • Virus Titer Determination: Determine the titer of the harvested lentivirus to ensure an appropriate multiplicity of infection (MOI).

  • Transduction:

    • Plate target cells and allow them to adhere.

    • Add the lentivirus to the cells at the desired MOI in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.

    • Incubate for 12-24 hours.

  • Selection and Expansion:

    • Replace the virus-containing medium with fresh growth medium.

    • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic 48-72 hours post-transduction to select for stably transduced cells.

    • Expand the stable cell line for subsequent experiments.

Two-Photon Microscopy Imaging Protocol

The following protocol provides a general guideline for imaging mRuby-expressing samples using a two-photon microscope. Specific parameters may need to be optimized for your particular instrument and sample.

  • Microscope Setup:

    • Power on the two-photon laser and allow it to warm up for at least 30 minutes to ensure stable output power.

    • Select the appropriate emission filter for mRuby (e.g., a bandpass filter centered around 610 nm).

  • Sample Mounting: Mount the imaging dish or chamber containing the mRuby-expressing cells or tissue on the microscope stage. If using an upright microscope for in-vivo imaging, ensure the animal is properly anesthetized and secured.

  • Locating the Region of Interest (ROI):

    • Use a low magnification objective to locate the area with mRuby-expressing cells.

    • Switch to a high numerical aperture (NA) objective suitable for two-photon imaging (e.g., 20x or 40x water immersion objective).

  • Image Acquisition Parameters:

    • Excitation Wavelength: Tune the two-photon laser to the optimal excitation wavelength for mRuby, which is approximately 1060 nm.[7] If your laser does not tune to this wavelength, a wavelength between 1040 nm and 1100 nm can be used, though signal may be reduced.

    • Laser Power: Start with a low laser power and gradually increase it to obtain a sufficient signal-to-noise ratio while minimizing phototoxicity. The power required will depend on the expression level of mRuby and the depth of imaging.

    • Dwell Time: Adjust the pixel dwell time to balance image acquisition speed and signal-to-noise. A longer dwell time will increase the signal but also the risk of photobleaching.

    • Frame Averaging: Use frame averaging (e.g., averaging 2-4 frames) to improve the signal-to-noise ratio of the final image.

    • Z-stack Acquisition: For 3D imaging, define the top and bottom of the desired volume and the step size for the z-stack.

  • Image Acquisition: Acquire images and/or time-lapse series of the mRuby-labeled structures.

  • Data Analysis: Use appropriate imaging software to process and analyze the acquired images. This may include 3D reconstruction, intensity measurements, and tracking of dynamic processes.

Mandatory Visualizations

Experimental Workflow for Two-Photon Imaging of mRuby-Labeled Subcellular Structures

experimental_workflow cluster_prep Sample Preparation cluster_imaging Two-Photon Microscopy cluster_analysis Data Analysis plasmid mRuby Expression Plasmid transfection Cell Transfection/Transduction plasmid->transfection Introduce into cells expression Protein Expression (24-48h) transfection->expression Incubate sample_mount Mount Sample on Microscope expression->sample_mount Proceed to Imaging roi_selection Select Region of Interest sample_mount->roi_selection parameter_optimization Optimize Imaging Parameters (λ=1060nm, Laser Power, etc.) roi_selection->parameter_optimization image_acquisition Acquire Z-stack / Time-lapse parameter_optimization->image_acquisition image_processing Image Processing (Denoising, Background Subtraction) image_acquisition->image_processing Analyze Data visualization 3D Reconstruction & Visualization image_processing->visualization quantification Quantitative Analysis (Intensity, Colocalization, etc.) visualization->quantification interpretation Biological Interpretation quantification->interpretation

Caption: A generalized workflow for imaging mRuby-labeled structures using two-photon microscopy.

Visualizing Peroxisome Inheritance with mRuby-PTS

mRuby can be targeted to specific organelles by fusing it with appropriate localization signals. For instance, the addition of a C-terminal peroxisomal targeting signal (PTS) allows for the visualization of peroxisome dynamics.[3]

peroxisome_inheritance cluster_construct Genetic Construct cluster_expression Cellular Expression cluster_imaging Two-Photon Imaging of Mitosis mRuby_gene mRuby Gene fusion_gene mRuby-PTS Fusion Gene mRuby_gene->fusion_gene PTS_sequence Peroxisomal Targeting Signal (PTS) PTS_sequence->fusion_gene transfection Transfect Cells fusion_gene->transfection translation Translate mRuby-PTS Protein transfection->translation targeting Protein Targets Peroxisomes translation->targeting interphase Interphase: Peroxisomes Dispersed targeting->interphase mitosis Mitosis: Peroxisomes Cluster at Spindle Poles interphase->mitosis cytokinesis Cytokinesis: Equal Segregation to Daughter Cells mitosis->cytokinesis

Caption: Workflow for visualizing peroxisome inheritance using mRuby-PTS with two-photon microscopy.

References

FRET Imaging with mRuby as an Acceptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful microscopy technique that enables the investigation of molecular interactions, conformational changes, and enzymatic activities within living cells with nanoscale resolution. The selection of an appropriate donor and acceptor fluorophore pair is critical for the success of FRET experiments. The mRuby family of red fluorescent proteins, developed from Entacmaea quadricolor, offers a range of bright and photostable acceptors suitable for FRET imaging when paired with green fluorescent protein (GFP) donors like mNeonGreen or Clover. Their red-shifted emission is advantageous for minimizing cellular autofluorescence and reducing phototoxicity.

This document provides detailed application notes and protocols for utilizing mRuby and its brighter, more photostable variants, mRuby2 and mRuby3, as FRET acceptors.

Quantitative Data: Properties of mRuby Fluorescent Proteins

The selection of a suitable mRuby variant depends on the specific experimental requirements, such as the desired brightness, photostability, and FRET efficiency. The following table summarizes the key photophysical properties of mRuby, mRuby2, and mRuby3.

PropertymRubymRuby2mRuby3
Excitation Max (nm) 558559558
Emission Max (nm) 605600605
Molar Extinction Coefficient (M⁻¹cm⁻¹) 112,000113,000125,000
Quantum Yield (QY) 0.350.380.33
Brightness 39.242.941.3
pKa 4.4--
Maturation Time (Half-max at 37°C) 2.8 hours-Faster than mRuby2

Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

FRET Pair Recommendations and Performance

The choice of the donor fluorescent protein is crucial for achieving a high FRET efficiency. Green fluorescent proteins with high quantum yields and significant spectral overlap with the mRuby absorption spectrum are ideal.

FRET Pair (Donor-Acceptor)Förster Radius (R₀) in nmReported FRET Efficiency (E)Notes
Clover - mRuby26.3~55% in a tandem construct[1]High FRET efficiency, good for ratiometric imaging.
mNeonGreen - mRuby36.516-21% in a tandem construct[2][3]Lower than expected efficiency, potentially due to maturation issues of mRuby3.[2][3]
mNeonGreen - mScarlet-I6.2~29% in a tandem constructA viable alternative with higher FRET efficiency than mNeonGreen-mRuby3.
mCerulean3 - mRuby3-Lower total FRET signal but better signal-to-noise due to reduced donor bleed-through.A good option to minimize direct acceptor excitation.

Signaling Pathway Visualization: Genetically Encoded FRET Biosensors

FRET biosensors are powerful tools for visualizing signaling events in real-time. A common design involves fusing a donor and an acceptor fluorescent protein to a sensor domain that undergoes a conformational change upon activation, altering the FRET efficiency. Below is a generalized diagram of a kinase activity biosensor.

FRET_Biosensor Generic Kinase FRET Biosensor Workflow cluster_inactive Inactive State (Low FRET) cluster_active Active State (High FRET) Donor_inactive Donor FP Substrate_inactive Substrate Peptide Acceptor_inactive Acceptor FP (mRuby) Sensor_inactive Sensor Domain Substrate_active Phosphorylated Substrate Donor_active Donor FP Acceptor_active Acceptor FP (mRuby) Donor_active->Acceptor_active Sensor_active Sensor Domain Phosphatase Phosphatase Substrate_active->Phosphatase Dephosphorylation Kinase Active Kinase Kinase->Substrate_inactive Phosphorylation ATP ATP Phosphatase->Substrate_inactive

Caption: Workflow of a generic kinase FRET biosensor using mRuby as the acceptor.

Experimental Workflow: FRET Imaging

The general workflow for a FRET imaging experiment involves several key stages, from sample preparation to image analysis. The specific details will vary depending on the chosen FRET method.

FRET_Workflow General FRET Imaging Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Plasmid Plasmid Construction (Donor-Linker-Acceptor) Transfection Cell Culture & Transfection Plasmid->Transfection Expression Protein Expression (24-48h) Transfection->Expression Controls Image Control Samples (Donor-only, Acceptor-only) Expression->Controls FRET_Sample Image FRET Sample Controls->FRET_Sample Correction Image Correction (Background, Bleed-through) FRET_Sample->Correction Calculation FRET Efficiency Calculation Correction->Calculation Interpretation Biological Interpretation Calculation->Interpretation

Caption: A generalized workflow for a typical FRET imaging experiment.

Experimental Protocols

Here, we provide detailed protocols for three common FRET imaging techniques using a green fluorescent protein (e.g., mNeonGreen or Clover) as the donor and an mRuby variant as the acceptor.

Protocol 1: Sensitized Emission FRET

This method measures the increase in acceptor fluorescence due to energy transfer from the donor.[4]

1. Materials:

  • Cells expressing the FRET construct (e.g., Donor-mRuby).

  • Cells expressing Donor-only.

  • Cells expressing Acceptor-only (mRuby-only).

  • Widefield or confocal microscope with appropriate filter sets:

    • Donor excitation and emission filters.

    • Acceptor excitation and emission filters.

    • FRET filter set (Donor excitation, Acceptor emission).

2. Image Acquisition Workflow:

Sensitized_Emission_Workflow Sensitized Emission FRET Workflow start Start donor_only Image Donor-only sample (Donor & FRET channels) start->donor_only acceptor_only Image Acceptor-only sample (Acceptor & FRET channels) start->acceptor_only calculate_bleedthrough Calculate bleed-through coefficients donor_only->calculate_bleedthrough acceptor_only->calculate_bleedthrough fret_sample Image FRET sample (Donor, Acceptor, & FRET channels) calculate_fret Calculate corrected FRET (NFRET) fret_sample->calculate_fret calculate_bleedthrough->fret_sample end End calculate_fret->end

Caption: Workflow for sensitized emission FRET imaging and analysis.

3. Detailed Steps:

  • Image Donor-only sample:

    • Acquire an image using the donor excitation and donor emission filters (I_DD).

    • Acquire an image using the donor excitation and acceptor emission filters (I_DA). This measures donor bleed-through.

  • Image Acceptor-only sample:

    • Acquire an image using the acceptor excitation and acceptor emission filters (I_AA).

    • Acquire an image using the donor excitation and acceptor emission filters (I_DA). This measures acceptor cross-excitation.

  • Image FRET sample:

    • Acquire three images:

      • Donor channel (I_DD).

      • Acceptor channel (I_AA).

      • FRET channel (I_DA).

  • Image Analysis:

    • Subtract background from all images.

    • Calculate the bleed-through coefficients:

      • Donor bleed-through (d) = I_DA (donor-only) / I_DD (donor-only)

      • Acceptor cross-excitation (a) = I_DA (acceptor-only) / I_AA (acceptor-only)

    • Calculate the corrected FRET (FRETc) for each pixel in the FRET sample image: FRETc = I_DA - (d * I_DD) - (a * I_AA)

    • Normalize the FRET signal to account for fluorophore concentration. One common method is Normalized FRET (NFRET): NFRET = FRETc / sqrt(I_DD * I_AA)

Protocol 2: Acceptor Photobleaching FRET

This method measures the dequenching of the donor fluorescence after photobleaching the acceptor.[5][6]

1. Materials:

  • Cells expressing the FRET construct.

  • Confocal microscope with a high-power laser for photobleaching.

2. Image Acquisition Workflow:

Acceptor_Photobleaching_Workflow Acceptor Photobleaching FRET Workflow start Start pre_bleach_donor Acquire pre-bleach Donor channel image start->pre_bleach_donor pre_bleach_acceptor Acquire pre-bleach Acceptor channel image pre_bleach_donor->pre_bleach_acceptor photobleach Photobleach Acceptor (mRuby) pre_bleach_acceptor->photobleach post_bleach_donor Acquire post-bleach Donor channel image photobleach->post_bleach_donor post_bleach_acceptor Acquire post-bleach Acceptor channel image post_bleach_donor->post_bleach_acceptor calculate_fret Calculate FRET efficiency post_bleach_acceptor->calculate_fret end End calculate_fret->end

Caption: Workflow for acceptor photobleaching FRET.

3. Detailed Steps:

  • Pre-bleach Imaging:

    • Acquire an image of the donor channel (I_D_pre).

    • Acquire an image of the acceptor channel (I_A_pre).

  • Acceptor Photobleaching:

    • Define a region of interest (ROI) for photobleaching.

    • Use the acceptor excitation laser at high power to photobleach the mRuby acceptor in the ROI until its fluorescence is significantly reduced (>70%).

  • Post-bleach Imaging:

    • Acquire a post-bleach image of the donor channel (I_D_post).

    • Acquire a post-bleach image of the acceptor channel to confirm successful photobleaching.

  • Image Analysis:

    • Calculate the FRET efficiency (E) for each pixel in the bleached ROI: E = (I_D_post - I_D_pre) / I_D_post

Protocol 3: Fluorescence Lifetime Imaging (FLIM) FRET

FLIM-FRET measures the decrease in the donor's fluorescence lifetime in the presence of an acceptor. This method is independent of fluorophore concentration.

1. Materials:

  • Cells expressing the FRET construct.

  • Cells expressing Donor-only.

  • A FLIM system (time-correlated single-photon counting or frequency-domain).

2. Image Acquisition Workflow:

FLIM_FRET_Workflow FLIM-FRET Workflow start Start donor_only_lifetime Measure Donor-only lifetime (τ_D) start->donor_only_lifetime fret_sample_lifetime Measure Donor lifetime in FRET sample (τ_DA) donor_only_lifetime->fret_sample_lifetime fit_decay_curves Fit fluorescence decay curves fret_sample_lifetime->fit_decay_curves calculate_fret Calculate FRET efficiency fit_decay_curves->calculate_fret end End calculate_fret->end

Caption: Workflow for FLIM-FRET experiments.

3. Detailed Steps:

  • Measure Donor-only Lifetime:

    • Acquire FLIM data from cells expressing the donor-only construct to determine the unquenched donor lifetime (τ_D).

  • Measure FRET Sample Lifetime:

    • Acquire FLIM data from cells expressing the FRET construct to measure the quenched donor lifetime (τ_DA).

  • Data Analysis:

    • Fit the fluorescence decay curves for each pixel to a single or multi-exponential decay model to determine the lifetimes.

    • Calculate the FRET efficiency (E) for each pixel: E = 1 - (τ_DA / τ_D)

Conclusion

The mRuby family of red fluorescent proteins provides a versatile set of acceptors for FRET imaging. The choice of the specific mRuby variant and the FRET imaging modality should be tailored to the biological question and the available instrumentation. Careful experimental design, including the use of appropriate controls, is essential for obtaining quantitative and reliable FRET data. These application notes and protocols provide a comprehensive guide for researchers to successfully implement FRET imaging using mRuby as an acceptor in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Miniruby Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the expression and purification of Miniruby fusion proteins.

Frequently Asked Questions (FAQs)

Q1: My this compound fusion protein is forming inclusion bodies in E. coli. What is the first thing I should try?

A1: The formation of inclusion bodies, which are dense aggregates of misfolded protein, is a common issue when overexpressing recombinant proteins in E. coli. The first and often most effective parameter to adjust is the expression temperature. Lowering the temperature after induction can significantly improve protein solubility.

Q2: At what temperature should I express my this compound fusion protein?

A2: While 37°C is standard for E. coli growth, reducing the temperature to between 15°C and 25°C post-induction can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation. The optimal temperature is protein-dependent and may require some experimentation.

Q3: Can the induction conditions be optimized to prevent aggregation?

A3: Yes, optimizing inducer concentration (e.g., IPTG) can be critical. High concentrations can lead to rapid, overwhelming protein expression. Try reducing the IPTG concentration to as low as 0.05-0.1 mM to slow down the expression rate. Additionally, inducing the culture at a lower cell density (e.g., OD600 of 0.4-0.6) can sometimes be beneficial.

Q4: My protein is soluble after cell lysis, but it aggregates during purification. What could be the cause?

A4: Aggregation during purification can be triggered by several factors, including buffer conditions, protein concentration, and handling. The buffer composition is a key area to troubleshoot. Ensure the pH of your buffer is at least one unit away from your fusion protein's isoelectric point (pI) to maintain surface charge and repulsion. High protein concentrations during elution or dialysis can also lead to aggregation.[1][2] It is advisable to perform purification steps at 4°C to increase protein stability.[1]

Q5: What components can I add to my purification buffer to improve the solubility of my this compound fusion protein?

A5: Several additives can help stabilize your protein and prevent aggregation.[2][3] Common and effective additives include:

  • Salts: Sodium chloride (NaCl) or potassium chloride (KCl) at concentrations between 150-500 mM can help mitigate unwanted ionic interactions.

  • Glycerol: At 5-20% (v/v), glycerol can stabilize proteins by promoting a more compact structure.

  • Amino Acids: L-arginine and L-glutamate (typically around 50-100 mM) can suppress aggregation by masking hydrophobic patches on the protein surface.[2]

  • Reducing Agents: For proteins with cysteine residues, adding dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[3]

  • Non-ionic Detergents: Low concentrations of detergents like Triton X-100 or Tween 20 (e.g., 0.01-0.1%) can be beneficial, particularly if your protein of interest has hydrophobic regions.

Q6: Does the linker between this compound and my protein of interest matter?

A6: Yes, the linker can be crucial for proper folding of both the this compound tag and your protein. A short or rigid linker may cause steric hindrance, leading to misfolding and aggregation.[4] Flexible linkers, often rich in glycine and serine residues, and typically 5-15 amino acids in length, can provide the necessary separation and flexibility for both domains to fold independently.

Q7: I suspect my purified this compound fusion protein is forming soluble aggregates. How can I detect them?

A7: Soluble aggregates can be difficult to detect visually. Techniques such as size-exclusion chromatography (SEC) and dynamic light scattering (DLS) are effective for identifying the presence of higher-order species in your purified sample.[1]

Troubleshooting Guides

Problem 1: this compound Fusion Protein is Found in the Insoluble Pellet (Inclusion Bodies)

This guide provides a systematic approach to optimizing the expression of your this compound fusion protein to increase its solubility.

Troubleshooting Workflow for Insoluble Protein

start Inclusion Body Formation temp Optimize Expression Temperature (e.g., 15-25°C) start->temp inducer Reduce Inducer Concentration (e.g., 0.05-0.1 mM IPTG) temp->inducer Still insoluble soluble Soluble Protein Obtained temp->soluble Success! strain Switch Expression Host (e.g., strains with chaperone co-expression) inducer->strain Still insoluble inducer->soluble Success! tag Add a Solubility-Enhancing Tag (e.g., MBP, GST) strain->tag Still insoluble strain->soluble Success! tag->soluble Success!

Caption: A stepwise approach to troubleshooting inclusion body formation.

Experimental Protocols:

  • Protocol 1: Temperature and Inducer Optimization. A detailed protocol for systematically testing different expression temperatures and inducer concentrations.

Problem 2: Soluble this compound Fusion Protein Aggregates During or After Purification

This guide focuses on optimizing buffer conditions and handling procedures to maintain the stability of your purified protein.

Troubleshooting Workflow for Post-Lysis Aggregation

start Aggregation During/After Purification buffer_ph Optimize Buffer pH (1-2 units away from pI) start->buffer_ph ionic_strength Adjust Ionic Strength (150-500 mM NaCl) buffer_ph->ionic_strength Still aggregates stable Stable, Monomeric Protein buffer_ph->stable Success! additives Screen Solubility-Enhancing Additives (Glycerol, Arginine, etc.) ionic_strength->additives Still aggregates ionic_strength->stable Success! concentration Reduce Protein Concentration (Dilute during purification/storage) additives->concentration Still aggregates additives->stable Success! concentration->stable Success!

Caption: A logical progression for troubleshooting protein aggregation during purification.

Experimental Protocols:

  • Protocol 2: Buffer Optimization Screen. A method for systematically screening different buffer components to identify conditions that stabilize the this compound fusion protein.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Fusion Protein Expression

ParameterRecommended RangeRationale
Expression Temperature 15 - 25°CSlower synthesis promotes proper folding.
IPTG Concentration 0.05 - 0.5 mMReduced expression rate can prevent overwhelming the cellular folding machinery.
Induction OD600 0.4 - 0.8Inducing during the logarithmic growth phase ensures healthy, metabolically active cells.
Expression Host BL21(DE3) or derivativesStandard strains for T7 promoter-based expression. Consider strains with chaperone co-expression for difficult proteins.

Table 2: Common Buffer Additives for Enhancing this compound Fusion Protein Solubility

AdditiveTypical ConcentrationMechanism of Action
NaCl or KCl 150 - 500 mMMasks surface charges, reducing non-specific electrostatic interactions.
Glycerol 5 - 20% (v/v)Stabilizes the native protein conformation through preferential hydration.
L-Arginine 50 - 100 mMSuppresses aggregation by interacting with hydrophobic patches on the protein surface.
DTT or BME 1 - 5 mMPrevents the formation of intermolecular disulfide bonds.
Triton X-100/Tween 20 0.01 - 0.1% (v/v)Non-denaturing detergents that can help solubilize proteins with hydrophobic regions.

Detailed Experimental Protocols

Protocol 1: Temperature and Inducer Optimization for this compound Fusion Protein Expression

Objective: To determine the optimal expression temperature and inducer (IPTG) concentration to maximize the yield of soluble this compound fusion protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the this compound fusion protein expression plasmid.

  • LB Broth with appropriate antibiotic.

  • 1 M IPTG stock solution.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mg/mL Lysozyme, DNAse I).

  • SDS-PAGE equipment and reagents.

Procedure:

  • Inoculate a 5 mL starter culture of LB broth (with antibiotic) with a single colony and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of LB broth (with antibiotic) in multiple flasks with the overnight culture to an initial OD600 of ~0.05.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6.

  • Induce the cultures with different final concentrations of IPTG (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM). Include an uninduced control.

  • Immediately after induction, move the flasks to different temperature incubators (e.g., 18°C, 25°C, 37°C).

  • Continue to incubate with shaking for a set period (e.g., 16 hours for 18°C, 6 hours for 25°C, 4 hours for 37°C).

  • Harvest 1 mL of culture from each condition. Pellet the cells by centrifugation.

  • Resuspend the cell pellet in 100 µL of Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication.

  • Centrifuge the lysate at maximum speed for 15 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine which conditions yield the highest amount of soluble this compound fusion protein.

Protocol 2: Buffer Optimization Screen for Purified this compound Fusion Proteins

Objective: To identify a buffer composition that maintains the solubility and stability of the purified this compound fusion protein.

Materials:

  • Purified this compound fusion protein (initially in a basic buffer, e.g., PBS or Tris-HCl with salt).

  • A matrix of buffers with varying pH, salt concentrations, and additives (see Table 2).

  • Dialysis cassettes or centrifugal filter units for buffer exchange.

  • Spectrophotometer or plate reader for turbidity measurements.

  • Dynamic Light Scattering (DLS) instrument (optional).

Procedure:

  • Prepare a set of dialysis buffers with varying components. For example:

    • pH screen: Buffers at pH 6.5, 7.5, and 8.5.

    • Salt screen: Buffers with 150 mM, 300 mM, and 500 mM NaCl.

    • Additive screen: Base buffer supplemented with 10% glycerol, 50 mM L-arginine, or both.

  • Aliquots of the purified protein are buffer-exchanged into each of the test buffers using dialysis or centrifugal concentrators.

  • After buffer exchange, adjust the protein concentration to be consistent across all samples (e.g., 1 mg/mL).

  • Visually inspect each sample for signs of precipitation immediately after buffer exchange and after a period of incubation (e.g., 24 hours at 4°C).

  • Quantify aggregation by measuring the absorbance at 340 nm or 600 nm (an increase indicates scattering from aggregates).

  • For a more detailed analysis, analyze the samples using Dynamic Light Scattering (DLS) to determine the size distribution of particles in solution. A monomodal peak corresponding to the expected size of the monomeric protein indicates a stable sample.

  • The buffer condition that results in the lowest turbidity and a monomodal DLS profile is considered optimal for the stability of the this compound fusion protein.

References

Technical Support Center: Photobleaching Problems with Miniruby in Live Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common photobleaching issues encountered when using Miniruby fluorescent proteins in live imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which variant should I use for live imaging?

A1: "this compound" typically refers to the mRuby family of monomeric red fluorescent proteins derived from Entacmaea quadricolor. For live-cell imaging where photostability is a concern, mRuby3 is the recommended variant. It has been engineered to be significantly more photostable and brighter than its predecessors, mRuby and mRuby2.

Q2: What is photobleaching and why is it a problem in live imaging?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1][2] This leads to a gradual fading of the fluorescent signal, which can compromise the quality and quantitative accuracy of live imaging data, especially in time-lapse experiments.[2]

Q3: What are the main causes of this compound photobleaching?

A3: The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the fluorophore.[3] Factors that exacerbate photobleaching include:

  • High-intensity excitation light.[4]

  • Prolonged exposure to excitation light.[4]

  • The inherent photostability of the fluorescent protein variant.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound photobleaching during your live imaging experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid signal loss in the first few frames of imaging. Excitation light is too intense.Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[4][5]
Exposure time is too long.Decrease the exposure time per frame. Consider using a more sensitive detector if the signal becomes too weak.[5]
Fluorescence signal fades significantly over a time-lapse experiment. Cumulative light exposure is too high.- Increase the time interval between image acquisitions.- Use the lowest possible excitation power and exposure time that still yields a usable signal.[4]
The this compound variant is not sufficiently photostable.Consider switching to a more photostable variant like mRuby3.
Cells show signs of stress or death (e.g., blebbing, rounding) during or after imaging. Phototoxicity due to the generation of reactive oxygen species (ROS).- Reduce excitation light intensity and exposure time.- Use an antifade reagent compatible with live-cell imaging to scavenge ROS.[5]
Inconsistent fluorescence intensity between different fields of view. Focusing with high-intensity fluorescence.Find the area of interest using transmitted light or a low-magnification objective before switching to fluorescence imaging to minimize light exposure.[2]

Quantitative Data: Photostability of mRuby Variants

The selection of the mRuby variant can significantly impact the photostability of the fluorescent signal in live-cell imaging experiments. The following table summarizes the relative brightness and photostability of common mRuby variants.

Fluorescent ProteinRelative Brightness (to mCherry)Relative Photostability (to mRuby2)Key Characteristics
mRuby BrighterLess StableThe original monomeric red fluorescent protein of the family.[6]
mRuby2 BrighterBaselineAn improved version with better overall performance.
mRuby3 ~35% Brighter than mRuby2~200% more photostableCurrently the brightest and most photostable monomeric red fluorescent protein in this family, making it ideal for live-cell imaging.

Note: Brightness and photostability can be cell-type and instrument-dependent. This table provides a general comparison based on published data.

Experimental Protocols

Protocol 1: Optimizing Imaging Parameters to Reduce Photobleaching

This protocol provides a step-by-step guide to finding the optimal balance between signal intensity and photobleaching.

Objective: To determine the lowest possible excitation light intensity and shortest exposure time that provide an adequate signal-to-noise ratio for your experiment.

Materials:

  • Live cells expressing your this compound fusion protein.

  • Live-cell imaging microscope with adjustable laser/lamp power and camera settings.

Procedure:

  • Initial Setup:

    • Place your live-cell sample on the microscope stage.

    • Use transmitted light (e.g., DIC or phase-contrast) to locate and focus on the cells of interest.[2]

  • Determine Minimum Excitation Power:

    • Switch to the fluorescence channel for this compound (e.g., excitation ~558 nm, emission ~605 nm).[6]

    • Set the excitation power to its lowest setting (e.g., 1-5%).

    • Set a moderate exposure time (e.g., 100-200 ms).

    • Gradually increase the excitation power until you can clearly distinguish the fluorescent signal from the background noise. This is your minimum workable power.

  • Optimize Exposure Time:

    • Using the minimum workable power, acquire a series of images with varying exposure times (e.g., 50 ms, 100 ms, 200 ms, 500 ms).

    • Analyze the images to find the shortest exposure time that provides a clear signal with acceptable brightness.

  • Assess Photobleaching:

    • Using the optimized settings from steps 2 and 3, acquire a time-lapse series (e.g., one image every 30 seconds for 10 minutes).

    • Measure the mean fluorescence intensity of your region of interest over time.

    • If the signal decreases by more than 20% over the course of your intended experiment, further reduce the excitation power or the frequency of image acquisition.

Protocol 2: Using Antifade Reagents in Live-Cell Imaging

This protocol describes the use of a commercial antifade reagent to reduce photobleaching.

Objective: To protect your this compound-expressing cells from photobleaching during live imaging.

Materials:

  • Live cells expressing your this compound fusion protein.

  • Complete cell culture medium or a suitable imaging buffer (e.g., FluoroBrite™ DMEM).

  • ProLong™ Live Antifade Reagent (or a similar live-cell compatible antifade reagent).[3][7][8]

Procedure:

  • Prepare Antifade Working Solution:

    • Thaw the ProLong™ Live Antifade Reagent at room temperature.

    • Dilute the reagent 1:100 in your imaging medium (e.g., add 10 µL of ProLong™ Live to 1 mL of medium). Mix gently.

  • Cell Preparation:

    • If your cells were stained with a dye, wash them with 1x PBS. For cells expressing fluorescent proteins, this step is not necessary.[7]

  • Incubation:

    • Replace the medium on your cells with the antifade working solution.

    • Incubate the cells in the dark for at least 30 minutes and up to 2 hours. A 2-hour incubation is recommended for optimal performance.[7]

  • Imaging:

    • Proceed with your live-cell imaging experiment. The antifade reagent will provide continuous protection from photobleaching for up to 24 hours.[3]

Visualizations

Photobleaching_Pathway cluster_excitation S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption Bleached Bleached Fluorophore (Non-fluorescent) S1->S0 Emission Fluorescence Fluorescence S1->Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer ROS->S0 Chemical Reaction ROS->Bleached Irreversible Damage Excitation Excitation Light Oxygen Molecular Oxygen (O₂) Oxygen->T1

Caption: Simplified Jablonski diagram illustrating the photochemical pathway of photobleaching.

Troubleshooting_Workflow Start Start: Experiencing This compound Photobleaching CheckFP Is mRuby3 being used? Start->CheckFP SwitchFP Switch to mRuby3 CheckFP->SwitchFP No OptimizeImaging Optimize Imaging Parameters (Protocol 1) CheckFP->OptimizeImaging Yes SwitchFP->OptimizeImaging AssessBleaching Is photobleaching still significant? OptimizeImaging->AssessBleaching UseAntifade Use Antifade Reagent (Protocol 2) AssessBleaching->UseAntifade Yes End Problem Resolved AssessBleaching->End No FurtherOptimize Further reduce light exposure: - Increase time between frames - Reduce total imaging time UseAntifade->FurtherOptimize FurtherOptimize->End

Caption: Troubleshooting workflow for addressing this compound photobleaching in live imaging.

Experimental_Workflow PrepareCells Prepare live cells expressing this compound SetBaseline Set Baseline Imaging Parameters: - Low laser power (e.g., 5-10%) - Standard exposure (e.g., 100ms) PrepareCells->SetBaseline AcquireTimeSeries Acquire Time-Lapse Series SetBaseline->AcquireTimeSeries AnalyzeIntensity Measure Mean Fluorescence Intensity Over Time AcquireTimeSeries->AnalyzeIntensity PlotDecay Plot Intensity vs. Time (Photobleaching Curve) AnalyzeIntensity->PlotDecay CalculateHalflife Calculate Photobleaching Half-life (t½) PlotDecay->CalculateHalflife

Caption: Experimental workflow for assessing the photostability of this compound.

References

Technical Support Center: Optimizing Miniruby Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing the Miniruby protein in Escherichia coli. The following information is intended for an audience of researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the expression of this compound in E. coli, with a focus on problems arising from suboptimal codon usage.

Issue 1: No or Very Low Yield of this compound Protein

Possible Cause: Your this compound gene sequence may contain codons that are rarely used by E. coli. This can lead to translational stalling, premature termination of translation, or even mRNA degradation.[1][2][3] The presence of rare codons is a common reason for failed or poor heterologous protein expression.[3]

Solution:

  • Analyze Codon Usage: The first step is to analyze the codon usage of your this compound gene sequence.[4] This can be done using various online tools.[5][6][7][8] These tools will compare the codons in your gene to the codon usage frequency of E. coli and calculate a Codon Adaptation Index (CAI). A low CAI suggests that the gene is not optimized for expression in E. coli.

  • Codon Optimization: If your analysis reveals the presence of many rare codons, you should synthesize a new version of the this compound gene with optimized codon usage for E. coli.[1][9] This involves replacing rare codons with synonymous codons that are frequently used in highly expressed E. coli genes.[5][10]

  • Use Specialized E. coli Strains: As an alternative or supplementary approach, consider using E. coli strains that are engineered to express tRNAs for rare codons, such as Rosetta™ or CodonPlus® strains.[1][9]

Experimental Protocol: Codon Usage Analysis

Objective: To assess the codon usage of the this compound gene and identify rare codons that could impede translation in E. coli.

Methodology:

  • Obtain the DNA Sequence: You will need the DNA sequence of your this compound gene.

  • Use an Online Tool: Navigate to a web-based codon optimization tool.[5][6][7][8]

  • Input Sequence: Paste your this compound DNA sequence into the tool.

  • Select Host Organism: Choose Escherichia coli (commonly the K12 strain) as the expression host.[4]

  • Analyze: The tool will provide a report detailing the frequency of each codon and often a CAI. Identify codons with low frequency in E. coli.

Issue 2: Truncated this compound Protein Products

Possible Cause: The presence of tandem rare codons can exacerbate translational pausing, leading to premature termination and the production of truncated, non-functional protein fragments.[3]

Solution:

  • Codon Optimization: As with low protein yield, codon optimization is the most effective solution.[3] By replacing consecutive rare codons, you can ensure a smoother translation process.

  • Lower Induction Temperature: Lowering the induction temperature (e.g., from 37°C to 18-25°C) can slow down the rate of translation, which may give the ribosomes more time to find the rare tRNAs and incorporate the correct amino acid, reducing the likelihood of termination.[2][9]

Issue 3: Misfolded this compound or Inclusion Body Formation

Possible Cause: While codon usage is not the only cause of protein misfolding, a non-optimal translation rate due to rare codons can contribute to this issue. Rapid translation of common codons followed by pausing at rare codons can interfere with proper co-translational folding.

Solution:

  • Codon Harmonization: This is a more advanced strategy than simple codon optimization. Instead of replacing all codons with the most frequent ones, codon harmonization aims to match the translation speed of the recombinant protein in E. coli to its natural expression dynamics by maintaining a similar distribution of common and rare codons. This can sometimes improve protein folding and solubility.[11]

  • Optimize Expression Conditions: In addition to addressing codon bias, optimizing other expression parameters is crucial for obtaining soluble protein. This includes lowering the induction temperature, using a lower concentration of the inducer (e.g., IPTG), and testing different E. coli expression strains.[2]

Frequently Asked Questions (FAQs)

Q1: What is codon usage bias?

A1: Codon usage bias refers to the phenomenon where synonymous codons (codons that code for the same amino acid) are not used with equal frequency in the genes of an organism.[12] Organisms tend to have a "preferred" set of codons that correspond to their most abundant tRNA molecules, which allows for more efficient translation of highly expressed genes.[5][12]

Q2: How do I find out the codon usage for E. coli?

A2: You can find E. coli codon usage tables from various online resources and databases.[13][14][15][16][17] These tables provide the frequency of each of the 64 codons.

Q3: What is a "rare" codon in E. coli?

A3: A rare codon in E. coli is a codon that is infrequently used in its genome. Examples of codons that are rare in E. coli include AGA and AGG (Arginine), AUA (Isoleucine), CUA (Leucine), and CCC (Proline).[2][3] The presence of these codons in a heterologous gene can significantly hinder its expression.

Q4: Will codon optimization always increase my protein yield?

A4: While codon optimization is a powerful technique that often leads to a significant increase in protein expression (sometimes 10-fold or more), it is not a guarantee of success.[5] Other factors such as protein toxicity, mRNA secondary structure, and post-translational modifications can also affect the final yield of functional protein. A comprehensive approach that also considers optimization of expression conditions is recommended.

Q5: Are there any downsides to codon optimization?

A5: In some cases, maximizing the translation rate by using only the most optimal codons can lead to protein misfolding and inclusion body formation. This is because the rapid synthesis of the polypeptide chain may not allow sufficient time for proper co-translational folding. In such situations, a codon harmonization strategy might be more effective.[11]

Data Presentation

To illustrate the impact of codon optimization, the following tables compare a hypothetical non-optimized (wild-type) this compound gene sequence with an optimized version for expression in E. coli.

Table 1: Codon Usage Comparison for Selected Amino Acids in a Hypothetical this compound Gene

Amino AcidNon-Optimized Codon(s)Frequency in E. coli (per thousand)Optimized Codon(s)Frequency in E. coli (per thousand)
ArginineAGA, AGG1.4, 1.6CGT, CGC21.1, 26.0
LeucineCUA5.3CTG46.9
IsoleucineAUA3.7ATC, ATT18.2, 30.5
GlycineGGA9.2GGT, GGC21.3, 33.4
ProlineCCC6.4CCG26.7

Frequencies are based on the E. coli K12 strain and may vary slightly between different sources.[17]

Table 2: Predicted Expression Metrics for Non-Optimized vs. Optimized this compound Gene

ParameterNon-Optimized GeneOptimized Gene
Codon Adaptation Index (CAI)~0.55>0.85
GC ContentVariable (may be non-ideal)Optimized to 50-60%
Predicted Expression LevelLow to NoneHigh

Visualizations

Diagram 1: Codon Optimization Workflow

codon_optimization_workflow Codon Optimization Workflow for this compound Expression cluster_analysis Analysis cluster_synthesis Synthesis cluster_expression Expression & Verification start This compound Amino Acid or DNA Sequence codon_analysis Codon Usage Analysis (Online Tool) start->codon_analysis check_rare Identify Rare Codons and Low CAI codon_analysis->check_rare optimize_seq Design Optimized DNA Sequence (Replace Rare Codons) check_rare->optimize_seq Rare codons present cloning Clone into E. coli Expression Vector check_rare->cloning No rare codons gene_synthesis Gene Synthesis optimize_seq->gene_synthesis gene_synthesis->cloning transformation Transform into Expression Host (e.g., BL21(DE3)) cloning->transformation expression_trial Small-Scale Expression Trial transformation->expression_trial sds_page Analyze by SDS-PAGE and Western Blot expression_trial->sds_page high_expression High this compound Expression sds_page->high_expression low_expression Low/No Expression sds_page->low_expression

Caption: Workflow for analyzing and optimizing this compound gene expression.

Diagram 2: Logic of Codon-Mediated Translation Issues

translation_issues Impact of Rare Codons on Translation cluster_mrna mRNA Template cluster_ribosome Ribosome Activity cluster_outcomes Potential Outcomes mrna This compound mRNA common_codons Region with Common Codons rare_codons Region with Rare Codons (e.g., AGG, AUA) ribosome Ribosome translation_fast Fast Translation ribosome->translation_fast Encounters Common Codons translation_slow Translational Stalling (Low tRNA for rare codon) ribosome->translation_slow Encounters Rare Codons full_length Full-Length, Correctly Folded Protein translation_fast->full_length truncated Truncated Protein translation_slow->truncated misfolded Misfolded Protein (Inclusion Bodies) translation_slow->misfolded low_yield Low Overall Yield truncated->low_yield misfolded->low_yield

Caption: How rare codons can disrupt translation and lead to poor protein expression.

References

Technical Support Center: Miniruby and Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific fluorescent protein named "Miniruby" is extensively documented in the scientific literature. This guide is based on the properties of a similarly named red fluorescent protein, mRuby , and general principles of fluorescent protein use in long-term cell culture. Researchers should always validate the performance and potential toxicity of any new fluorescent protein in their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

Based on its likely counterpart, mRuby, "this compound" is assumed to be a monomeric red fluorescent protein derived from the tetrameric protein eqFP611.[1][2] It is characterized by a large Stokes shift, with excitation and emission maxima that make it suitable for multicolor imaging and applications where reduced phototoxicity is critical.[1][2]

Q2: Is this compound toxic to cells in long-term culture?

While some red fluorescent proteins are known for their low toxicity, any overexpressed exogenous protein has the potential to be cytotoxic over long periods.[3][4] Potential sources of toxicity include protein aggregation, disruption of cellular processes due to overexpression, and phototoxicity from repeated imaging.[5][6][7][8] Some studies have shown that mRuby can exhibit higher cytotoxicity compared to EGFP in certain contexts.[9]

Q3: What causes fluorescent protein aggregation and is it a concern with this compound?

Protein aggregation can be a significant cause of cytotoxicity.[5][6] Many fluorescent proteins, particularly older variants, have a tendency to form oligomers, which can lead to aggregation.[10] While mRuby is engineered to be monomeric, high expression levels or fusion to a protein that itself oligomerizes can still potentially lead to aggregation.[1][10] Aggregates can interfere with normal cellular function and may sequester essential proteins.[6]

Q4: What is phototoxicity and how can I minimize it when using this compound?

Phototoxicity occurs when the light used to excite a fluorescent protein causes cellular damage, often through the generation of reactive oxygen species (ROS).[7][8] This can lead to changes in cell morphology, such as membrane blebbing and cell detachment, and ultimately cell death.[8][11] Red fluorescent proteins like mRuby are generally associated with lower phototoxicity than green or blue fluorescent proteins because they are excited by longer wavelength light, which is less energetic and causes less autofluorescence from the cells.[12][13]

To minimize phototoxicity:

  • Use the lowest possible excitation light intensity and exposure time that still provides a good signal.

  • Optimize your imaging setup for maximum sensitivity.[8]

  • When possible, use fluorophores with longer excitation wavelengths (red-shifted).[11]

Q5: How does the cellular environment affect this compound's function?

The physicochemical environment of cellular organelles, such as the pH of lysosomes or the oxidizing environment of the endoplasmic reticulum, can impact the folding, fluorescence, and stability of fluorescent proteins.[10][14] Some coral-derived fluorescent proteins can fluoresce in the acidic environment of lysosomes.[10] While mRuby has been shown to be resistant to denaturation at pH extremes, its performance in specific organelles should be validated.[1][2]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Decreased cell viability or altered morphology (e.g., rounding, detachment, blebbing) in this compound-expressing cells over time. 1. Cytotoxicity from protein overexpression: High levels of the fusion protein may be toxic. 2. Protein aggregation: The this compound fusion protein may be forming toxic aggregates. 3. Phototoxicity: Repeated imaging sessions may be damaging the cells.1. Reduce the expression level of the this compound fusion protein by using a weaker promoter or lower concentration of inducer. 2. Perform immunofluorescence or western blotting to check for protein aggregates. If aggregates are present, consider re-designing the fusion construct or using a different fluorescent protein. 3. Reduce the frequency and duration of imaging. Use the lowest possible excitation light intensity.
Formation of fluorescent puncta or aggregates within the cell. 1. Protein misfolding and aggregation: The fusion protein may not be folding correctly. 2. Lysosomal accumulation: Some fluorescent proteins are targeted for degradation in lysosomes and can accumulate there.[10]1. Confirm that the fusion of this compound to your protein of interest is not disrupting its folding. Consider adding a longer linker between this compound and your protein. 2. Co-stain with a lysosomal marker (e.g., LysoTracker) to determine if the puncta are lysosomes.
Weak or no fluorescent signal. 1. Low expression level: The promoter driving this compound expression may be weak in your cell type. 2. Incorrect filter set: The excitation and emission filters on the microscope may not be optimal for this compound. 3. pH sensitivity: The pH of the cellular compartment may be quenching the fluorescence.[10]1. Use a stronger promoter or increase the concentration of your expression vector during transfection. 2. Ensure you are using the correct filter set for mRuby (Excitation max: ~558 nm, Emission max: ~605 nm).[1] 3. Measure the pH of the compartment if possible and consider using a more pH-stable fluorescent protein if necessary.

Quantitative Data Summary

Table 1: Comparison of Properties of Selected Red Fluorescent Proteins

PropertymRubymCherryFusionRed
Excitation Max (nm) 558587581
Emission Max (nm) 605610608
Molecular Brightness HighModerateModerate
Monomeric/Oligomeric MonomericMonomericMonomeric
Relative Cytotoxicity Can be higher than EGFPGenerally lowReported to have low toxicity

Note: Data is compiled from multiple sources and can vary depending on the experimental conditions. Brightness and cytotoxicity are relative measures.[1][3][9][13]

Experimental Protocols

Protocol 1: Assessing Long-Term Cytotoxicity of a this compound Fusion Protein

Objective: To determine if the long-term expression of a this compound-tagged protein of interest affects cell viability.

Materials:

  • Cells of interest

  • Culture medium

  • Plasmids:

    • Your this compound-fusion protein construct

    • An empty vector control (expressing only the selection marker)

    • A control vector expressing a well-characterized, low-toxicity fluorescent protein (e.g., EGFP)

  • Transfection reagent

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

  • Microscope for observing cell morphology

Methodology:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the course of the experiment.

  • Transfection: Transfect cells with the this compound-fusion construct, the empty vector control, and the EGFP control. Include a non-transfected control group.

  • Long-Term Culture: Culture the cells for an extended period (e.g., 7-14 days), changing the medium as required.

  • Morphological Assessment: At regular intervals (e.g., every 24-48 hours), observe the cells under a microscope. Note any changes in morphology, such as cell rounding, detachment, or the formation of intracellular aggregates.

  • Viability Assay: At the end of the culture period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the results from the viability assay. Compare the viability of cells expressing the this compound-fusion protein to the control groups. A significant decrease in viability in the this compound-expressing cells compared to the controls suggests cytotoxicity.

Protocol 2: Detecting Protein Aggregation of a this compound Fusion Protein

Objective: To determine if the this compound-tagged protein of interest forms aggregates within the cell.

Materials:

  • Cells expressing the this compound-fusion protein

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and reagents

  • Primary antibody against the protein of interest or this compound

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Fluorescence microscope

Methodology:

Part A: Biochemical Analysis (Western Blot)

  • Cell Lysis: Lyse the cells expressing the this compound-fusion protein.

  • Centrifugation: Centrifuge the lysate at a high speed to separate the soluble and insoluble fractions. Aggregated proteins will be in the insoluble pellet.

  • SDS-PAGE and Western Blot: Run both the soluble and insoluble fractions on an SDS-PAGE gel and transfer to a membrane.

  • Immunodetection: Probe the membrane with the primary antibody followed by the HRP-conjugated secondary antibody.

  • Analysis: A strong band in the insoluble fraction lane indicates the presence of protein aggregates.

Part B: Microscopic Analysis

  • Live-Cell Imaging: Observe the cells expressing the this compound-fusion protein under a fluorescence microscope.

  • Look for Aggregates: Look for the formation of bright, distinct puncta or irregular fluorescent structures that are not consistent with the expected localization of the protein.

  • Co-localization (Optional): To determine if aggregates are being targeted for degradation, co-stain with markers for the proteasome or lysosomes.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup Experimental Setup cluster_culture Long-Term Culture cluster_assessment Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells transfect Transfect Cells start->transfect culture Culture for 7-14 days transfect->culture morphology Morphological Assessment culture->morphology viability Viability Assay culture->viability aggregation Aggregation Analysis culture->aggregation analyze Compare to Controls morphology->analyze viability->analyze aggregation->analyze conclusion Determine this compound Toxicity Profile analyze->conclusion Cellular_Stress_Signaling_Pathway cluster_stressor Stressors cluster_cellular_response Cellular Response cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome overexpression FP Overexpression misfolding Protein Misfolding & Aggregation overexpression->misfolding phototoxicity Phototoxicity (ROS) dna_damage DNA Damage phototoxicity->dna_damage stress_response Unfolded Protein Response (UPR) misfolding->stress_response hsp Heat Shock Proteins (e.g., Hsp70) stress_response->hsp caspases Caspase Activation stress_response->caspases prolonged stress dna_damage->caspases degradation Proteasomal Degradation hsp->degradation apoptosis Apoptosis caspases->apoptosis survival Cell Survival degradation->survival

References

Technical Support Center: Troubleshooting Low Miniruby Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence intensity of the Miniruby (mRuby) signal in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound? A1: this compound, also known as mRuby, is a red fluorescent protein with an excitation maximum at approximately 558 nm and an emission maximum at 605 nm.[1][2][3] Utilizing filter sets appropriate for these wavelengths is critical for optimal signal detection.

Q2: My this compound signal is weak. What are the most common causes? A2: Low signal intensity can stem from several factors:

  • Low Protein Expression: The promoter driving this compound expression may be weak, or the genetic construct may be suboptimal.[4]

  • Photobleaching: The fluorophore can be irreversibly damaged by excessive exposure to excitation light.[5]

  • Suboptimal Imaging Conditions: Incorrect microscope settings, such as filter sets, exposure time, or laser power, can lead to poor signal detection.

  • Sample Preparation Issues: Fixation and mounting procedures can quench fluorescence.[6]

Q3: My signal is bright initially but fades quickly during imaging. What is happening? A3: This phenomenon is called photobleaching, where the fluorophore is chemically damaged by the energy from the excitation light, leading to an irreversible loss of fluorescence.[5][7] To minimize this, you can reduce the intensity of the excitation light, decrease the exposure time for each image, and use an anti-fade mounting medium.[6][7]

Q4: Does chemical fixation affect this compound fluorescence? A4: Yes, fixation, particularly with high concentrations of paraformaldehyde (PFA) or methanol, can denature fluorescent proteins and reduce their signal intensity.[6] Some loss of fluorescence is often unavoidable, but optimizing the fixation protocol by using lower PFA concentrations or shorter incubation times can help preserve the signal.[6]

Q5: I am not detecting any signal from my this compound fusion protein. Where should I start troubleshooting? A5: First, confirm that the protein is being expressed. You can do this by performing a Western blot using an antibody that recognizes your protein of interest or a general RFP antibody. If expression is confirmed, the issue likely lies with sample preparation or imaging settings. If there is no expression, the problem is with the genetic construct or the transfection/transduction process. The troubleshooting workflow below can guide you through a systematic approach.

Comprehensive Troubleshooting Guide

A weak or absent fluorescence signal can be attributed to various factors, from molecular biology to microscopy. This guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of a low this compound signal.

Troubleshooting_Workflow Start Low this compound Signal Detected CheckExpression Is Protein Expression Confirmed? (e.g., via Western Blot) Start->CheckExpression CheckConstruct Problem: Molecular Construct - Weak Promoter - Incorrect Tag Placement (N/C) - Codon Optimization Issues - Fusion Protein Instability CheckExpression->CheckConstruct No LiveOrFixed Live or Fixed Cell Imaging? CheckExpression->LiveOrFixed Yes CheckConstruct->Start Revise & Retry CheckImaging Is Imaging Setup Optimal? ImagingIssues Problem: Imaging Settings - Incorrect Filter Sets - Low Excitation Power - Incorrect Exposure Time - Detector Saturation CheckImaging->ImagingIssues No SignalOK Signal Acquired CheckImaging->SignalOK Yes LiveIssues Problem: Live Cell Imaging - Phototoxicity - Photobleaching - Low Expression Level - Environmental Stress (pH, Temp) LiveOrFixed->LiveIssues Live FixedIssues Problem: Sample Preparation - Fixation Quenching (PFA %) - Improper Mounting Medium - Permeabilization Issues LiveOrFixed->FixedIssues Fixed LiveIssues->CheckImaging FixedIssues->CheckImaging ImagingIssues->Start Adjust & Retry

Caption: A step-by-step workflow for troubleshooting low this compound fluorescence signal.

Data Presentation

Table 1: Spectral and Photophysical Properties of mRuby
PropertyValueReference
Excitation Maximum558 nm[1][3]
Emission Maximum605 nm[1][3]
Quantum Yield0.35[1]
Stokes Shift47 nm[1][3]
pH StabilityExceptionally resistant to denaturation at pH extremes.[1][3]
Oligomeric StateMonomeric[1][2]
Table 2: Troubleshooting Summary for Low this compound Signal
Potential CauseRecommendationExperimental Context
Expression & Construct
Weak PromoterUse a strong constitutive promoter like EF1A or CAG.[4]Molecular Cloning
Fusion Protein InstabilityAdd a flexible linker between this compound and the protein of interest. Test both N- and C-terminal fusions.[4][8]Molecular Cloning, Cell Biology
Codon BiasUse a this compound sequence that is codon-optimized for your expression system (e.g., mammalian, bacterial).[8]Molecular Cloning
Sample Preparation
Fixation-Induced QuenchingReduce PFA concentration to 2-3.5% or shorten fixation time to 10-15 minutes. Test alternative fixatives.[6]Fluorescence Microscopy, IHC/ICC
PhotobleachingUse an anti-fade mounting medium. Minimize light exposure by reducing excitation power and duration.[5][6][7]Fluorescence Microscopy
Imaging & Detection
Incorrect Filter SetsUse filters optimized for mRuby's spectra (Excitation: ~560 nm, Emission: ~600-650 nm).Fluorescence Microscopy
High AutofluorescenceUse a red-shifted filter set to avoid autofluorescence, which is more common at shorter wavelengths.[9]Fluorescence Microscopy
Low Detector SensitivityIncrease exposure time or detector gain. Be mindful that this can also increase background noise.[10]Fluorescence Microscopy

Experimental Protocols

Protocol 1: Optimized Fixation for this compound

This protocol is designed to minimize the loss of fluorescence during the chemical fixation of cells expressing this compound.

  • Cell Culture: Grow cells expressing the this compound construct on coverslips to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove cell culture medium.

  • Fixation:

    • Prepare a fresh solution of 2-4% paraformaldehyde (PFA) in PBS. For sensitive applications, starting with a lower concentration (2%) is recommended.

    • Aspirate the PBS and add the PFA solution to cover the cells.

    • Incubate for 10-15 minutes at room temperature. Avoid over-fixation, which can quench the signal.[6]

  • Post-Fixation Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each to remove residual PFA.

  • Mounting:

    • Carefully remove the coverslip from the dish and wick away excess PBS.

    • Add a drop of anti-fade mounting medium onto a glass microscope slide.[6][7]

    • Invert the coverslip onto the mounting medium, avoiding air bubbles.

    • Seal the edges with nail polish and allow it to cure. Store slides at 4°C, protected from light.

Protocol 2: Signal Amplification via Immunofluorescence

If the direct fluorescence from this compound is too low, its signal can be amplified using an antibody against red fluorescent proteins.

  • Fixation and Permeabilization:

    • Fix cells as described in Protocol 1.

    • After the post-fixation washes, permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation:

    • Dilute a primary antibody that recognizes RFP or mRuby in the blocking buffer. The optimal concentration should be determined by titration.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[11]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with a bright, fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.[11]

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips as described in Protocol 1, using an anti-fade mounting medium.

Factors Influencing Fluorescence Signal

This diagram illustrates the key experimental stages and factors that contribute to the final observed fluorescence intensity.

Signal_Factors cluster_construct Molecular Construct cluster_protein Protein Properties cluster_sample Sample & Environment cluster_imaging Imaging System Promoter Promoter Strength Expression Expression Level Promoter->Expression Codon Codon Optimization Codon->Expression Fusion Fusion Protein Design Fusion->Expression Folding Folding & Maturation Expression->Folding Fluorophore Fluorophore State Folding->Fluorophore Detection Signal Detection Fluorophore->Detection Fixation Fixation Efficiency Fixation->Fluorophore Environment Cellular Environment (pH) Environment->Fluorophore FinalSignal Observed Fluorescence Intensity Detection->FinalSignal Excitation Excitation Light Excitation->Detection Filters Optical Filters Filters->Detection Detector Detector Efficiency Detector->Detection

Caption: Key factors from construct design to imaging that determine final signal intensity.

References

Technical Support Center: Miniruby (mRuby) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the red fluorescent protein Miniruby (commonly known as mRuby).

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of mRuby?

mRuby is a monomeric red fluorescent protein with an excitation maximum at 558 nm and an emission maximum at 605 nm.[1][2] It possesses a large Stokes shift of 47 nm, which is beneficial for reducing bleed-through in multicolor imaging experiments.[1][2]

Q2: Which filter set should I choose for imaging mRuby?

For optimal imaging of mRuby, a filter set that is well-matched to its excitation and emission spectra is crucial. Standard filter sets designed for TRITC (Tetramethylrhodamine) or mCherry are often suitable for mRuby imaging.[3] Look for a filter set with an excitation filter that covers the 558 nm peak and an emission filter that captures the 605 nm peak, while ensuring a steep cut-off in the dichroic mirror to separate the excitation and emission light paths effectively.

Q3: My mRuby signal is very weak. What could be the problem?

A weak fluorescent signal can be attributed to several factors:

  • Suboptimal Filter Set: Ensure your filter set is appropriate for mRuby (see Q2).

  • Low Protein Expression: The expression level of your mRuby-tagged protein might be low. Verify expression using an alternative method like Western blotting.

  • Photobleaching: mRuby, like all fluorescent proteins, is susceptible to photobleaching (fading) upon prolonged exposure to excitation light. To mitigate this, reduce the excitation light intensity or the exposure time. The use of an anti-fade mounting medium can also be beneficial.

  • Incorrect pH: The fluorescence of some proteins is pH-sensitive. Ensure your imaging medium is buffered to a physiological pH.[1]

  • Improper Protein Folding: Fusion of mRuby to your protein of interest can sometimes lead to misfolding and loss of fluorescence.

Q4: I am observing high background fluorescence in my images. How can I reduce it?

High background can obscure your signal. Consider the following to reduce it:

  • Autofluorescence: Some cell types or tissues exhibit natural fluorescence (autofluorescence). You can reduce this by using a narrower bandpass emission filter or by using spectral unmixing if your imaging system supports it.

  • Non-specific Antibody Staining: If you are using antibodies, high background could be due to non-specific binding. Ensure you are using an appropriate blocking buffer and that your primary and secondary antibodies are used at their optimal concentrations.

  • Media Components: Phenol red in cell culture media is fluorescent and can contribute to background. For live-cell imaging, consider using phenol red-free media.

Q5: My mRuby-tagged protein appears as aggregates in the cell. What should I do?

Protein aggregation can be a common issue with fusion proteins.[4] Here are some troubleshooting steps:

  • Lower Expression Levels: High expression levels can sometimes lead to aggregation. Try using a weaker promoter or reducing the amount of transfected DNA.

  • Linker Sequences: The inclusion of a flexible linker sequence (e.g., a series of glycine and serine residues) between mRuby and your protein of interest can sometimes improve proper folding and reduce aggregation.

  • N- vs. C-terminal Tagging: The location of the mRuby tag (N-terminus or C-terminus) can affect the folding and function of the fusion protein. If you are observing aggregation, consider moving the tag to the other end of your protein.

Recommended Filter Sets for mRuby Imaging

The following table summarizes recommended filter set specifications for optimal mRuby imaging, based on its spectral properties. Commercial filter sets designed for TRITC or mCherry are generally well-suited for mRuby.

ManufacturerRecommended Filter SetExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
General Recommendation TRITC/mCherry optimized540 - 560~565570 - 640
Chroma Technology ET-mCherry, TRITC540-580585593-668
Semrock mCherry-B-000559-581596605-671
Edmund Optics mCherry Fluorescence Filter Set542 - 582593603 - 678

Note: The listed specifications are examples. Always refer to the manufacturer's specific datasheets for the most accurate information.

Experimental Protocol: Imaging mRuby-tagged Proteins in Mammalian Cells

This protocol provides a general workflow for transiently transfecting and imaging mRuby-fusion proteins in a mammalian cell line (e.g., HeLa or HEK293).

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding your mRuby-fusion protein

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation (optional)

  • Mounting medium (with or without DAPI)

  • Fluorescence microscope with appropriate filter sets for mRuby

Procedure:

  • Cell Seeding: The day before transfection, seed your mammalian cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection: On the day of the experiment, transfect the cells with the mRuby-fusion plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.

  • Protein Expression: Allow the cells to incubate for 24-48 hours post-transfection to allow for sufficient expression of the mRuby-fusion protein.

  • Cell Fixation (Optional): For fixed-cell imaging, gently wash the cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature. After fixation, wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium. If you wish to visualize the nucleus, use a mounting medium containing DAPI.

  • Imaging:

    • Place the slide or dish on the microscope stage.

    • Using a low magnification objective (e.g., 10x or 20x), locate the cells expressing mRuby.

    • Switch to a higher magnification objective (e.g., 40x or 63x oil immersion) for detailed imaging.

    • Select the appropriate filter cube for mRuby (e.g., a TRITC or mCherry filter set).

    • Adjust the focus and capture images, being mindful to minimize light exposure to prevent photobleaching.

Diagrams

FilterSetSelection cluster_start Start cluster_selection Filter Selection cluster_imaging Imaging Start Identify mRuby Spectra (Ex: 558nm, Em: 605nm) Exciter Choose Excitation Filter (e.g., 540-560 nm) Start->Exciter Matches Excitation Peak Dichroic Select Dichroic Mirror (Cut-on ~565 nm) Exciter->Dichroic Reflects Excitation Light Emitter Select Emission Filter (e.g., 570-640 nm) Dichroic->Emitter Transmits Emission Light Image Acquire Image Emitter->Image Isolates Emission Signal

Caption: A flowchart illustrating the logical workflow for selecting an appropriate filter set for mRuby imaging.

TroubleshootingWorkflow Start Problem with mRuby Imaging WeakSignal Weak Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No CheckFilters Check Filter Set WeakSignal->CheckFilters Yes Aggregates Aggregates? HighBg->Aggregates No CheckMedia Use Phenol-Free Media HighBg->CheckMedia Yes LowerExpression Lower Expression Level Aggregates->LowerExpression Yes GoodImage Good Image Quality Aggregates->GoodImage No CheckExpression Verify Expression CheckFilters->CheckExpression ReduceExposure Reduce Light Exposure CheckExpression->ReduceExposure ReduceExposure->GoodImage OptimizeBlocking Optimize Blocking CheckMedia->OptimizeBlocking OptimizeBlocking->GoodImage AddLinker Add Flexible Linker LowerExpression->AddLinker AddLinker->GoodImage

Caption: A troubleshooting workflow for common issues encountered during mRuby imaging experiments.

References

Technical Support Center: Optimizing Miniruby Expression in Stable Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak Miniruby fluorescent protein expression in stable cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a monomeric red fluorescent protein derived from Entacmaea quadricolor. It is utilized in cell biology for labeling subcellular structures and proteins. Its key advantages include its brightness (approximately ten-fold brighter than EGFP when targeted to the endoplasmic reticulum), a large Stokes shift (excitation/emission maxima at 558 nm/605 nm), and exceptional resistance to pH extremes.[1][2][3][4]

Q2: What are the common causes of weak this compound expression in stable cell lines?

Several factors can contribute to weak or dim fluorescence in stable cell lines expressing this compound. These can be broadly categorized as issues with the expression vector, the integration of the transgene, or the overall health and handling of the cells.

Vector-Related Issues:

  • Weak Promoter: The promoter driving this compound expression may not be strong enough in your specific cell type.[5][6] Promoters like CMV can be potent but are also prone to silencing over time.[5][7]

  • Fusion Protein Interference: If this compound is fused to a protein of interest, the fusion partner might negatively impact its folding, stability, or overall expression, leading to weaker fluorescence.[5]

  • Polycistronic Expression: If this compound is expressed downstream of an Internal Ribosome Entry Site (IRES), its expression level will likely be significantly lower than the upstream gene.[5]

  • Codon Usage: The this compound coding sequence may not be optimized for the codon usage of the host mammalian cell line, leading to inefficient translation.[8][9][10]

Integration-Related Issues:

  • Random Integration and Position Effects: Random integration of the expression cassette into the host genome can lead to variable expression levels due to the influence of surrounding chromatin. Integration into heterochromatin regions can result in gene silencing and weak expression.

  • Copy Number: A low copy number of the integrated transgene can result in low protein expression levels.

Cell Line and Culture-Related Issues:

  • Cell Line Specifics: Some cell lines are inherently more difficult to transfect and may not support high levels of transgene expression.[11]

  • Suboptimal Selection: Improper antibiotic concentration during the selection of stable clones can lead to the survival of cells with low expression or the death of promising clones.[12][13]

  • Cell Health: Poor cell health, contamination, or high passage numbers can negatively impact protein expression.[14]

  • pH Sensitivity of Media: Although this compound is resistant to pH extremes, significant deviations in media pH outside the optimal physiological range can affect overall cell health and protein expression machinery.[15][16]

Q3: How can I improve the expression of my this compound fusion protein?

If you suspect the fusion partner is causing weak fluorescence, consider the following:

  • Linker Sequences: Introduce a flexible linker sequence between your protein of interest and this compound to minimize steric hindrance and allow for proper folding of both proteins.

  • Terminus of Fusion: The location of the tag (N- or C-terminus) can impact the function and expression of the fusion protein.[16] It is advisable to test both N- and C-terminal fusions.

  • Use a Self-Cleaving 2A Peptide: Instead of a direct fusion, you can co-express this compound and your protein of interest as separate proteins from the same transcript using a 2A self-cleaving peptide (e.g., P2A or T2A). This ensures a stoichiometric expression of both proteins.[5][15]

Q4: What is a "safe harbor" locus and can it help with my expression issues?

A "safe harbor" locus is a specific site in the genome where a transgene can be inserted without causing known adverse effects on the cell and where the expression of the transgene is stable and predictable.[17] The AAVS1 locus on human chromosome 19 is a well-characterized safe harbor site that is transcriptionally active and less prone to silencing.[18][19][20] Targeting your this compound expression cassette to the AAVS1 locus using technologies like CRISPR/Cas9 can lead to more consistent and robust expression compared to random integration.[17] However, it is important to note that even within the AAVS1 locus, some variability and potential for silencing can still occur.[21]

Troubleshooting Guides

Problem 1: Weak or No this compound Fluorescence After Stable Selection

This guide provides a systematic approach to troubleshooting weak or absent this compound signals in your stably selected cell population.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Optimization Strategies A Weak/No this compound Fluorescence B Confirm Transfection & Selection A->B Start Here C Check for Integration (Genomic PCR) B->C If selection was successful G Optimize Cell Culture & Selection B->G If selection failed D Check for Transcription (RT-qPCR) C->D If integrated F Optimize Vector Design C->F If not integrated E Check for Protein (Western Blot) D->E If transcribed D->F If not transcribed E->F If protein is present but low H Consider Targeted Integration F->H For consistent expression

Caption: A logical workflow for troubleshooting weak this compound expression.

Step Action Rationale
1. Verify Selection Review your antibiotic kill curve data and the concentrations used for selection.An incorrect antibiotic concentration can lead to either the death of all cells or the survival of non-transfected cells.[12][22][23]
2. Confirm Integration Perform genomic PCR to confirm the presence of the this compound transgene in the genome of your selected cells.This will determine if the expression cassette has been successfully integrated into the host cell's DNA.
3. Assess Transcription Use RT-qPCR to measure the mRNA levels of this compound.This step verifies if the integrated transgene is being transcribed. Low or absent mRNA levels could indicate promoter silencing.[5]
4. Detect Protein Perform a Western blot using an antibody against this compound or a fused tag.This will confirm if the this compound protein is being translated, even if the fluorescence is not visible.[5]
5. Optimize Vector If transcription is low, consider changing to a stronger promoter (e.g., EF1a, CAG).[5][6] If protein levels are low despite transcription, optimize the codon usage of the this compound sequence for your host cell line.[8][9]Vector elements play a critical role in the level of gene expression.
6. Re-evaluate Cell Culture Ensure your cells are healthy, within a low passage number, and free from contamination.Cell health is paramount for efficient protein production.[14]
7. Targeted Integration For more predictable and stable expression, consider targeting the this compound cassette to a safe harbor locus like AAVS1 using CRISPR/Cas9.[17][18][20]This minimizes the risk of silencing due to position effects.
Problem 2: High Variability in this compound Expression Among Clones

This guide addresses the issue of inconsistent fluorescence levels observed between different clonal populations derived from the same stable transfection.

Signaling Pathway of Random vs. Targeted Integration

G cluster_0 Random Integration cluster_1 Targeted Integration (AAVS1) A Transfection with this compound Plasmid B Random Integration into Genome A->B C Integration into Heterochromatin B->C Possibility 1 D Integration into Euchromatin B->D Possibility 2 E Gene Silencing -> Weak/No Expression C->E F Active Transcription -> Strong Expression D->F G Variable Expression Among Clones E->G F->G H Transfection with this compound Donor & CRISPR/Cas9 I Targeted Integration into AAVS1 Locus H->I J Open Chromatin Environment I->J K Consistent & Robust Expression J->K L Uniform Expression Among Clones K->L

Caption: Comparison of random versus targeted genomic integration outcomes.

Cause of Variability Explanation Recommended Solution
Position Effect Variegation With random integration, the expression cassette can land in different chromatin environments in each cell. Integration into transcriptionally silent heterochromatin will result in low or no expression, while integration into active euchromatin will lead to higher expression.Single-Cell Cloning and Screening: Isolate and expand multiple individual clones and screen them for the desired level of this compound expression using fluorescence microscopy or flow cytometry.
Variable Copy Number The number of integrated copies of the transgene can vary from clone to clone, leading to different levels of protein expression.Targeted Integration: Utilize a genome editing tool like CRISPR/Cas9 to insert a single copy of the this compound expression cassette into a well-defined, transcriptionally active "safe harbor" locus such as AAVS1.[17][18][19][20] This ensures that each clone has the same single copy at the same location, leading to more uniform expression.

Quantitative Data Summary

Fluorescent Protein Excitation Max (nm) Emission Max (nm) Relative Brightness Reference
This compound 558605~10x brighter than EGFP in the ER[1][2][3][4]
EGFP 4885071x (Baseline)[24]

Experimental Protocols

Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)

Objective: To determine the minimum concentration of a selection antibiotic (e.g., Puromycin) that effectively kills non-transfected host cells within 7-10 days.

Methodology:

  • Cell Plating: Plate your host cell line in a 24-well plate at a density that will not reach full confluency during the experiment.

  • Antibiotic Dilution Series: Prepare a series of antibiotic concentrations in your complete cell culture medium. For Puromycin, a typical range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[13][22][25] Include a "no antibiotic" control well.

  • Treatment: The day after plating, replace the medium in each well with the medium containing the different antibiotic concentrations.

  • Incubation and Monitoring: Incubate the cells and monitor cell viability every 2 days for 10-14 days. Replace the selective medium every 2-3 days.[13][23]

  • Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-10 days.[12][22]

Protocol 2: Generation of a Polyclonal Stable Cell Line

Objective: To generate a mixed population of stably transfected cells expressing this compound.

Methodology:

  • Transfection: Transfect your host cell line with the this compound expression plasmid using your preferred transfection method. It is recommended to linearize the plasmid before transfection to increase the chances of stable integration.

  • Recovery: Allow the cells to recover for 24-48 hours post-transfection in non-selective medium.

  • Selection: After the recovery period, replace the medium with a complete culture medium containing the predetermined optimal concentration of the selection antibiotic.

  • Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until the non-transfected control cells have all died and you observe the formation of resistant colonies.[23]

  • Expansion: Once a sufficient number of resistant colonies are visible, you can expand the entire population of cells (polyclonal population) for further analysis.

Experimental Workflow for Stable Cell Line Generation

G A Transfect Cells with this compound Vector B Allow Recovery (24-48h) in Non-Selective Medium A->B C Apply Antibiotic Selection (Use pre-determined concentration) B->C D Replace Selective Medium Every 3-4 Days C->D E Monitor for Resistant Colonies (2-4 weeks) D->E G OR E->G F Expand Polyclonal Population G->F H Isolate Single Colonies for Monoclonal Lines G->H I Expand and Screen Monoclonal Lines H->I

Caption: A general workflow for generating stable cell lines.

References

Validation & Comparative

A Head-to-Head Comparison of Miniruby and mCherry for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent proteins, the choice of the right probe is paramount for successful in vivo imaging. Among the red fluorescent proteins, Miniruby and mCherry have emerged as popular choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal tool for your research needs.

Red fluorescent proteins are particularly advantageous for deep-tissue imaging due to the reduced scattering and absorption of longer wavelength light by biological tissues.[1][2] This characteristic allows for clearer visualization of cellular and molecular processes within a living organism. Both this compound (often referred to as mRuby) and mCherry are monomeric fluorescent proteins, which is a crucial feature for creating functional protein fusions without causing aggregation or interfering with the natural function of the protein of interest.[3]

Quantitative Performance Metrics

To facilitate a direct comparison, the key photophysical and biochemical properties of this compound and mCherry are summarized in the table below. These parameters are critical in determining the suitability of a fluorescent protein for specific in vivo imaging applications.

PropertyThis compound (mRuby)mCherryReference
Excitation Max (nm) 558587[1][4]
Emission Max (nm) 605610[1][4]
Quantum Yield ~0.35 (mRuby2/3)0.22[5]
Extinction Coefficient (M⁻¹cm⁻¹) ~115,000 (mRuby2)72,000
Molecular Brightness HigherLower[6]
Photostability Generally higherGood[6]
Maturation Time (t₁/₂) at 37°C ~2.8 hours (mRuby)~15-70 minutes[1]
Monomeric YesYes[3]

Note: Brightness is proportional to the product of the quantum yield and the extinction coefficient.

Performance in In Vivo Imaging

Direct comparative studies in animal models have provided valuable insights into the performance of these fluorescent proteins. In a study comparing several red fluorescent proteins in C. elegans, mRuby2 was found to be brighter than mCherry in vivo.[6] Another study highlighted that while TagRFP-T was the brightest of the red fluorescent proteins tested, mKate2 demonstrated superior photobleaching dynamics in vivo compared to mCherry.[6][7]

For deep-tissue imaging, the superior brightness of mRuby variants can be a significant advantage. One study comparing various red-shifted fluorescent proteins for deep-tissue imaging found that brighter proteins significantly improve detection sensitivity.[8] While this particular study did not include mRuby, the principle underscores the importance of high intrinsic brightness for visualizing signals from deep within an organism.

Experimental Protocols

A typical workflow for comparing fluorescent proteins for in vivo imaging in a mouse model involves several key steps, from vector construction to image acquisition and analysis.

Vector Construction and Lentivirus Production

To ensure a fair comparison, both this compound and mCherry coding sequences should be cloned into identical expression vectors, for example, a lentiviral vector under the control of a ubiquitous promoter like EF1a or CMV. This minimizes variability arising from different vector backbones or promoters. Lentiviral vectors are a common choice for creating stable cell lines and for direct in vivo gene delivery due to their ability to integrate into the host genome, leading to long-term transgene expression.[9][10][11][12]

Cell Line Generation and Validation

For tumor imaging models, cancer cell lines (e.g., 4T1 mammary carcinoma) are transduced with the lentiviral vectors expressing either this compound or mCherry.[13] Following transduction, fluorescent cells are sorted using fluorescence-activated cell sorting (FACS) to obtain a pure population of cells expressing the fluorescent protein. The fluorescence intensity of the two cell populations should be quantified to ensure comparable expression levels before in vivo implantation.

Animal Models and Tumor Implantation

Animal models such as nude mice are often used for tumor xenograft studies as their compromised immune system allows for the growth of human cancer cells.[13] The sorted cells expressing either this compound or mCherry are then injected into the animals. For subcutaneous tumors, cells are injected into the flank. For deep-tissue imaging, cells can be implanted in organs like the liver or mammary fat pad.

In Vivo Imaging

Once tumors are established, imaging can be performed using a whole-body imaging system (e.g., IVIS Imaging System).[14] Mice are anesthetized, and fluorescence is measured. It is crucial to use appropriate excitation and emission filters for each fluorescent protein to optimize signal detection and minimize crosstalk. For longitudinal studies, imaging can be performed at regular intervals to monitor tumor growth and metastasis.[13]

Image Analysis

The acquired images are analyzed to quantify the fluorescent signal intensity from the tumors. This data can be used to compare the brightness of this compound and mCherry in the in vivo context. Tumor volume can also be measured over time to assess the impact of the fluorescent protein expression on tumor growth.

Signaling Pathways and Experimental Workflows

Fluorescent proteins are instrumental in visualizing a wide array of biological processes. For instance, they can be fused to proteins involved in specific signaling pathways to monitor their localization and dynamics. A common application is in cancer research, where fluorescently labeled tumor cells are used to track tumor growth, metastasis, and response to therapy.

Below is a diagram illustrating a typical experimental workflow for comparing fluorescent proteins in an in vivo tumor model.

G cluster_vector Vector Preparation cluster_cell Cell Line Generation cluster_animal In Vivo Model cluster_analysis Data Analysis Vector Construction Vector Construction Lentivirus Production Lentivirus Production Vector Construction->Lentivirus Production Cell Transduction Cell Transduction Lentivirus Production->Cell Transduction FACS Sorting FACS Sorting Cell Transduction->FACS Sorting Tumor Implantation Tumor Implantation FACS Sorting->Tumor Implantation Longitudinal Imaging Longitudinal Imaging Tumor Implantation->Longitudinal Imaging Image Acquisition Image Acquisition Longitudinal Imaging->Image Acquisition Quantitative Analysis Quantitative Analysis Image Acquisition->Quantitative Analysis Image Acquisition->Quantitative Analysis

Caption: Experimental workflow for in vivo comparison.

Conclusion

Both this compound and mCherry are valuable tools for in vivo imaging. The choice between them will depend on the specific requirements of the experiment.

  • This compound (mRuby) , with its superior brightness and photostability, is an excellent choice for applications requiring high sensitivity, such as deep-tissue imaging or the visualization of low-abundance proteins.[1][6] The longer maturation time of some variants should be considered in experiments where rapid visualization after expression is critical.

  • mCherry is a well-characterized and widely used fluorescent protein with good overall performance and a faster maturation time compared to some mRuby variants.[3][15] Its proven track record in a multitude of in vivo applications makes it a reliable choice for many studies.

For demanding in vivo imaging applications, especially those involving deep-tissue visualization, the enhanced brightness of this compound variants like mRuby2 and mRuby3 may offer a significant advantage. However, for general-purpose in vivo imaging where rapid maturation is a priority, mCherry remains a robust and effective option. Researchers are encouraged to consider the specific needs of their experimental system when selecting the most appropriate fluorescent protein.

References

A Comparative Guide to Miniruby and GFP for Dual-Color Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in dual-color imaging experiments, the selection of appropriate fluorescent proteins is paramount to generating high-quality, reliable data. This guide provides a detailed comparison of Miniruby, a red fluorescent protein, and the enhanced Green Fluorescent Protein (EGFP), a stalwart in the field, to aid in the selection process for your specific research needs.

At a Glance: Key Performance Indicators

The decision between this compound and EGFP will often hinge on their spectral properties, brightness, and stability. The following table summarizes the key quantitative data for each protein.

PropertyThis compound (mRuby)Enhanced Green Fluorescent Protein (EGFP)
Excitation Maximum 558 nm488 nm
Emission Maximum 605 nm507 nm
Quantum Yield 0.35[1]0.60
Molar Extinction Coefficient (M⁻¹cm⁻¹) 112,000[1]55,900
Brightness (EC x QY / 1000) 39.2[1]33.54
Molecular Weight (kDa) 25.2 kDa[1]26.9 kDa
Oligomeric State Monomer[2][1]Weak dimer
Photostability Generally considered to have good photostability. Newer variants like mRuby3 show significantly improved photostability.[3]Moderate photostability, often used as a benchmark for comparison.[4]

In-Depth Analysis

Spectral Properties and Suitability for Dual-Color Imaging:

This compound, with its excitation and emission maxima in the red spectrum (558 nm and 605 nm, respectively), and EGFP, with its classic green fluorescence (488 nm excitation, 507 nm emission), offer excellent spectral separation. This wide gap between their emission spectra minimizes bleed-through, a common issue in multi-color imaging where the emission of one fluorophore is detected in the channel of another. This makes the this compound and EGFP pair highly suitable for simultaneous visualization of two distinct cellular components or processes with high fidelity.

Brightness and Photostability:

Brightness, a product of the molar extinction coefficient and quantum yield, is a critical factor for detecting proteins expressed at low levels. This compound boasts a higher molar extinction coefficient and overall brightness value compared to EGFP.[1] This intrinsic brightness can be a significant advantage, potentially allowing for lower excitation light intensity and thereby reducing phototoxicity.

Photostability, the ability of a fluorophore to resist photobleaching under illumination, is crucial for long-term imaging experiments. While direct comparative studies under identical conditions are limited, newer generations of mRuby, such as mRuby3, have been engineered for significantly enhanced photostability, surpassing that of EGFP.[3] EGFP itself is considered to have moderate photostability and is often used as a standard for comparison.[4] For experiments requiring prolonged or intense illumination, considering a more photostable variant like mRuby3 would be advantageous.

Molecular Characteristics:

Both this compound and EGFP are of comparable size, with molecular weights of 25.2 kDa and 26.9 kDa, respectively.[1] A key difference lies in their oligomeric state. This compound is a true monomer, meaning it is less likely to form aggregates that could interfere with the function of the protein it is fused to.[2][1] EGFP, on the other hand, has a known tendency to form weak dimers, which in some sensitive applications, could lead to artifacts.

Experimental Protocols

To ensure accurate and reproducible comparisons of fluorescent proteins, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Spectral Properties
  • Protein Purification: Express and purify the fluorescent proteins of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to ensure high purity.

  • Absorbance Spectroscopy:

    • Prepare a dilution series of the purified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Measure the absorbance spectrum using a spectrophotometer to determine the peak absorbance wavelength (excitation maximum).

    • Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) by measuring the absorbance at the peak wavelength of a solution with a known concentration (c).

  • Fluorescence Spectroscopy:

    • Using a fluorometer, excite the protein at its determined excitation maximum.

    • Record the emission spectrum to identify the wavelength of maximum emission.

  • Quantum Yield Measurement:

    • Measure the fluorescence intensity of the protein solution and a reference standard with a known quantum yield (e.g., fluorescein for EGFP, rhodamine 101 for this compound) at the same optical density.

    • The quantum yield is calculated using the following formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 2: Photostability Assay
  • Sample Preparation:

    • Transfect mammalian cells with plasmids encoding the fluorescent proteins of interest.

    • Alternatively, purified proteins can be embedded in a polyacrylamide gel.

  • Image Acquisition:

    • Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines and filters for each fluorescent protein.

    • Define a region of interest (ROI) within a cell or the gel.

  • Photobleaching:

    • Continuously illuminate the ROI with a constant laser power.

    • Acquire images at regular time intervals until the fluorescence intensity is significantly reduced.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity against time.

    • The photostability is often reported as the time required for the fluorescence to decrease to 50% of its initial value (t₁/₂).

Protocol 3: In-Cell Brightness Quantification
  • Cell Culture and Transfection:

    • Co-transfect mammalian cells with plasmids encoding the fluorescent proteins to be compared, each fused to a non-interacting cellular protein to ensure similar expression contexts.

  • Flow Cytometry:

    • Harvest the transfected cells 24-48 hours post-transfection.

    • Analyze the cells using a flow cytometer with appropriate laser excitation and emission filters.

    • Gate on the population of cells expressing both fluorescent proteins.

    • The mean fluorescence intensity of each fluorescent protein in the co-expressing population provides a measure of their relative brightness in a cellular context.

Visualizing Experimental Workflows

To better illustrate the process of comparing fluorescent proteins, the following diagrams created using the DOT language outline a typical experimental workflow and a common application.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcomes Outcomes plasmid_prep Plasmid DNA Preparation (this compound & EGFP constructs) transfection Cell Transfection plasmid_prep->transfection cell_culture Mammalian Cell Culture cell_culture->transfection imaging Fluorescence Microscopy transfection->imaging flow_cytometry Flow Cytometry transfection->flow_cytometry spectral_props Spectral Properties imaging->spectral_props photostability Photostability Assessment imaging->photostability brightness Brightness Comparison flow_cytometry->brightness data_analysis Data Analysis spectral_props->data_analysis brightness->data_analysis photostability->data_analysis

Workflow for comparing fluorescent protein properties.

FRET_pathway cluster_fret Förster Resonance Energy Transfer (FRET) Donor_Excited Donor (EGFP) Excited Donor_Ground Donor (EGFP) Ground State Donor_Excited->Donor_Ground Emission (507 nm) Acceptor_Excited Acceptor (this compound) Excited Donor_Excited->Acceptor_Excited FRET Donor_Ground->Donor_Excited Excitation (488 nm) Acceptor_Ground Acceptor (this compound) Ground State Acceptor_Excited->Acceptor_Ground Emission (605 nm)

FRET signaling between EGFP and this compound.

Conclusion

Both this compound and EGFP are powerful tools for dual-color imaging. This compound offers the advantage of red-shifted spectra, higher intrinsic brightness, and a monomeric nature, making it an excellent choice for demanding applications. EGFP, while being a slightly weaker emitter and having a tendency to dimerize, remains a reliable and well-characterized green fluorescent protein. The development of more photostable variants like mRuby3 further enhances the utility of the red fluorescent protein family. The ultimate choice will depend on the specific requirements of the experiment, including the need for high brightness, photostability, and the sensitivity of the fusion partner to potential oligomerization.

References

A Comparative Guide to the Photostability of Red Fluorescent Proteins: mRuby Family vs. Other Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal red fluorescent protein (RFP) for imaging studies, photostability is a critical parameter. This guide provides an objective comparison of the photostability of the mRuby family of RFPs with other widely used red fluorescent proteins, supported by quantitative data and detailed experimental protocols.

This guide focuses on the mRuby family of fluorescent proteins, assuming "Miniruby" refers to the lineage of monomeric Ruby fluorescent proteins, including mRuby, mRuby2, and the highly photostable mRuby3. These are compared against other popular red fluorescent proteins such as mCherry and TagRFP-T.

Quantitative Photostability Comparison

The following table summarizes the key photostability and spectral properties of selected red fluorescent proteins. Photostability is presented as the photobleaching half-life, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions. Longer half-lives indicate greater photostability.

Fluorescent ProteinPhotobleaching Half-life (seconds)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)Excitation Max (nm)Emission Max (nm)Reference
mRuby Similar to RFP611 (photobleaching probability of 5.3x10⁻⁶)0.35112,000558605[1]
mRuby2 123Not specifiedNot specifiedNot specifiedNot specified
mRuby3 349Not specifiedNot specified558592[2]
mCherry ~3-fold less stable than TagRFP-TNot specifiedNot specified587610
TagRFP-T 337Not specifiedNot specified555584

Note: Direct comparison of photobleaching half-lives between different studies should be done with caution, as the experimental conditions, such as illumination intensity and modality (e.g., widefield vs. confocal), significantly influence the rate of photobleaching.

Experimental Protocols

Accurate assessment of fluorescent protein photostability requires standardized experimental procedures. Below are detailed methodologies for conducting such comparative experiments.

Protocol 1: Photobleaching Measurement in Live Cells

This protocol outlines a method for comparing the photostability of fluorescent proteins expressed in mammalian cells.

1. Cell Culture and Transfection:

  • Plate mammalian cells (e.g., HeLa or HEK293T) on glass-bottom dishes suitable for high-resolution microscopy.

  • Transfect cells with plasmids encoding the fluorescent proteins of interest. It is recommended to use fusion constructs (e.g., histone H2B) to localize the proteins to a specific cellular compartment for easier imaging and analysis.

  • Allow 24-48 hours for protein expression.

2. Imaging Setup:

  • Use a widefield or confocal microscope equipped with a suitable laser line for exciting the red fluorescent proteins (e.g., 561 nm).

  • To ensure a fair comparison, maintain consistent imaging parameters for all samples, including:

    • Laser power

    • Exposure time

    • Pinhole size (for confocal)

    • Objective lens

    • Camera settings (gain, binning)

3. Photobleaching Experiment:

  • Identify a field of view with multiple cells expressing the fluorescent protein.

  • Acquire a time-lapse series of images with continuous illumination. The time interval between frames should be as short as possible to accurately capture the decay in fluorescence.

  • Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).

4. Data Analysis:

  • For each cell in the time-lapse series, measure the mean fluorescence intensity within a region of interest (ROI) at each time point.

  • Correct for background fluorescence by subtracting the mean intensity of a region without cells.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

  • Plot the normalized intensity as a function of time.

  • Fit the resulting photobleaching curve to a single exponential decay model to determine the photobleaching half-life (t₁/₂).

Protocol 2: In Vitro Photostability Assay of Purified Proteins

This method provides a more controlled assessment of photostability using purified fluorescent proteins.

1. Protein Purification:

  • Express and purify the fluorescent proteins from a suitable expression system (e.g., E. coli).

  • Determine the protein concentration and ensure high purity.

2. Sample Preparation:

  • Embed the purified fluorescent proteins in a polyacrylamide gel or suspend them in microdroplets of a suitable buffer. This minimizes diffusion and provides a stable imaging environment.

3. Imaging and Photobleaching:

  • Use a fluorescence microscope with a stable light source (e.g., a xenon arc lamp or a laser).

  • Illuminate the sample continuously and acquire images at regular intervals.

  • Maintain a constant illumination intensity across all samples.

4. Data Analysis:

  • Measure the fluorescence intensity of the embedded protein over time.

  • Normalize the intensity data and calculate the photobleaching half-life as described in the live-cell protocol.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key steps.

Experimental_Workflow_Live_Cell Live-Cell Photostability Workflow cluster_preparation Sample Preparation cluster_imaging Imaging and Photobleaching cluster_analysis Data Analysis cell_culture Cell Culture transfection Transfection with FP Plasmids cell_culture->transfection expression Protein Expression (24-48h) transfection->expression imaging_setup Microscope Setup (Consistent Parameters) expression->imaging_setup time_lapse Time-Lapse Acquisition (Continuous Illumination) imaging_setup->time_lapse roi_measurement Measure ROI Intensity time_lapse->roi_measurement background_correction Background Correction roi_measurement->background_correction normalization Normalize to Initial Intensity background_correction->normalization curve_fitting Fit to Exponential Decay normalization->curve_fitting half_life Determine Photobleaching Half-life (t½) curve_fitting->half_life Experimental_Workflow_In_Vitro In Vitro Photostability Workflow cluster_preparation Sample Preparation cluster_imaging Imaging and Photobleaching cluster_analysis Data Analysis protein_purification Protein Expression & Purification embedding Embed in Gel or Microdroplets protein_purification->embedding imaging_setup Microscope Setup (Stable Illumination) embedding->imaging_setup image_acquisition Image Acquisition at Intervals imaging_setup->image_acquisition intensity_measurement Measure Fluorescence Intensity image_acquisition->intensity_measurement normalization Normalize Intensity Data intensity_measurement->normalization half_life_calculation Calculate Photobleaching Half-life (t½) normalization->half_life_calculation MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK-RFP Raf->MEK ERK ERK-RFP MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Survival ERK->Survival

References

A Head-to-Head Battle of Red Fluorescent Proteins: Miniruby vs. tdTomato

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular and molecular imaging, the choice of the right fluorescent protein is paramount to the success of an experiment. For researchers requiring a robust red fluorescent reporter, both Miniruby and tdTomato have emerged as popular choices. This guide provides a detailed, data-driven comparison of their performance characteristics to aid in the selection process for your specific research needs.

Quantitative Comparison of Photophysical Properties

The intrinsic brightness of a fluorescent protein is a critical determinant of its utility. This is a function of its ability to absorb light (molar extinction coefficient) and the efficiency with which it converts absorbed light into emitted fluorescence (quantum yield). A summary of the key photophysical properties of this compound and tdTomato is presented below.

PropertyThis compound (mRuby)tdTomatoUnit
Molar Extinction Coefficient 112,000[1]138,000[2][3]M⁻¹cm⁻¹
Quantum Yield 0.35[1]0.69[2][3]-
Brightness 39,20095,220M⁻¹cm⁻¹
Excitation Maximum 558[1]554[2]nm
Emission Maximum 605[1]581[2]nm
Stokes Shift 4727nm
Maturation Half-Time (37°C) 2.8 hours[1]1 hour[2]-

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Based on these in vitro characteristics, tdTomato is significantly brighter than this compound . Its higher molar extinction coefficient and quantum yield contribute to its superior performance in this regard.

Experimental Methodologies for Brightness Determination

The quantitative data presented above are typically determined through a series of standardized biophysical measurements. While specific experimental conditions can vary between laboratories, the general workflow for characterizing the brightness of fluorescent proteins like this compound and tdTomato involves the following key steps.

Protein Expression and Purification
  • Gene Expression: The coding sequences for this compound and tdTomato are cloned into a suitable expression vector, often containing a polyhistidine tag for purification. These vectors are then transformed into a bacterial expression system, typically E. coli.

  • Protein Production: The bacteria are cultured to a high density and protein expression is induced.

  • Lysis and Purification: The bacterial cells are harvested and lysed to release the cellular contents. The fluorescent proteins are then purified from the lysate, commonly using nickel-affinity chromatography for His-tagged proteins.

  • Buffer Exchange: The purified proteins are dialyzed into a standard buffer, such as phosphate-buffered saline (PBS), to ensure a consistent chemical environment for subsequent measurements.

Measurement of Photophysical Properties
  • Absorbance Spectroscopy: The concentration of the purified fluorescent protein is determined by measuring its absorbance at the chromophore's peak absorption wavelength using a spectrophotometer. The Beer-Lambert law (A = εcl) is used to calculate the concentration, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.[3]

  • Fluorescence Spectroscopy: The fluorescence emission spectrum of the protein is measured using a spectrofluorometer. The protein is excited at its maximum excitation wavelength, and the emitted fluorescence is scanned across a range of wavelengths.

  • Quantum Yield Determination: The quantum yield is a measure of the efficiency of photon emission. It is typically determined by a comparative method, using a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral range. The fluorescence intensity and absorbance of both the sample and the standard are measured, and the quantum yield of the unknown protein is calculated using the following equation:

    Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x / n_s)²

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 's' denote the unknown sample and the standard, respectively.

  • Molar Extinction Coefficient Determination: With the protein concentration accurately determined (e.g., via a protein assay like the BCA assay), the molar extinction coefficient can be calculated from the absorbance measurement using the Beer-Lambert law.[3]

Experimental Workflow for Fluorescent Protein Comparison

The following diagram illustrates a typical workflow for the comparative analysis of fluorescent proteins.

G Experimental Workflow for Fluorescent Protein Brightness Comparison cluster_0 Protein Production cluster_1 Photophysical Characterization cluster_2 Data Analysis p1 Cloning into Expression Vector p2 Transformation into E. coli p1->p2 p3 Protein Expression p2->p3 p4 Cell Lysis & Purification p3->p4 m1 Absorbance Spectroscopy p4->m1 Purified Protein m2 Fluorescence Spectroscopy p4->m2 Purified Protein m4 Molar Extinction Coefficient Calculation m1->m4 m3 Quantum Yield Determination m2->m3 d1 Brightness Calculation (Ext. Coeff. x QY) m3->d1 m4->d1 d2 Comparative Analysis d1->d2

Caption: A flowchart of the key steps in determining and comparing the brightness of fluorescent proteins.

Concluding Remarks

For applications where sheer brightness is the primary concern, tdTomato is the superior choice over this compound. Its high molar extinction coefficient and quantum yield make it one of the brightest red fluorescent proteins available. However, the selection of a fluorescent protein should not be based on a single parameter. Other factors such as photostability, maturation time, and the tendency to oligomerize can also significantly impact experimental outcomes. While tdTomato is a tandem dimer, this compound is a monomer, which can be an advantage in protein fusion studies where the larger size of tdTomato might interfere with the function of the protein of interest. Researchers should carefully consider all these factors in the context of their specific experimental design.

References

Maturation Speed of Red Fluorescent Proteins: A Comparative Analysis of mRuby and DsRed Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing fluorescent proteins as markers for gene expression, protein localization, and cellular dynamics, the rate at which these proteins mature to their fluorescent state is a critical parameter. Slow maturation can lead to a significant lag in signal detection, particularly in studies of transient biological events or in rapidly dividing cells. This guide provides a comparative analysis of the maturation speed of the monomeric red fluorescent protein mRuby against several widely used variants of the Discosoma sp. red fluorescent protein (DsRed).

Quantitative Comparison of Maturation Times

The maturation half-time (t½) is the time required for 50% of the expressed fluorescent protein molecules to fold correctly and undergo the necessary post-translational modifications to become fluorescent. The following table summarizes the reported maturation half-times for mRuby and various DsRed derivatives, providing a clear quantitative comparison of their maturation speeds.

Fluorescent ProteinMaturation Half-Time (t½)Oligomeric State
mRuby ~2.8 hours[1]Monomer
DsRed-Monomer ~80 minutes[2]Monomer
DsRed.T4 ~40 minutes[1]Tetramer
DsRed-Express ~40 minutes[1][3]Tetramer
DsRed-Express2 Data not consistently available in minutes/hours, but noted as rapidly maturing.Tetramer
Wild-type DsRed ~12 - 24 hours[1][4]Tetramer

Experimental Determination of Maturation Speed

The maturation kinetics of fluorescent proteins are typically determined by measuring the increase in fluorescence over time after protein synthesis is initiated or halted. A common approach involves the following steps:

Experimental Protocol:
  • Vector Construction and Transformation: The gene encoding the fluorescent protein of interest is cloned into an appropriate expression vector, often under the control of an inducible promoter. This vector is then transformed into a suitable expression host, such as E. coli or mammalian cells.

  • Protein Expression Induction: Protein expression is induced under controlled conditions (e.g., by adding an inducing agent like IPTG in E. coli or through a regulated promoter system in mammalian cells).

  • Inhibition of Protein Synthesis: After a defined period of expression, new protein synthesis is abruptly halted. This is commonly achieved by adding a translation inhibitor, such as chloramphenicol for bacteria or cycloheximide for eukaryotes.

  • Time-Lapse Fluorescence Measurement: Immediately following the inhibition of protein synthesis, the fluorescence of the cell culture or cell lysate is monitored over time using a fluorometer or a fluorescence microscope. Measurements are taken at regular intervals until the fluorescence signal plateaus, indicating that all expressed proteins have matured.

  • Data Analysis: The fluorescence intensity is plotted against time. The maturation half-time (t½) is then calculated by fitting the data to a first-order kinetic model. This value represents the time at which the fluorescence intensity reaches 50% of its maximum.

Workflow for measuring fluorescent protein maturation.

Signaling Pathways and Logical Relationships

The process of fluorescent protein maturation is a post-translational event and does not involve a signaling pathway in the traditional sense. Instead, it is a series of intramolecular chemical reactions. The key steps are protein folding, cyclization of the chromophore-forming tripeptide, and an oxidation step that requires molecular oxygen. The rate-limiting step in this process determines the overall maturation speed.

Key stages of fluorescent protein maturation.

References

Performance of Rhodamine-Dextran Conjugates in Acidic Organelles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and tracking of acidic organelles, such as lysosomes and endosomes, are crucial for understanding cellular processes and drug delivery mechanisms. While a specific probe named "Miniruby" for acidic organelles is not commercially available, the underlying composition of "Mini-ruby" as a tetramethylrhodamine-tagged dextran amine suggests a close relationship to rhodamine-dextran conjugates. This guide provides a comprehensive comparison of the performance of rhodamine-dextran conjugates for imaging acidic organelles against other common fluorescent probes.

Overview of Probes for Acidic Organelles

The acidic environment of lysosomes (pH 4.5-5.0) provides a unique opportunity for targeted fluorescent labeling. Probes for these organelles typically exploit this low pH for accumulation and, in some cases, for pH-dependent fluorescence enhancement. Rhodamine-based probes, particularly when conjugated to dextran, are widely utilized for their photostability and biocompatibility.

Quantitative Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe depends on various factors, including its photophysical properties, pH sensitivity, and cellular retention. The following table summarizes the key quantitative data for rhodamine-dextran conjugates and two common alternative probes, LysoTracker™ Red DND-99 and LysoSensor™ Yellow/Blue DND-160.

PropertyRhodamine B-DextranLysoTracker™ Red DND-99LysoSensor™ Yellow/Blue DND-160
Excitation Max (nm) ~544~577~329 (at pH 5.0), ~384 (at pH 9.0)
Emission Max (nm) ~576~590~440 (at pH 5.0), ~540 (at pH 9.0)
Quantum Yield Moderate to HighHighpH-dependent
Photostability HighHighModerate
pKa Not applicable (pH-insensitive fluorescence)Not applicable (accumulates in acidic organelles)~5.2
Cellular Retention Excellent (especially high MW dextran)ExcellentGood

Experimental Protocols

Accurate and reproducible results in cellular imaging rely on meticulous experimental protocols. Below are detailed methodologies for staining acidic organelles using rhodamine-dextran conjugates and LysoTracker™ Red DND-99.

Staining of Lysosomes with Rhodamine B-Dextran

This protocol describes the loading of lysosomes with rhodamine B-dextran via endocytosis.

Materials:

  • Rhodamine B-dextran (MW 10,000)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Preparation: Prepare a 1 mg/mL stock solution of rhodamine B-dextran in PBS.

  • Cell Labeling: Dilute the stock solution to a final concentration of 0.1-1.0 mg/mL in pre-warmed complete cell culture medium.

  • Incubation: Remove the culture medium from the cells and replace it with the rhodamine B-dextran-containing medium. Incubate the cells for 1-24 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type and the desired lysosomal loading.

  • Chase Period: After incubation, wash the cells three times with pre-warmed PBS. Add fresh, pre-warmed complete cell culture medium and incubate for a "chase" period of 1-4 hours. This allows the dextran to accumulate in the lysosomes.

  • Imaging: Replace the culture medium with live-cell imaging medium and visualize the cells using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., TRITC filter).

Staining of Lysosomes with LysoTracker™ Red DND-99

This protocol outlines the rapid labeling of acidic organelles in live cells.

Materials:

  • LysoTracker™ Red DND-99 (1 mM stock solution in DMSO)

  • Complete cell culture medium

  • Live-cell imaging medium

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Preparation: Prepare a working solution of LysoTracker™ Red DND-99 by diluting the 1 mM stock solution to a final concentration of 50-75 nM in pre-warmed complete cell culture medium.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the LysoTracker™ Red DND-99 working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging: Without washing, visualize the cells directly in the labeling solution using a fluorescence microscope with a TRITC or similar filter set.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of probe accumulation and experimental procedures can aid in understanding and executing the experiments.

G Mechanism of Rhodamine-Dextran Accumulation in Lysosomes cluster_extracellular Extracellular Space cluster_cell Cell Rhodamine_Dextran Rhodamine-Dextran (in culture medium) Endocytosis Endocytosis Rhodamine_Dextran->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome

Caption: Endocytic pathway of Rhodamine-Dextran to lysosomes.

G Experimental Workflow for Lysosomal Staining Start Start: Plate Cells Prepare_Probe Prepare Probe Working Solution Start->Prepare_Probe Incubate_Cells Incubate Cells with Probe Prepare_Probe->Incubate_Cells Wash_Cells Wash Cells (for Dextran) Incubate_Cells->Wash_Cells Rhodamine-Dextran Image_Cells Fluorescence Microscopy Incubate_Cells->Image_Cells LysoTracker Chase_Period Chase Period (for Dextran) Wash_Cells->Chase_Period Chase_Period->Image_Cells End End: Data Analysis Image_Cells->End

Caption: Workflow for staining lysosomes with fluorescent probes.

Concluding Remarks

Rhodamine-dextran conjugates serve as reliable and photostable probes for labeling acidic organelles, particularly for long-term tracking studies due to their excellent cellular retention. Their accumulation within lysosomes is a result of the endocytic pathway. While their fluorescence is largely pH-insensitive, their sequestration in acidic vesicles provides specific labeling. In contrast, probes like LysoTracker™ offer rapid and specific staining of acidic organelles without the need for a chase period, making them suitable for shorter-term experiments. For researchers interested in monitoring lysosomal pH dynamics, ratiometric probes like LysoSensor™ are the preferred choice. The selection of the optimal probe will ultimately depend on the specific experimental goals, cell type, and imaging setup.

Validating Miniruby Fusion Protein Function with Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers leveraging fusion protein technology, rigorous validation is paramount to ensure that the expressed protein is of the correct size and that the fusion tag does not interfere with its function. Western blotting is a cornerstone technique for this validation process. This guide provides a comparative overview of Miniruby (more commonly known as mRuby, particularly its improved variant mRuby3) as a fluorescent fusion tag and its validation via Western blot, alongside other popular fluorescent proteins.

This compound (mRuby) as a Fusion Tag

mRuby is a bright monomeric red fluorescent protein derived from Entacmaea quadricolor. Its latest iteration, mRuby3, offers enhanced brightness and photostability, making it an excellent candidate for both live-cell imaging and biochemical assays. When fused to a protein of interest, mRuby allows for visualization of the protein's localization and, importantly, serves as a tag for detection in assays like Western blotting.

Comparison of Common Fluorescent Protein Tags for Western Blot Validation

While the primary application of fluorescent proteins is in imaging, their use as tags for Western blot detection is a common and valuable secondary function. The choice of fluorescent tag can influence the ease and sensitivity of detection. Below is a comparison of mRuby with other widely used fluorescent protein tags.

Data Presentation: Comparison of Fluorescent Protein Tags

FeaturemRuby3Green Fluorescent Protein (GFP)mCherrymScarlet
Molecular Weight ~26 kDa~27 kDa~27 kDa~26.4 kDa
Color RedGreenRedRed
Brightness Very HighHighModerateVery High
Monomeric YesYesYesYes
Western Blot Antibody Availability Specific anti-mRuby and pan-RFP antibodies are commercially available.[1][2][3][4][5]A wide variety of high-affinity anti-GFP antibodies are commercially available.Specific anti-mCherry and pan-RFP antibodies are commercially available.[2]Specific anti-mScarlet and pan-RFP antibodies are commercially available.[2]
Published Western Blot Data Successful detection of mRuby3 fusion proteins has been demonstrated.[6][7][8][9][10]Extensively validated and widely used in Western blotting.Commonly used and well-documented in Western blotting.[6][7][8][9][10]Successful detection of mScarlet fusion proteins has been demonstrated.[6][7][8][9][10]

Note: Direct quantitative comparisons of Western blot detection sensitivity between these fluorescent tags are not extensively documented in the literature. However, a study by McCullock et al. (2020) demonstrated successful and comparable Western blot detection of mRuby3, mScarlet-I, and mCherry when fused to the fluorescent protein mNeonGreen, suggesting all are suitable for this application.[6][7][8][9][10]

Experimental Protocols

A detailed protocol for the validation of a this compound (mRuby) fusion protein using Western blotting is provided below. This protocol can be adapted for other fluorescent protein fusion tags.

Detailed Methodology for Western Blotting of mRuby Fusion Proteins

1. Sample Preparation:

  • Lyse cells expressing the mRuby-fusion protein in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • Mix an appropriate amount of protein lysate (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

2. SDS-PAGE:

  • Load the denatured protein samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the fusion protein.

  • Include a pre-stained protein ladder to monitor protein separation and estimate the size of the fusion protein.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST.

4. Blocking:

  • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for mRuby or a pan-RFP antibody. Recommended starting dilutions for commercially available anti-mRuby or pan-RFP antibodies are often in the range of 1:1000 to 1:5000.[2][4][5][11]

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

6. Washing:

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

7. Secondary Antibody Incubation:

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., anti-rabbit IgG-HRP or anti-goat IgG-HRP).

  • Incubate for 1 hour at room temperature with gentle agitation.

8. Detection:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Mandatory Visualization

Logical Workflow for Fusion Protein Validation

cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_validation Validation gene_of_interest Gene of Interest ligation Ligation/Cloning gene_of_interest->ligation mruby_vector mRuby Vector mruby_vector->ligation recombinant_plasmid Recombinant Plasmid ligation->recombinant_plasmid transfection Transfection recombinant_plasmid->transfection cell_culture Cell Culture transfection->cell_culture protein_expression Fusion Protein Expression cell_culture->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis imaging Fluorescence Imaging protein_expression->imaging functional_assay Functional Assay protein_expression->functional_assay western_blot Western Blot cell_lysis->western_blot validation_outcome Validated Fusion Protein western_blot->validation_outcome imaging->validation_outcome functional_assay->validation_outcome

Caption: Workflow for creating and validating an mRuby fusion protein.

Western Blot Experimental Workflow

start Start: Cell Lysate with mRuby Fusion Protein sds_page 1. SDS-PAGE start->sds_page transfer 2. Protein Transfer to Membrane sds_page->transfer blocking 3. Blocking transfer->blocking primary_ab 4. Primary Antibody Incubation (anti-mRuby or pan-RFP) blocking->primary_ab wash1 5. Washing primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 7. Washing secondary_ab->wash2 detection 8. ECL Detection wash2->detection end End: Visualize Fusion Protein Band detection->end

References

A Quantitative Comparison of Miniruby and Other Red Fluorescent Proteins for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent protein is a critical step in experimental design. This guide provides a quantitative analysis of Miniruby (mRuby) fluorescence intensity, comparing it with other popular red fluorescent proteins (RFPs). The data presented here, supported by detailed experimental protocols, will aid in making an informed decision for your specific research needs.

Performance Comparison of Red Fluorescent Proteins

The intrinsic brightness of a fluorescent protein is a key determinant of its utility in imaging applications. This is a product of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence).[1] Photostability, the protein's resistance to photobleaching under illumination, is another crucial factor for time-lapse imaging.[2] The table below summarizes these key quantitative parameters for this compound and a selection of other commonly used red fluorescent proteins.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ / 1000)Photostability (Bleaching half-time in seconds)Oligomeric State
mRuby 558605112,0000.3539.2Varies by conditionsMonomer
mRuby2 559600113,0000.3842.9~123Monomer
mRuby3 559600137,0000.3345.2ModerateMonomer
mCherry 58761072,0000.2215.8HighMonomer
mScarlet 569594100,0000.7171.0ModerateMonomer
mScarlet-I 56959493,7000.5450.6ModerateMonomer
TagRFP-T 55558481,0000.4133.2~99Monomer
tdTomato 554581138,0000.6995.2HighTandem Dimer
mApple 56859275,0000.4936.8ModerateMonomer
mPlum 59064941,0000.104.1HighMonomer

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Photostability can vary significantly depending on the experimental conditions, including illumination intensity and the cellular environment.[2]

Experimental Protocols

Accurate and reproducible quantification of fluorescent protein properties is essential for their comparison. Below are detailed protocols for key experiments.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • Purified fluorescent protein of known concentration

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Determine the precise protein concentration. This can be achieved through methods such as a BCA assay or by quantitative amino acid analysis.

  • Prepare a dilution series of the purified fluorescent protein in the buffer.

  • Measure the absorbance spectrum of each dilution using the spectrophotometer. Identify the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of each dilution at λmax.

  • Plot absorbance (A) versus molar concentration (c).

  • Perform a linear regression on the data. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is commonly employed.

Materials:

  • Purified fluorescent protein sample

  • A fluorescent standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Determine the slope of the resulting linear fits for both the sample (Gradsample) and the standard (Gradstd).

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

    where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Protocol 3: Assessment of Photostability

Photostability is typically assessed by measuring the rate of photobleaching under defined illumination conditions.

Materials:

  • Live cells expressing the fluorescent protein of interest

  • Fluorescence microscope (confocal or widefield) with a stable light source

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Culture cells expressing the fluorescent protein on a suitable imaging dish or slide.

  • Identify a region of interest (ROI) containing fluorescently labeled cells.

  • Acquire a time-lapse series of images under continuous illumination. It is crucial to use the same imaging parameters (laser power, exposure time, etc.) for all samples being compared.[2]

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a region without cells.

  • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

  • Plot the normalized intensity versus time.

  • Determine the photobleaching half-life (t1/2) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows related to the use and characterization of this compound.

experimental_workflow cluster_cloning Plasmid Construction cluster_transfection Cell Culture and Transfection cluster_imaging Fluorescence Microscopy cluster_output Data Output pcr PCR Amplification of mRuby Gene ligation Ligation pcr->ligation vector Expression Vector (e.g., pcDNA3.1) vector->ligation plasmid mRuby Expression Plasmid ligation->plasmid transfection Transfection plasmid->transfection cells Mammalian Cells (e.g., HEK293) cells->transfection expression Protein Expression (24-48h) transfection->expression microscopy Microscopy (Confocal/Widefield) expression->microscopy acquisition Image Acquisition microscopy->acquisition analysis Quantitative Image Analysis acquisition->analysis intensity Fluorescence Intensity Data analysis->intensity localization Subcellular Localization analysis->localization

General workflow for expressing and imaging this compound in mammalian cells.

peroxisome_labeling start Start: mRuby Gene add_pts Add Peroxisomal Targeting Signal (PTS1: -SKL) to C-terminus of mRuby start->add_pts construct Clone mRuby-PTS into Mammalian Expression Vector add_pts->construct transfect Transfect Mammalian Cells construct->transfect express Expression of mRuby-PTS Fusion Protein transfect->express transport Import into Peroxisomes via PEX5 Receptor express->transport visualize Visualize Peroxisomes using Fluorescence Microscopy transport->visualize end End: Labeled Peroxisomes visualize->end

Workflow for labeling peroxisomes using a this compound-PTS1 fusion protein.

References

A Head-to-Head Comparison of mRuby and mKO2 for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular and molecular biology, the selection of appropriate fluorescent proteins is paramount for the success of imaging experiments. This guide provides a comprehensive side-by-side comparison of two popular monomeric fluorescent proteins, mRuby and mKO2, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Performance Analysis

The photophysical properties of mRuby and mKO2 are summarized in the table below, offering a clear comparison of their key performance indicators.

PropertymRubymKO2
Excitation Max (nm) 558551
Emission Max (nm) 605565
Quantum Yield (QY) 0.350.62
Extinction Coefficient (EC) (M⁻¹cm⁻¹) 112,00063,800
Brightness (QY × EC / 1000) 39.239.56
Photostability (t₁/₂ in s) Information not readily available~5
Maturation Time (t₁/₂ at 37°C) 2.8 hours108 minutes
pKa <5.05.5
Molecular Weight (kDa) ~2624.5
Oligomerization State MonomerMonomer
Source Organism Entacmaea quadricolorVerrillofungia concinna

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for determining the key photophysical properties of fluorescent proteins.

Quantum Yield Determination (Relative Method)

The quantum yield of a fluorescent protein is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1][2][3][4]

  • Standard Selection: Choose a fluorescent standard with a well-characterized quantum yield and spectral properties that overlap with the protein of interest. For red and orange fluorescent proteins, Rhodamine 101 or Rhodamine 6G are common choices.

  • Sample and Standard Preparation: Prepare a series of dilutions for both the fluorescent protein and the standard in the same buffer (e.g., PBS). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using a spectrophotometer. Record the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (QY_sample) is calculated using the following equation:

    QY_sample = QY_std × (Slope_sample / Slope_std) × (n_sample² / n_std²)

    where QY_std is the quantum yield of the standard, Slope is the slope of the integrated fluorescence intensity versus absorbance plot, and n is the refractive index of the solvent.

Molar Extinction Coefficient Determination

The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a particular wavelength.[5][6][7][8][9]

  • Protein Purification and Quantification: Purify the fluorescent protein of interest. Determine its concentration accurately using a method such as the bicinchoninic acid (BCA) assay or amino acid analysis.

  • Absorbance Measurement: Prepare a dilution of the purified protein with a known concentration in a suitable buffer. Measure the absorbance spectrum of the solution using a spectrophotometer and determine the absorbance at the peak wavelength.

  • Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law:

    ε = A / (c × l)

    where A is the absorbance at the peak wavelength, c is the molar concentration of the protein, and l is the path length of the cuvette (typically 1 cm).

Photostability Measurement in Live Cells

Photostability is a critical parameter for time-lapse imaging experiments.[10][11][12][13]

  • Cell Culture and Transfection: Culture an appropriate cell line (e.g., HeLa or HEK293) and transfect them with plasmids encoding the fluorescent proteins.

  • Microscopy Setup: Use a confocal or widefield fluorescence microscope equipped for live-cell imaging, including an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Image Acquisition: Identify cells expressing the fluorescent proteins. Acquire a time-lapse series of images using consistent illumination power and exposure times. The laser power should be set to a level typically used for live-cell imaging to ensure the relevance of the results.

  • Data Analysis: Measure the fluorescence intensity of individual cells or regions of interest over time. Normalize the initial intensity to 100%. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Maturation Time Measurement

The maturation time refers to the time it takes for a newly synthesized fluorescent protein to fold correctly and become fluorescent.[14][15]

  • Cell Culture and Transfection: Transfect a suitable cell line with plasmids encoding the fluorescent proteins.

  • Translation Inhibition: Add a protein synthesis inhibitor, such as cycloheximide or chloramphenicol, to the cell culture medium to halt the production of new fluorescent proteins.

  • Time-Lapse Microscopy: Immediately after adding the inhibitor, begin acquiring fluorescence images of the cells at regular intervals.

  • Data Analysis: Measure the increase in fluorescence intensity over time as the pre-existing, non-fluorescent protein pool matures. The maturation half-time (t₁/₂) is the time required for the fluorescence to reach 50% of its maximum level after the addition of the inhibitor.

Visualizing Biological Processes

Fluorescent proteins are instrumental in visualizing dynamic cellular processes. Below are examples of a signaling pathway and an experimental workflow that can be studied using mRuby and mKO2.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation Gene Target Gene Expression NFkB_nuc->Gene Induces TNFa TNF-α TNFa->TNFR Binds

Canonical NF-κB Signaling Pathway

The diagram above illustrates the canonical NF-κB signaling pathway, a crucial regulator of immune and inflammatory responses.[16][17][18] Fluorescent proteins like mRuby or mKO2 can be fused to NF-κB subunits (e.g., p65) to visualize their translocation from the cytoplasm to the nucleus upon stimulation with agents like TNF-α.[19] This allows for real-time monitoring of NF-κB activation in living cells.

G cluster_workflow FRET Imaging Workflow start Start: Transfect cells with Donor-FP and Acceptor-FP fusions culture Culture cells for 24-48h to allow protein expression start->culture imaging Live-cell imaging using a FRET-capable microscope culture->imaging donor_ex Excite Donor Fluorophore (e.g., mKO2) imaging->donor_ex acceptor_em Measure Acceptor Emission (e.g., mRuby) donor_ex->acceptor_em Energy Transfer analysis Calculate FRET Efficiency acceptor_em->analysis conclusion Conclusion: Determine protein-protein interaction analysis->conclusion

FRET Experimental Workflow

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells.[20][21][22][23][24][25][26][27][28][29] The workflow above outlines the key steps in a FRET experiment. A donor fluorescent protein (like mKO2) is fused to one protein of interest, and an acceptor (like mRuby) is fused to another. If the two proteins interact, bringing the fluorescent proteins into close proximity (1-10 nm), excitation of the donor can lead to energy transfer and emission from the acceptor. The efficiency of this transfer can be quantified to study the dynamics of the interaction.

References

Spectral Overlap between Miniruby and Cy5: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development utilizing fluorescence microscopy, careful selection of fluorophores is paramount to generating accurate and reproducible data. A key consideration in multi-color imaging is the degree of spectral overlap between the chosen dyes, as significant overlap can lead to signal bleed-through and compromised results. This guide provides a detailed comparison of the spectral properties of Miniruby, a red fluorescent protein, and Cy5, a cyanine dye, with a focus on their spectral overlap.

Quantitative Spectral Data

The spectral characteristics of this compound and Cy5 are summarized in the table below. Understanding these properties is the first step in assessing their compatibility in multi-color fluorescence experiments.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound558605112,0000.35
Cy5~649 - 651~667 - 670250,0000.27

Visualizing Spectral Overlap

To visually represent the degree of spectral overlap, the emission spectrum of this compound and the excitation spectrum of Cy5 are plotted together. The area of overlap indicates the potential for direct excitation of Cy5 by the emission light of this compound, a phenomenon central to Förster Resonance Energy Transfer (FRET), and also highlights the potential for spectral bleed-through in conventional fluorescence microscopy.

Spectral_Overlap Spectral Overlap: this compound Emission and Cy5 Excitation cluster_spectra cluster_this compound This compound Emission cluster_cy5 Cy5 Excitation 500 500 550 550 600 600 650 650 700 700 750 750 p580 p590 p580->p590 p605 p590->p605 p620 p605->p620 p630 p620->p630 p640 p630->p640 q620 q630 q620->q630 q640 q630->q640 q650 q640->q650 q660 q650->q660 q670 q660->q670

Spectral overlap between this compound emission and Cy5 excitation.

Experimental Protocol: Quantifying Spectral Crosstalk in Fluorescence Microscopy

To experimentally determine the level of spectral bleed-through between this compound and Cy5 in a specific imaging setup, the following protocol, adapted for its user-friendliness for cell biologists, can be employed. This method allows for the calculation of a "crosstalk factor."

Objective: To quantify the percentage of this compound emission that is detected in the Cy5 channel.

Materials:

  • Cells expressing a this compound-tagged protein of interest.

  • Widefield or confocal fluorescence microscope equipped with appropriate filter sets for this compound and Cy5.

  • Image analysis software such as ImageJ or Fiji.

Methodology:

  • Sample Preparation:

    • Prepare a sample of cells expressing only the this compound-tagged protein. It is crucial to have a single-labeled specimen for accurate crosstalk measurement.

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Using the filter set and exposure time optimized for this compound, capture an image of the this compound-expressing cells (Image A).

    • Without moving the sample, switch to the filter set and exposure time optimized for Cy5 and capture a second image (Image B). This image will record any signal from this compound that bleeds through into the Cy5 channel.

  • Image Analysis using ImageJ/Fiji:

    • Open both Image A and Image B in the software.

    • On Image A (the this compound channel), select a region of interest (ROI) that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within this ROI in Image A. Let this value be Ithis compound.

    • Apply the same ROI to Image B (the Cy5 channel).

    • Measure the mean fluorescence intensity within this ROI in Image B. Let this value be Icrosstalk.

    • Measure the mean fluorescence intensity of a background region (an area with no cells) in both images to subtract the background noise from your measurements.

  • Calculating the Crosstalk Factor:

    • The crosstalk factor (CT) from this compound to the Cy5 channel can be calculated using the following formula: CT (%) = ( Icrosstalk - BackgroundCy5 ) / ( Ithis compound - Backgroundthis compound ) * 100

Interpretation of Results:

The calculated crosstalk factor represents the percentage of the signal from this compound that is detected in the Cy5 channel under the specific experimental conditions. A low crosstalk factor indicates minimal spectral overlap and good channel separation. If a high crosstalk factor is observed, further optimization of filter sets or the use of spectral unmixing techniques may be necessary to ensure data accuracy in dual-labeling experiments.

By following this guide, researchers can make informed decisions about the suitability of using this compound and Cy5 together in their fluorescence microscopy experiments and apply a straightforward protocol to quantify and correct for potential spectral crosstalk.

Safety Operating Guide

Navigating the Disposal of Miniruby: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The proper disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of "Miniruby." As a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this protocol is based on established best practices for the management of potentially hazardous and unknown chemical substances. Adherence to institutional, local, and national regulations is paramount.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate caution, treating it as a substance with unknown hazards.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:

  • Safety glasses with side shields or chemical splash goggles.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A laboratory coat.

Emergency Procedures:

  • Spill: In the event of a spill, isolate the area. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, gently sweep the material to avoid creating dust. All cleanup materials should be collected and treated as hazardous waste.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must follow the hazardous waste guidelines established by regulatory bodies. The following protocol outlines the necessary steps for its safe management as chemical waste.

Step 1: Preliminary Assessment and Identification

The first and most critical step is to attempt to identify the chemical nature of this compound.

  • Internal Documentation: Review laboratory notebooks, chemical inventories, and purchase orders to identify the composition of "this compound." It may be an internal designation for a known chemical or mixture.

  • Labeling: Carefully inspect the container for any manufacturer labels, chemical formulas, or hazard symbols.

  • Consultation: Confer with the principal investigator, laboratory manager, or the researcher who acquired or synthesized the substance.

If the identity of this compound cannot be confirmed, it must be treated as an unknown chemical waste .[1][2][3]

Step 2: Waste Segregation and Containerization

Proper segregation is essential to prevent dangerous chemical reactions.

  • Do not mix this compound with other waste streams. [1]

  • Select a waste container that is in good condition, has a secure lid, and is chemically compatible with the substance. If the composition is unknown, a High-Density Polyethylene (HDPE) or glass container is often a safe choice.[1]

  • The container should be clearly labeled as "Hazardous Waste" and include the name "this compound" and the date of accumulation. If any information about its properties (e.g., flammable, corrosive) is suspected, this should also be noted.[1]

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1]

  • The SAA should be in a well-ventilated area, such as a fume hood, and away from incompatible materials.

  • Ensure the waste container is placed in secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with all available information regarding this compound. As an unknown chemical, it may require analysis before it can be transported and disposed of, a process that your EHS department will manage.[2][4]

Data Presentation

Due to the unknown nature of "this compound," no specific quantitative data for its disposal can be provided. However, the following table summarizes the general characteristics of common laboratory waste streams to aid in the understanding of waste segregation.

Waste Stream CategoryExamplesGeneral PropertiesDisposal Container
Halogenated Solvents Dichloromethane, ChloroformContain halogen atoms (F, Cl, Br, I)Glass or HDPE
Non-Halogenated Solvents Acetone, Ethanol, HexanesDo not contain halogensGlass or HDPE
Aqueous Acidic Waste Solutions with pH < 2CorrosiveHDPE
Aqueous Basic Waste Solutions with pH > 12.5CorrosiveHDPE
Solid Chemical Waste Contaminated labware, reaction byproductsVaries based on contaminantLabeled, sealed container
Unknown Chemical Waste Unlabeled or unidentified chemicalsAssume hazardousGlass or HDPE

Experimental Protocols

As no specific experimental protocols for the disposal or neutralization of "this compound" are available, the standard protocol for handling unknown chemical waste, as detailed in Section 2, must be followed. Any attempt to neutralize or treat an unknown chemical is highly dangerous and should not be undertaken.

Mandatory Visualization

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical relationship for handling an unknown chemical substance.

cluster_prep Step 1: Pre-Disposal Safety cluster_disposal Step 2: Disposal Procedure A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Consult Internal Documentation and Colleagues to Identify A->B C Treat as Unknown Chemical Waste if Identity is Unconfirmed B->C D Select a Chemically Compatible Waste Container C->D E Label Container: 'Hazardous Waste - this compound' D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G

Caption: Disposal Workflow for this compound.

start Chemical Container: 'this compound' is_identified Is the Chemical Identity and Hazard Known? start->is_identified sds_protocol Follow Specific Disposal Protocol outlined in the Safety Data Sheet (SDS) is_identified->sds_protocol Yes unknown_protocol Treat as Unknown Chemical Waste: - Segregate - Label as Hazardous - Contact EHS is_identified->unknown_protocol No

Caption: Decision Logic for Chemical Disposal.

References

Essential Safety and Handling of Miniruby Fluorescent Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Miniruby Fluorescent Protein.

This compound is a bright monomeric red fluorescent protein derived from Entacmaea quadricolor, valued in cellular imaging for its stability and brightness.[1] While the protein itself is not considered intrinsically hazardous, it is crucial to adhere to standard laboratory biosafety practices to ensure a safe working environment. The primary risks associated with this compound are related to the host organism used for its expression (e.g., E. coli, mammalian cell lines) and the potential for allergic reactions to proteins.

This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against potential exposure to biological materials. The following table summarizes the recommended PPE for handling this compound in a standard laboratory setting.

PPE CategoryItemSpecifications and Use
Body Protection Lab CoatLong-sleeved to protect skin and clothing from splashes. Should be buttoned when working.[2][3]
Hand Protection Disposable GlovesNitrile or latex gloves are required to prevent direct contact.[2][3][4] Change gloves if they become contaminated.
Eye Protection Safety Glasses/GogglesProtects against splashes of cultures or solutions containing this compound.[2][3]
Footwear Closed-toe ShoesRequired to protect feet from spills and falling objects.[2][4]

Operational Plan: Handling this compound

Safe handling practices are essential to minimize the risk of contamination and exposure. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare and decontaminate work area prep_ppe->prep_area Step 1 handle_protein Handle this compound protein or cultures prep_area->handle_protein Step 2 avoid_aerosols Minimize aerosol generation handle_protein->avoid_aerosols Step 3 decontaminate_area Decontaminate work surfaces avoid_aerosols->decontaminate_area Step 4 dispose_waste Dispose of waste in biohazard containers decontaminate_area->dispose_waste Step 5 remove_ppe Doff PPE dispose_waste->remove_ppe Step 6 wash_hands Wash hands thoroughly remove_ppe->wash_hands Step 7

Caption: Standard workflow for handling this compound protein.

Experimental Protocols: Key Safety Procedures

1. Preparation of Work Area:

  • Before initiating any work, ensure the work surface (e.g., biological safety cabinet) is decontaminated with a suitable disinfectant, such as 70% ethanol or a 10% bleach solution.[5]

  • Assemble all necessary materials to avoid leaving the designated work area during the procedure.

2. Handling of this compound-Containing Cultures and Solutions:

  • All manipulations of liquid cultures or protein solutions should be performed carefully to minimize splashes and the generation of aerosols.[6]

  • Use of a biological safety cabinet is recommended for procedures with a higher risk of aerosolization, such as vortexing or sonicating.

3. Decontamination and Spill Management:

  • In case of a spill, immediately cover the affected area with absorbent material.

  • Apply a disinfectant, such as a 10% bleach solution, and allow for a contact time of at least 10 minutes before cleaning.[5]

  • Dispose of all cleanup materials as biohazardous waste.

Disposal Plan

Proper disposal of materials contaminated with this compound, especially when expressed in genetically modified organisms (GMOs), is critical to prevent environmental release.

Waste TypeDisposal Procedure
Liquid Waste Decontaminate with a 10% bleach solution for at least 30 minutes before disposal down the drain with copious amounts of water.[5]
Solid Waste Place in a designated biohazard bag for autoclaving before disposal.[4][7] This includes items like pipette tips, culture plates, and gloves.
Sharps Needles, scalpels, and other contaminated sharps must be disposed of in a designated sharps container.[5]

The following diagram illustrates the decision-making process for the proper disposal of this compound-contaminated materials.

start This compound-Contaminated Material is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No decontaminate Decontaminate with 10% bleach is_liquid->decontaminate Yes sharps_container Place in sharps container is_sharp->sharps_container Yes biohazard_bag Place in biohazard bag for autoclaving is_sharp->biohazard_bag No dispose_drain Dispose down drain with water decontaminate->dispose_drain

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.